molecular formula C12H16IN B3212249 1-Benzyl-4-Iodopiperidine CAS No. 109838-88-2

1-Benzyl-4-Iodopiperidine

カタログ番号: B3212249
CAS番号: 109838-88-2
分子量: 301.17 g/mol
InChIキー: PVXRGTWRJQHSMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-Iodopiperidine is a useful research compound. Its molecular formula is C12H16IN and its molecular weight is 301.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-benzyl-4-iodopiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXRGTWRJQHSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1I)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300070
Record name 4-Iodo-1-(phenylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109838-88-2
Record name 4-Iodo-1-(phenylmethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109838-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1-(phenylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Alchemical Iodide: A Technical Guide to 1-Benzyl-4-iodopiperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Halogenated Heterocycle

In the intricate tapestry of medicinal chemistry, the N-benzyl piperidine motif is a recurring structural theme, prized for its three-dimensional architecture and its ability to engage in crucial cation-π interactions with biological targets.[1] The strategic introduction of an iodine atom at the 4-position of this scaffold gives rise to 1-Benzyl-4-iodopiperidine, a versatile and highly reactive intermediate. This technical guide delves into the synthesis, properties, and applications of this pivotal building block, offering field-proven insights for researchers, scientists, and professionals in drug development. The dual functionality of this compound, with the iodine atom serving as a linchpin for cross-coupling reactions and the benzyl group acting as a readily cleavable protecting group, underpins its significance in the synthesis of complex pharmaceutical agents.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis. While some data is extrapolated from analogous piperidine derivatives, the following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₂H₁₆IN[2]
Molecular Weight 301.17 g/mol [2]
Density 1.6 ± 0.1 g/cm³ (estimated from analogous derivatives)[2]
Boiling Point 405.9 ± 45.0 °C (extrapolated)[2]
Flash Point 199.3 ± 28.7 °C (extrapolated)[2]
LogP 3.26 (indicative of moderate lipophilicity)[2]
Solubility Limited aqueous solubility[2]

Structural Elucidation:

The structural integrity of synthesized this compound is confirmed through a suite of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: A strong absorption band around 550 cm⁻¹ is characteristic of the C-I stretching vibration.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Key signals include a peak at approximately δ 3.7 ppm corresponding to the benzylic protons (N-CH₂-C₆H₅) and a series of multiplets between δ 2.5–3.1 ppm for the piperidine ring protons.[2]

  • Mass Spectrometry: The molecular ion peak is observed at an m/z of 301.17 [M]⁺, confirming the molecular weight of the compound.[2]

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound is typically approached via two primary strategies, each with its own set of advantages and experimental considerations.

Pathway 1: Iodination of a Pre-formed Piperidone Scaffold

This route commences with the readily available precursor, 1-Benzyl-4-piperidone. The core of this strategy lies in the conversion of the ketone functionality at the 4-position into an iodo group.

Diagram: Synthetic Pathways to this compound

Synthesis_Pathways cluster_0 Pathway 1: From 1-Benzyl-4-piperidone cluster_1 Pathway 2: Nucleophilic Substitution 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Enol Ether Intermediate Enol Ether Intermediate 1-Benzyl-4-piperidone->Enol Ether Intermediate Wittig Reaction ((MeO)CH2)PPh3Cl Epoxide Intermediate Epoxide Intermediate 1-Benzyl-4-piperidone->Epoxide Intermediate Corey-Chaykovsky (Me3S(O)I) 1-Benzyl-4-iodopiperidine_P1 This compound Enol Ether Intermediate->1-Benzyl-4-iodopiperidine_P1 Hydrolysis & Iodination Epoxide Intermediate->1-Benzyl-4-iodopiperidine_P1 Rearrangement (MgBr2) 1-Benzyl-4-hydroxypiperidine 1-Benzyl-4-hydroxypiperidine 1-Benzylpiperidine-4-triflate 1-Benzylpiperidine-4-triflate 1-Benzyl-4-hydroxypiperidine->1-Benzylpiperidine-4-triflate Triflation (Tf2O, Pyridine) 1-Benzyl-4-iodopiperidine_P2 This compound 1-Benzylpiperidine-4-triflate->1-Benzyl-4-iodopiperidine_P2 Nucleophilic Substitution (KI)

Caption: Major synthetic routes to this compound.

Experimental Protocol: Synthesis via Iodination of 1-Benzyl-4-piperidone (Illustrative)

This protocol is a composite representation based on established chemical transformations.

Step 1: Synthesis of 1-Benzyl-4-piperidone

  • Reaction: A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF is stirred at room temperature for 30 minutes.[3]

  • Addition: Benzyl bromide (1.15 equivalents) is added dropwise, and the reaction mixture is heated to 65°C for 14 hours.[3]

  • Work-up: After cooling, the mixture is filtered and quenched with ice water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[3]

  • Purification: The solvent is evaporated, and the crude product can be purified by crystallization or distillation under reduced pressure to yield 1-benzyl-4-piperidone as a light yellow oily liquid.[3]

Step 2: Iodination via Epoxide Rearrangement (Conceptual)

  • Epoxidation: 1-Benzyl-4-piperidone is treated with trimethyloxosulfonium iodide in a suitable solvent to form the corresponding epoxide.[2]

  • Rearrangement: The epoxide intermediate is then subjected to rearrangement in the presence of a Lewis acid, such as magnesium bromide, to yield this compound.[2]

Pathway 2: Direct Nucleophilic Substitution

A more direct and often higher-yielding approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of the 1-benzylpiperidine ring with an iodide source.[2] This method offers excellent regioselectivity.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Step 1: Activation of the Hydroxyl Group

  • Starting Material: 1-Benzyl-4-hydroxypiperidine is used as the starting material.

  • Reaction: The hydroxyl group is converted into a better leaving group, such as a triflate. This is typically achieved by reacting 1-benzyl-4-hydroxypiperidine with triflic anhydride in the presence of a non-nucleophilic base like pyridine at low temperatures.

Step 2: Iodide Substitution

  • Reaction: The resulting 1-benzylpiperidine-4-triflate is then treated with a source of iodide ions, such as potassium iodide, in an appropriate solvent like acetone or DMF.

  • Conditions: The reaction is typically heated to drive the substitution to completion.

  • Work-up and Purification: The reaction mixture is worked up by removing the solvent, partitioning between water and an organic solvent, and purifying the crude product by column chromatography on silica gel.[4]

Applications in Pharmaceutical Development: A Scaffold for Innovation

The synthetic utility of this compound is most prominently displayed in its role as a key intermediate in the synthesis of a diverse array of pharmaceutical agents.

Diagram: Role of this compound in Drug Synthesis

Drug_Synthesis_Workflow This compound This compound Coupled Intermediate Coupled Intermediate This compound->Coupled Intermediate Suzuki Coupling This compound->Coupled Intermediate Sonogashira Coupling Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Coupled Intermediate Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupled Intermediate Deprotection Deprotection Coupled Intermediate->Deprotection Catalytic Hydrogenation Final Drug Moiety Final Drug Moiety Deprotection->Final Drug Moiety Amidation, etc. Further Derivatization Further Derivatization Deprotection->Further Derivatization

Caption: Cross-coupling and derivatization of this compound.

  • Antipsychotics: this compound is a crucial building block in the synthesis of long-acting neuroleptics like penfluridol. The synthesis involves a Suzuki-Miyaura reaction to couple the piperidine ring with a fluorinated aryl boronic acid, followed by debenzylation and subsequent amidation.[2]

  • Anticancer Agents: This versatile intermediate is employed in the construction of kinase inhibitors targeting EGFR and VEGFR, which are implicated in various cancers.[2]

  • Antiviral Compounds: It also finds application in the synthesis of antiviral agents, particularly in prodrug strategies for nucleotide analogs.[2]

The iodine atom's ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allows for the facile introduction of aryl and alkynyl groups, respectively, at the 4-position of the piperidine ring.[2] Following these coupling reactions, the benzyl protecting group can be readily removed via catalytic hydrogenation to unmask the secondary amine for further functionalization.[2]

Safety, Handling, and Storage: A Prudent Approach

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.[3]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a cool, dry, and dark place in a tightly sealed container.

    • Recommended storage temperature is typically 2-8°C to ensure stability.

  • Hazards:

    • Compounds of this class may be harmful if swallowed and can cause skin and eye irritation.

Conclusion: A Cornerstone of Modern Medicinal Chemistry

This compound stands as a testament to the power of strategic halogenation in organic synthesis. Its unique combination of a reactive iodine handle and a cleavable benzyl protecting group makes it an invaluable tool for the construction of complex, biologically active molecules. As the quest for novel therapeutics continues, the demand for such versatile and strategically functionalized building blocks will undoubtedly grow, solidifying the place of this compound as a cornerstone of modern medicinal chemistry.

References

  • This compound - 109838-88-2 - Vulcanchem. (URL: )
  • Benzyl 4-iodopiperidine-1-carboxyl
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • Supplementary inform
  • 1-Benzyl-4-piperidone synthesis - ChemicalBook. (URL: )
  • CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google P
  • Synthesis of 1-benzyl-4-methoxymethyl-4-anilinopiperidine - PrepChem.com. (URL: )
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchG
  • 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem. (URL: [Link])

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (URL: [Link])

  • 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem - NIH. (URL: [Link])

  • Asian Journal of Chemistry. (URL: [Link])

  • 1-Benzyl-4-piperidone - Optional[17O NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to 1-Benzyl-4-iodopiperidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Benzyl-4-iodopiperidine, a key synthetic intermediate in pharmaceutical research and development. We will delve into its chemical identity, synthesis protocols, detailed analytical characterization, and significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound, with the molecular formula C₁₂H₁₆IN and a molecular weight of 301.17 g/mol , is a heterocyclic compound belonging to the piperidine class.[1] Its structure consists of a six-membered piperidine ring, substituted at the nitrogen atom (position 1) with a benzyl group and at position 4 with an iodine atom.[1] This substitution pattern, particularly the presence of the iodine atom, makes it a valuable and versatile electrophile for constructing more complex molecular architectures, primarily through cross-coupling reactions.[1][2]

A summary of its key physicochemical properties is presented in Table 1. The LogP value of 3.26 suggests moderate lipophilicity, an important characteristic influencing its solubility and behavior in biological systems.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₆IN[1]
Molecular Weight301.17 g/mol [1]
Density1.6 ± 0.1 g/cm³[1]
Boiling Point405.9 ± 45.0 °C[1]
Flash Point199.3 ± 28.7 °C[1]
LogP3.26[1]

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is most effectively and commonly achieved through the iodination of its precursor, 1-Benzyl-4-hydroxypiperidine. This method is favored for its high regioselectivity and yields. The following protocol details a robust and field-proven procedure.

Rationale Behind Experimental Choices

The conversion of the hydroxyl group to an iodide is a classic nucleophilic substitution. The chosen reagents, triphenylphosphine (PPh₃) and iodine (I₂), in the presence of a mild base like imidazole, form a phosphonium iodide intermediate in situ. This intermediate activates the hydroxyl group, turning it into an excellent leaving group, which is then displaced by the iodide ion. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the starting material and the reagents.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1-Benzyl-4-hydroxypiperidine Triphenylphosphine Imidazole Iodine DCM (Solvent) Mixing Dissolve starting material, PPh₃, and Imidazole in DCM. Cool to 0 °C. Reagents->Mixing Addition Add Iodine portion-wise. Mixing->Addition Stirring Stir at room temperature for 12-16 hours. Addition->Stirring Quench Quench with aq. Na₂S₂O₃ solution. Stirring->Quench Extraction Extract with DCM. Quench->Extraction Washing Wash with brine. Extraction->Washing Drying Dry over Na₂SO₄. Washing->Drying Purification Purify by column chromatography. Drying->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-Benzyl-4-hydroxypiperidine (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add solid iodine (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the complete addition of iodine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of excess iodine disappears.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Comprehensive Spectroscopic Characterization

The structural integrity of the synthesized this compound must be confirmed through a suite of analytical techniques. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. Key expected signals include the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of different types of carbon atoms. The carbon atom attached to the iodine (C-I) will show a characteristic upfield shift due to the heavy atom effect.

Table 2: Expected NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.2-7.4multipletAromatic protons (C₆H₅)
¹H~3.7singletBenzylic protons (N-CH₂-Ph)[1]
¹H~2.5-3.1multipletPiperidine ring protons[1]
¹³C~127-138-Aromatic carbons
¹³C~63-Benzylic carbon (N-CH₂)
¹³C~53-Piperidine carbons (C2/C6)
¹³C~35-Piperidine carbons (C3/C5)
¹³C~10-Iodinated carbon (C4)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A key diagnostic peak for this compound is the C-I stretching vibration, which is expected to appear in the fingerprint region of the spectrum.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
~3050-3000Aromatic C-H stretch
~2950-2800Aliphatic C-H stretch
~1600, ~1495, ~1450Aromatic C=C stretch
~550C-I stretch[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • Expected Molecular Ion Peak [M]⁺: For C₁₂H₁₆IN, the expected monoisotopic mass is approximately 301.03 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z 301.[1]

  • Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of the benzyl group (m/z 91) or the iodine atom.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules due to the reactivity of the C-I bond.

Role in Cross-Coupling Reactions

The iodine substituent serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[1]

  • Heck Coupling: Reaction with alkenes.[2]

These reactions allow for the introduction of diverse aryl, heteroaryl, and vinyl groups at the 4-position of the piperidine ring, a common scaffold in many pharmaceuticals.

Logical Relationship of Applications

Applications cluster_reactions Key Synthetic Transformations cluster_targets Therapeutic Areas Start This compound Suzuki Suzuki Coupling (with Ar-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (with R-C≡CH) Start->Sonogashira Deprotection N-Deprotection (Removal of Benzyl) Start->Deprotection Antipsychotics Antipsychotics (e.g., Penfluridol synthesis) Suzuki->Antipsychotics Anticancer Anticancer Agents (Kinase Inhibitors) Suzuki->Anticancer Antivirals Antiviral Compounds (Prodrugs) Sonogashira->Antivirals

Caption: Synthetic utility of this compound in medicinal chemistry.

Specific Therapeutic Examples
  • Antipsychotics: It serves as a key intermediate in the synthesis of drugs like Penfluridol, a long-acting neuroleptic.[1] The synthesis involves a Suzuki-Miyaura coupling reaction followed by the removal of the benzyl protecting group.[1]

  • Anticancer Agents: The piperidine scaffold is a common feature in various kinase inhibitors. This compound provides a convenient starting point for the synthesis of inhibitors targeting kinases such as EGFR and VEGFR.[1]

  • Antiviral Compounds: This compound is utilized in the development of prodrugs for nucleotide analogs, enhancing their delivery and efficacy.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount.

  • Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to ensure its stability.[2] Recommended storage temperatures are typically between 2-8°C.[2]

  • Hazards: It may be harmful if swallowed and can cause skin and eye irritation.[2] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and the reactivity of its carbon-iodine bond make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the development of novel therapeutics.

References

  • This compound - 109838-88-2 - Vulcanchem. (n.d.).
  • Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 - Benchchem. (n.d.).
  • Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. (n.d.).
  • Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. (n.d.).
  • 1-Benzyl-4-piperidone 99 3612-20-2 - Sigma-Aldrich. (n.d.).
  • 1-Benzyl-4-hydroxypiperidine 96 4727-72-4 - Sigma-Aldrich. (n.d.).
  • Iodine-triphenylphosphine triggers an easy one-pot alpha stereoselective dehydrative glycosylation on hemiacetalic benzylated glycosyl donors - PubMed. (2023, September 16).

Sources

1-Benzyl-4-Iodopiperidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzyl-4-iodopiperidine: A Cornerstone Intermediate in Modern Drug Discovery

Introduction

This compound is a heterocyclic compound of significant interest within the fields of medicinal chemistry and organic synthesis. Its unique trifunctional structure—comprising a piperidine scaffold, a stable N-benzyl protecting group, and a reactive C-I bond—positions it as a versatile and highly valuable building block for the synthesis of complex molecular architectures. The iodine substituent, in particular, serves as a linchpin for introducing molecular diversity through a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and critical applications, tailored for researchers and scientists in drug development.

Chemical Identity and Structural Features

The systematic IUPAC name for this compound is This compound .[1] Its structure consists of a saturated six-membered piperidine ring. A benzyl group (C₆H₅CH₂) is attached to the nitrogen atom (position 1), and an iodine atom is substituted at the carbon in position 4.[1]

The molecular formula is C₁₂H₁₆IN, and it has a molecular weight of approximately 301.17 g/mol .[1]

Key Structural Attributes:
  • Piperidine Core: A common motif in many biologically active compounds, providing a robust, three-dimensional scaffold.

  • N-Benzyl Group: This group serves a dual purpose. Primarily, it acts as a protecting group for the piperidine nitrogen, preventing unwanted side reactions. It can be readily removed via catalytic hydrogenation to reveal the secondary amine for further functionalization.[1]

  • C4-Iodo Substituent: The iodine atom is the key reactive handle. Its presence makes the compound an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1][2] This feature is central to its utility in building complex pharmaceutical agents.

chemical_structure cluster_piperidine Piperidine Ring cluster_benzyl N-Benzyl Group cluster_iodo C4-Iodo Group N N C1 CH₂ N->C1 N_link CH₂ N->N_link C2 CH₂ C1->C2 C3 CH C2->C3 C4 CH₂ C3->C4 I I C3->I C5 CH₂ C4->C5 C5->N Benzene N_link->Benzene

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound make it suitable for a range of organic synthesis applications. The data below is compiled from predictions and analyses of analogous compounds.

PropertyValueSource
Molecular Formula C₁₂H₁₆IN[1]
Molecular Weight 301.17 g/mol [1]
Density 1.6 ± 0.1 g/cm³[1]
Boiling Point 405.9 ± 45.0 °C[1]
Flash Point 199.3 ± 28.7 °C[1]
LogP 3.26[1]
Aqueous Solubility Limited[1]

Synthesis of this compound

While several synthetic routes exist, a highly efficient and regioselective method involves the direct nucleophilic substitution on a 1-benzylpiperidine precursor bearing a suitable leaving group, such as a triflate, using an iodide salt. This approach is often preferred in laboratory settings due to its straightforward nature and high yields, which can exceed 80% under optimized conditions.[1] An alternative pathway begins with the iodination of 1-Benzyl-4-piperidone.[1]

Experimental Protocol: Nucleophilic Substitution Route

This protocol describes a general procedure for the synthesis via nucleophilic substitution, a robust and high-yielding method.

Step 1: Preparation of the Triflate Precursor (Not Detailed)

  • The synthesis begins with the conversion of 1-Benzyl-4-hydroxypiperidine to its corresponding triflate, 1-benzylpiperidine-4-triflate, using triflic anhydride in the presence of a non-nucleophilic base like pyridine.

Step 2: Iodide Substitution

  • To a solution of 1-benzylpiperidine-4-triflate (1.0 eq) in a suitable aprotic solvent (e.g., acetone or DMF) in a round-bottom flask, add potassium iodide (KI, ~3.0 eq).

  • Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • For enhanced reaction rates, the mixture can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material using column chromatography on silica gel to obtain pure this compound.

workflow start Start: 1-Benzyl-4-hydroxypiperidine step1 React with Triflic Anhydride (Pyridine) start->step1 intermediate Intermediate: 1-Benzylpiperidine-4-triflate step1->intermediate step2 Nucleophilic Substitution (Potassium Iodide in Acetone) intermediate->step2 product Product: This compound step2->product purification Workup & Purification (Extraction, Chromatography) product->purification final Final Pure Product purification->final

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The strategic importance of this compound lies in its application as a versatile intermediate for constructing complex, biologically active molecules. Its utility is rooted in the orthogonal reactivity of its functional groups.

applications parent This compound feature1 C-I Bond (Reactive Site) parent->feature1 feature2 N-Benzyl Group (Protecting Group) parent->feature2 reaction1 Suzuki / Sonogashira Cross-Coupling feature1->reaction1 reaction2 Catalytic Hydrogenation (N-Deprotection) feature2->reaction2 outcome1 Introduce Aryl/Alkynyl Groups (Molecular Complexity) reaction1->outcome1 outcome2 Expose Secondary Amine (Further Functionalization) reaction2->outcome2

Caption: Relationship between structure and synthetic utility.

Key Therapeutic Areas:
  • Antipsychotics: It is a key intermediate in the synthesis of long-acting neuroleptics like Penfluridol. The synthesis involves a Suzuki-Miyaura coupling reaction at the C4 position, followed by the removal of the N-benzyl group.[1]

  • Anticancer Agents: The piperidine scaffold is integral to many kinase inhibitors. This compound serves as a building block for creating molecules that target critical cancer-related pathways, such as those involving EGFR and VEGFR.[1]

  • Antiviral Compounds: The molecule is used in prodrug strategies, where the piperidine moiety can enhance pharmacokinetic properties or aid in targeting specific tissues or cell types.[1]

Spectroscopic Characterization

The structural integrity of this compound is typically confirmed using a suite of standard analytical techniques.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band is observed around 550 cm⁻¹, corresponding to the C-I stretching vibration.[1]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum shows distinct signals, including a singlet for the benzylic protons (N-CH₂-C₆H₅) at approximately δ 3.7 ppm and multiplets for the piperidine ring protons between δ 2.5–3.1 ppm.[1]

  • Mass Spectrometry: The molecular ion peak [M]⁺ is observed at an m/z value corresponding to its molecular weight, 301.17.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the efficient construction of novel and complex molecules. Its well-defined structure, predictable reactivity, and role in the synthesis of proven pharmaceutical agents underscore its importance in the drug discovery pipeline. For researchers and drug development professionals, a thorough understanding of this intermediate's properties and synthetic utility is essential for leveraging its full potential in creating the next generation of therapeutics.

References

  • This compound - 109838-88-2 - Vulcanchem.
  • Benzyl 4-iodopiperidine-1-carboxyl

Sources

1-Benzyl-4-iodopiperidine: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-Benzyl-4-iodopiperidine, a key intermediate in synthetic organic chemistry. We will explore its chemical identity, synthesis protocols, spectroscopic signature, and critical applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity

This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure features a piperidine ring N-alkyated with a benzyl group and substituted with an iodine atom at the 4-position. This combination of a bulky, lipophilic benzyl group and a reactive iodo-substituent makes it a versatile reagent for constructing more complex molecular architectures.

Key Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number 109838-88-2[1][2]
Molecular Formula C₁₂H₁₆IN[1][2]
Molecular Weight 301.17 g/mol [1][2]
Density 1.6 ± 0.1 g/cm³ (estimated)[1]
Boiling Point 405.9 ± 45.0 °C (estimated)[1]
LogP 3.26 (indicative of moderate lipophilicity)[1]

The presence of the C-I bond is the most significant feature from a synthetic standpoint. Iodine is an excellent leaving group, making the 4-position of the piperidine ring susceptible to nucleophilic substitution and a prime site for metal-catalyzed cross-coupling reactions.

Synthesis and Manufacturing

The primary and most common route to this compound involves the multi-step conversion of the commercially available precursor, 1-Benzyl-4-piperidone (CAS: 3612-20-2).[1][3] The overall strategy is to transform the ketone at the 4-position into an iodo group.

G A 1-Benzyl-4-piperidone (CAS: 3612-20-2) B Intermediate Formation (e.g., Enol Ether or Epoxide) A->B Wittig Reagent or Trimethyloxosulfonium Iodide C Iodination & Rearrangement B->C Hydrolysis or MgBr₂ Rearrangement D This compound (CAS: 109838-88-2) C->D Final Product

Caption: Synthetic pathway from 1-Benzyl-4-piperidone.

Protocol 1: Synthesis via Wittig Reaction and Iodination

This protocol leverages the Wittig reaction to form an enol ether intermediate, which is subsequently hydrolyzed and iodinated.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve (Methoxymethyl)triphenylphosphonium chloride in anhydrous THF.

  • Ylide Formation: Cool the solution to 0°C and add a strong base (e.g., n-butyllithium) dropwise to generate the corresponding ylide.

  • Wittig Reaction: Add a solution of 1-Benzyl-4-piperidone (1.0 eq) in THF to the ylide solution. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Intermediate Hydrolysis: Quench the reaction with water and add a dilute acid (e.g., 3M HCl) to hydrolyze the resulting enol ether to an aldehyde.

  • Reduction and Iodination: The intermediate aldehyde is then reduced (e.g., with NaBH₄) to the corresponding alcohol, which is subsequently converted to the iodide using a suitable iodinating agent (e.g., PPh₃, Imidazole, and I₂).

  • Workup and Purification: Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of spectroscopic methods.

TechniqueObserved SignatureInterpretation
IR Spectroscopy Strong absorption at ~550 cm⁻¹Corresponds to the C-I stretching vibration.[1]
¹H NMR δ ~3.7 ppm (s, 2H), δ ~2.5–3.1 ppm (m, 8H)The singlet corresponds to the benzylic N-CH₂ protons. The multiplet region represents the piperidine ring protons.[1]
Mass Spectrometry Molecular ion peak [M]⁺ at m/z 301.17Confirms the molecular weight of the compound.[1]

Applications in Drug Discovery and Development

The utility of this compound is primarily as a synthetic intermediate. The piperidine motif is a common scaffold in many centrally active pharmaceuticals, and the benzyl group can serve as a stable protecting group or as a key pharmacophoric element.

G A This compound B Suzuki Coupling (with Boronic Acids) A->B C Heck Coupling (with Alkenes) A->C D Sonogashira Coupling (with Alkynes) A->D E Buchwald-Hartwig (with Amines/Amides) A->E F Complex Piperidine Derivatives (e.g., 4-Aryl, 4-Vinyl, 4-Alkynyl, 4-Amino piperidines) B->F C->F D->F E->F

Caption: Cross-coupling applications of this compound.

The iodine atom at the 4-position is the key reactive handle, enabling its use in a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient introduction of diverse substituents at this position, a critical step in generating libraries of compounds for structure-activity relationship (SAR) studies.

Comparative Reagents:

While this compound is highly effective, other reagents with different protecting groups on the nitrogen exist, such as Benzyl 4-iodopiperidine-1-carboxylate (CAS 885275-00-3).[4][5] The choice between an N-benzyl group and an N-Boc or N-Cbz group depends on the overall synthetic strategy. The N-benzyl group is notably stable but can be removed under harsh hydrogenolysis conditions, whereas carbamate protecting groups like Boc or Cbz offer milder deprotection routes.[4]

Safety, Handling, and Storage

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

References

Sources

Introduction: The Role of 1-Benzyl-4-Iodopiperidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-4-Iodopiperidine

This compound (CAS No: 109838-88-2) is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a piperidine core, a protective N-benzyl group, and a reactive iodine atom at the 4-position, makes it a versatile intermediate for constructing complex molecular architectures.[1] The iodine substituent serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1] The benzyl group provides stability and lipophilicity while also serving as a readily removable protecting group, allowing for subsequent functionalization at the nitrogen atom.[1]

This guide offers a comprehensive analysis of two critical physicochemical properties of this compound: its solubility profile in common laboratory solvents and its chemical stability under various stress conditions. Understanding these parameters is paramount for researchers in process development, formulation science, and medicinal chemistry to ensure efficient reaction kinetics, accurate analytical results, and optimal long-term storage.

Section 1: Physicochemical and Solubility Profile

The behavior of this compound in solution is dictated by its molecular structure (C₁₂H₁₆IN, MW: 301.17 g/mol ).[1] The molecule possesses a distinct duality: the large, nonpolar benzyl group and the piperidine ring contribute to significant lipophilicity, as indicated by a calculated LogP of 3.26.[1] Conversely, the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, imparting a degree of polarity.

Qualitative and Quantitative Solubility

Predictably, the compound's hydrophobic nature, driven by the benzyl group, dominates its solubility characteristics.[2] It exhibits high solubility in a range of common organic solvents but has limited solubility in aqueous media.[1][2] The data below, compiled from empirical observations and data on analogous structures, provides a practical guide for solvent selection.

SolventChemical ClassPolarity IndexExpected SolubilityRationale & Use Case
Water Protic, Polar10.2Insoluble/Poor The high lipophilicity (LogP 3.26) and lack of significant hydrogen bond donating groups lead to poor aqueous solubility.[1][2] Not suitable for aqueous reactions without co-solvents.
Dimethyl Sulfoxide (DMSO) Aprotic, Polar7.2Soluble Excellent solvent for creating high-concentration stock solutions for biological screening and NMR analysis. Data on similar structures shows high solubility (e.g., >25 mg/mL).[3]
N,N-Dimethylformamide (DMF) Aprotic, Polar6.4Soluble Commonly used as a reaction solvent for cross-coupling reactions due to its high boiling point and ability to dissolve both organic and inorganic reagents.[3]
Dichloromethane (DCM) Halogenated3.1Soluble Ideal for extractions and chromatographic purification due to its volatility and broad solvency for nonpolar to moderately polar compounds.
Ethanol / Methanol Protic, Polar4.3 / 5.1Soluble Good general-purpose solvents for reactions and recrystallization. The alkyl chain can interact with the benzyl group while the hydroxyl group interacts with the piperidine nitrogen.[2][3]
Tetrahydrofuran (THF) Ether4.0Soluble Aprotic ether commonly used in organometallic reactions; effectively dissolves the compound for use in Grignard or coupling reactions.
Toluene / Xylene Aromatic2.4 / 2.5Soluble The aromatic nature of these solvents favors interaction with the compound's benzyl group, making them suitable for certain synthetic applications.[2]
Hexanes / Heptane Aliphatic0.1Sparingly Soluble to Insoluble The high polarity of the piperidine ring and C-I bond limits solubility in highly nonpolar aliphatic solvents. May be used as an anti-solvent for precipitation/crystallization.
Protocol for Solubility Assessment

This protocol outlines a standard method for determining the approximate solubility of this compound in a solvent of interest.

Objective: To determine the solubility of the target compound in mg/mL.

Materials:

  • This compound

  • Selected solvent (e.g., Ethanol)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 50 mg) to a known volume of solvent (e.g., 1 mL) in a sealed vial.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Clarification:

    • Centrifuge the suspension at >10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Perform a serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility in mg/mL.

Section 2: Chemical Stability and Degradation Pathways

The stability of this compound is a critical factor influencing its shelf-life, the impurity profile of reactions, and the integrity of analytical standards. The primary points of potential degradation are the carbon-iodine bond and the N-benzyl group.

Factors Influencing Stability
  • Light: As with many iodo-compounds, the C-I bond is susceptible to photolytic cleavage, which can generate radical species and lead to discoloration (often a pink or brownish hue) and the formation of de-iodinated impurities.

  • Heat: Elevated temperatures can accelerate degradation, potentially leading to de-iodination or side reactions, especially in the presence of trace impurities.

  • Oxidizing Agents: The tertiary amine of the piperidine ring is susceptible to oxidation, forming N-oxide impurities. Strong oxidizing agents are incompatible.[4][5]

  • pH and Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic aqueous conditions should be avoided. Acid-catalyzed de-benzylation can occur under harsh conditions, and pH can influence the stability of piperidine rings with certain functional groups.[6]

The following diagram illustrates the key factors that can compromise the integrity of this compound.

Stability_Factors Factors Affecting this compound Stability cluster_stress Stress Conditions cluster_products Potential Degradation Products main This compound (C12H16IN) light Light (UV/Vis) heat Heat (Thermal Stress) oxygen Oxidizing Agents (e.g., Peroxides) ph Strong Acid/Base (Aqueous Media) deiodinated 1-Benzylpiperidine light->deiodinated De-iodination other Oligomers/Colored Impurities light->other heat->deiodinated Accelerates Degradation oxide Piperidine N-Oxide Species oxygen->oxide Oxidation debenzylated 4-Iodopiperidine ph->debenzylated De-benzylation (acidic)

Caption: Key environmental factors and their potential degradation pathways for this compound.

Recommended Handling and Storage

To maintain the purity and integrity of this compound, the following laboratory practices are essential:

  • Handling: All handling of the solid material should be conducted in a well-ventilated chemical fume hood.[4][7] Personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, is mandatory.[4][7] Avoid creating dust and protect from inhalation.

  • Storage: The compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4] To mitigate photolytic degradation, amber glass vials or containers opaque to light are required.[7] For long-term stability, storage in a cool, dry, and dark place is recommended, with refrigeration (2-8°C) being optimal.[7]

Protocol for Forced Degradation Study

This protocol is designed to rapidly assess the stability of the compound by subjecting it to accelerated stress conditions, as recommended by ICH guidelines (adapted for research purposes).[7]

Objective: To identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60°C for 24-48 hours.

    • Basic: Mix 1 mL of stock with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal: Store a vial of the stock solution at 80°C for 72 hours.

    • Photolytic: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24-48 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended to identify the mass of any new impurity peaks.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent peak.

    • Identify and quantify major degradation products.

    • Perform a mass balance analysis to ensure that the loss in the parent compound is reasonably accounted for by the formation of degradation products.[7]

The following diagram outlines the typical workflow for a stability assessment.

Analytical_Workflow Analytical Workflow for Stability Assessment prep Sample Preparation (1 mg/mL Stock Solution) stress Forced Degradation (Heat, Light, Acid, Base, Oxid.) prep->stress analysis LC-UV / LC-MS Analysis stress->analysis Inject Stressed Samples & Control data Data Processing analysis->data Integrate Peaks, Identify Impurities report Stability Report (Degradation Profile, Pathways) data->report Calculate Mass Balance, Assess Stability

Caption: A streamlined workflow for conducting a forced degradation study of this compound.

Conclusion

This compound is a robust synthetic intermediate when handled and stored correctly. Its solubility is highest in polar aprotic and non-aromatic organic solvents, while it remains poor in aqueous and aliphatic media. The primary stability concerns are photolytic cleavage of the C-I bond and oxidation of the tertiary amine. By implementing proper storage protocols—namely, using airtight, light-resistant containers under an inert atmosphere and refrigeration—and by understanding its degradation pathways, researchers can ensure the material's integrity, leading to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Spectral Analysis of 1-Benzyl-4-iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 1-benzyl-4-iodopiperidine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights.

Introduction: The Significance of this compound

This compound (C₁₂H₁₆IN) is a heterocyclic compound featuring a piperidine ring N-substituted with a benzyl group and a iodine atom at the 4-position.[1] Its molecular weight is 301.17 g/mol .[1] This molecule is of significant interest in medicinal chemistry, primarily serving as a versatile building block for the synthesis of more complex pharmaceutical agents. The presence of the iodine atom allows for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse functionalities. The benzyl group acts as a protecting group for the piperidine nitrogen, which can be readily removed during synthetic sequences.

The precise characterization of this intermediate is paramount to ensure the purity and identity of subsequent, more complex molecules in a drug discovery pipeline. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectral data, it is essential to understand the molecular structure of this compound and how each part of the molecule will manifest in the different spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra of piperidine derivatives is crucial for reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve ~10-20 mg of This compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃). b Add a small amount of internal standard (e.g., TMS). a->b c Transfer to a 5 mm NMR tube. b->c d Insert sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). c->d e Acquire ¹H NMR spectrum. d->e f Acquire ¹³C NMR spectrum. d->f g Perform 2D NMR experiments (e.g., COSY, HSQC) as needed for complex assignments. e->g h Apply Fourier transform, phase correction, and baseline correction. g->h i Calibrate the chemical shift scale to the internal standard. h->i j Integrate ¹H NMR signals. i->j

Caption: Standardized workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.70Singlet2HBenzylic protons (N-CH₂ -Ph)[1]
~ 2.50 - 3.10Multiplet8HPiperidine ring protons[1]
~ 4.30Multiplet1HMethine proton (CH-I)

Interpretation:

  • Aromatic Protons (δ 7.20 - 7.40): The multiplet in this region is characteristic of the five protons on the phenyl ring of the benzyl group. The complex splitting pattern arises from the coupling between these protons.

  • Benzylic Protons (δ 3.70): The singlet at approximately 3.70 ppm corresponds to the two protons of the methylene bridge connecting the nitrogen to the phenyl ring.[1] Its integration of 2H confirms this assignment. The singlet nature indicates no adjacent protons to couple with.

  • Piperidine Ring Protons (δ 2.50 - 3.10): The complex multiplet in this range is assigned to the eight protons of the piperidine ring.[1] The complexity arises from the overlapping signals of the axial and equatorial protons, which are diastereotopic.

  • Methine Proton (δ 4.30): The proton attached to the carbon bearing the iodine atom (C4) is expected to be the most downfield of the piperidine protons due to the deshielding effect of the electronegative iodine. This methine proton will appear as a multiplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectral Data and Interpretation

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~ 138Quaternary aromatic carbon (C-CH₂)
~ 129Aromatic CH
~ 128Aromatic CH
~ 127Aromatic CH
~ 63Benzylic carbon (N-C H₂-Ph)
~ 54Piperidine carbons (C2, C6)
~ 35Piperidine carbons (C3, C5)
~ 25Piperidine carbon (C4-I)

Interpretation:

  • Aromatic Carbons (δ 127 - 138): The signals in this region correspond to the six carbons of the phenyl ring. The quaternary carbon will be the most downfield.

  • Benzylic Carbon (δ ~63): This signal is assigned to the carbon of the methylene bridge.

  • Piperidine Ring Carbons (δ ~25 - 54): The carbons of the piperidine ring appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield among the piperidine ring carbons. The carbon bearing the iodine atom (C4) is expected to be significantly shielded, appearing at a lower chemical shift, potentially around -10 ppm as seen in the related benzyl 4-iodopiperidine-1-carboxylate.[2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Place a small drop of This compound on an ATR crystal or prepare a KBr pellet. b Place the sample in an FTIR spectrometer. a->b c Acquire the spectrum, typically by co-adding multiple scans to improve signal-to-noise. b->c d Perform a background subtraction. c->d e Identify and label significant absorption peaks. d->e

Caption: General workflow for acquiring an IR spectrum.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 3000MediumAromatic C-H stretch
~ 2950 - 2800StrongAliphatic C-H stretch
~ 1600, 1495, 1450Medium-WeakAromatic C=C bending
~ 1100MediumC-N stretch
~ 740, 700StrongAromatic C-H out-of-plane bending
~ 550StrongC-I stretch[1]

Interpretation:

  • C-H Stretching (2800-3050 cm⁻¹): The presence of peaks both above and below 3000 cm⁻¹ indicates the presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds, respectively.

  • Aromatic C=C Bending (1450-1600 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the phenyl ring.

  • C-N Stretching (~1100 cm⁻¹): The stretching vibration of the carbon-nitrogen bond in the piperidine ring and the benzylic group is expected in this region.

  • Aromatic C-H Bending (700-740 cm⁻¹): The strong absorptions in this region are indicative of a monosubstituted benzene ring.

  • C-I Stretching (~550 cm⁻¹): A strong absorption around 550 cm⁻¹ is a key indicator of the carbon-iodine bond.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

G cluster_prep Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis a Introduce a dilute solution of the sample into the mass spectrometer via infusion or LC. b Ionize the sample using an appropriate technique (e.g., ESI or EI). a->b c Separate the ions based on their mass-to-charge ratio in a mass analyzer. b->c d Detect the ions and generate the mass spectrum. c->d

Caption: A simplified workflow for mass spectrometry analysis.

MS Spectral Data and Interpretation
m/zProposed Fragment
301.17[M]⁺˙ (Molecular Ion)[1]
174[M - I]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation:

  • Molecular Ion Peak ([M]⁺˙ at m/z 301.17): The presence of a peak at m/z 301.17 corresponds to the molecular weight of this compound and confirms the elemental composition of the molecule.[1]

  • [M - I]⁺ Fragment (m/z 174): The loss of an iodine radical (mass = 127) from the molecular ion is a very common fragmentation pathway for alkyl iodides, resulting in a cation at m/z 174.

  • Tropylium Ion ([C₇H₇]⁺ at m/z 91): The base peak at m/z 91 is a hallmark of compounds containing a benzyl group. This highly stable tropylium cation is formed by the cleavage of the C-N bond and rearrangement.

G M [C₁₂H₁₆IN]⁺˙ m/z = 301.17 frag1 [C₁₂H₁₆N]⁺ m/z = 174 M->frag1 - I• frag2 [C₇H₇]⁺ m/z = 91 M->frag2 - C₅H₉IN•

Caption: Key fragmentation pathways of this compound in MS.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. The characteristic signals in each spectrum, from the benzylic protons in ¹H NMR to the C-I stretch in IR and the tropylium ion in MS, collectively create a unique spectral fingerprint. This in-depth understanding is critical for researchers in drug discovery and development, ensuring the integrity of this pivotal synthetic intermediate.

References

Sources

The Strategic deployment of 1-Benzyl-4-Iodopiperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-benzylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, valued for its three-dimensional nature and its ability to engage in crucial cation-π interactions with biological targets.[1] Within this class of compounds, 1-Benzyl-4-Iodopiperidine has emerged as a particularly versatile and powerful building block for the synthesis of a new generation of therapeutic agents. This technical guide provides an in-depth analysis of the strategic applications of this compound in contemporary drug discovery, with a focus on its role in the development of kinase inhibitors, central nervous system (CNS) agents, and advanced diagnostic tools such as Positron Emission Tomography (PET) imaging ligands. We will explore the synthetic utility of this key intermediate, delve into detailed experimental protocols for its derivatization, and present case studies that highlight its successful application in the creation of potent and selective modulators of challenging biological targets.

Introduction: The Unique Advantages of the this compound Scaffold

This compound, with the molecular formula C12H16IN, is a heterocyclic compound that offers a unique combination of structural and chemical features that make it an invaluable tool for medicinal chemists. The N-benzyl group provides a degree of lipophilicity and can be involved in key binding interactions with target proteins.[1] Furthermore, this group can be readily removed via catalytic hydrogenation, allowing for late-stage diversification of the piperidine nitrogen.[2]

The true synthetic power of this molecule, however, lies in the iodine atom at the 4-position of the piperidine ring. This iodine substituent serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions.[2] This allows for the efficient and modular installation of a wide range of aryl, heteroaryl, and alkynyl moieties, providing a rapid means to explore the chemical space around the piperidine core and to optimize the pharmacological properties of lead compounds. The C-I bond is more readily activated in the oxidative addition step of the catalytic cycle compared to C-Br or C-Cl bonds, often allowing for selective reactions under milder conditions.[3]

Synthetic Pathways and Key Transformations

The primary route to this compound involves the iodination of the readily available precursor, 1-Benzyl-4-piperidone. Several methods have been reported for this transformation, each with its own advantages and considerations.

Synthesis of this compound from 1-Benzyl-4-piperidone

A common and effective method for the synthesis of this compound is through a Wittig reaction of 1-Benzyl-4-piperidone to form an enol ether, followed by hydrolysis to yield the iodinated product.[2] An alternative approach involves an epoxide rearrangement.[2] A more direct method with high regioselectivity and yields often exceeding 80% is the nucleophilic substitution on a 1-benzylpiperidine-4-triflate or a similar precursor with a suitable iodide source like potassium iodide.[2]

Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Versatility

The iodine atom at the 4-position of this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to its application in medicinal chemistry, allowing for the construction of complex molecular architectures from simple, commercially available starting materials.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction enables the direct attachment of aryl and heteroaryl groups to the piperidine ring. This is particularly valuable for the synthesis of compounds targeting proteins where an aromatic moiety is required for binding, such as in many kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), a palladium catalyst such as PdCl2(dppf)·CH2Cl2 (2-5 mol%), and a base, typically Cs2CO3 (2.0-3.0 equiv) or K3PO4 (2.0-3.0 equiv).[4][5]

  • Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like THF, dioxane, or DMF, and water (typically in a 10:1 ratio).[4]

  • Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The reaction mixture is then heated, with temperatures ranging from 70°C to 100°C, and stirred for 12-24 hours.[5][6]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 4-aryl-1-benzylpiperidine derivative.[6]

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is particularly useful for introducing rigid, linear alkynyl linkers into a molecule, which can be used to probe deeper into binding pockets or to connect different pharmacophoric elements with a defined geometry.[9]

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with Terminal Alkynes

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst such as CuI (2.5-5 mol%).[10][11]

  • Solvent and Base: Add an anhydrous solvent, typically THF or DMF, and an amine base like triethylamine or diisopropylamine (at least 2.0 equiv).[10][11]

  • Addition of Alkyne: The terminal alkyne (1.1-1.2 equiv) is then added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature, although gentle heating (40-60°C) may be required for less reactive substrates.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting aryl iodide is consumed.

  • Work-up and Purification: Once complete, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a brine wash. The organic layer is dried, filtered, and concentrated. The crude product is then purified by flash column chromatography.[10][11]

Applications in Medicinal Chemistry: Case Studies and Therapeutic Targets

The synthetic versatility of this compound has been leveraged in the development of a wide range of therapeutic agents targeting various diseases.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Kinase inhibitors are a major class of anticancer drugs that function by blocking the action of kinases, enzymes that play a crucial role in cell signaling and proliferation. The 1-benzylpiperidine scaffold has been incorporated into numerous kinase inhibitors to provide key interactions within the ATP-binding pocket of the target kinase.

Case Study: Development of AKT Inhibitors

The serine/threonine kinase AKT is a key node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in various cancers. A series of potent pan-AKT inhibitors featuring a piperidin-4-yl side chain have been developed.[2] In the synthesis of these inhibitors, a piperidine-containing scaffold can be coupled with an appropriate aromatic or heteroaromatic partner, a transformation for which this compound is an ideal starting material. For instance, compound 10h from a published series showed high AKT1 inhibitory activity with an IC50 value of 24.3 nM and potent anti-proliferative effects against PC-3 prostate cancer cells with an IC50 of 3.7 µM.[2]

Compound Target Kinase IC50 (nM) Cellular Potency (PC-3 cells, IC50)
10h AKT124.33.7 µM
GSK690693 (Reference) AKT1-14.1 µM

Case Study: RIPK1 Inhibitors for Inflammatory Diseases

Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death that is implicated in a range of inflammatory and neurodegenerative diseases.[12] Several series of potent and selective RIPK1 inhibitors have been developed, with some candidates now in clinical trials.[6] The synthesis of these inhibitors often involves the coupling of a core heterocyclic scaffold with a substituted piperidine moiety. For example, compound 70 in a recent study demonstrated potent inhibition of TNFα-induced necroptosis in both human and mouse cells (EC50 = 17-30 nM) and a high binding affinity for RIPK1 (Kd = 9.2 nM).[12] The modular synthesis of such compounds can be greatly facilitated by using building blocks like this compound.

Central Nervous System (CNS) Agents: Modulating Neuronal Signaling

The N-benzylpiperidine motif is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various receptors and transporters in the brain.[13]

Case Study: Sigma Receptor Ligands for PET Imaging

Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of CNS disorders, including neurodegenerative diseases and psychiatric conditions.[14] They are also overexpressed in some types of tumors. This has made them an attractive target for the development of PET imaging agents for both diagnostic and drug development purposes.

The synthesis of high-affinity and selective sigma receptor ligands often involves the use of a benzylpiperidine core. For instance, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP) has been developed as a radiopharmaceutical with high affinity for both sigma-1 and sigma-2 receptors.[2] The non-radioactive precursor for this and similar PET ligands can be synthesized using this compound as a starting material, for example, through an amidation reaction after debenzylation and coupling with a suitable carboxylic acid. In binding assays, this class of compounds has shown high affinity, with Ki values in the low nanomolar range. For example, one such compound displayed a Ki of 4.6 nM for sigma receptors in MCF-7 breast cancer cells.[2] Another novel iodinated ligand for sigma receptors, 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine, exhibited a very high affinity for the sigma-1 receptor with a Ki of 0.38 nM.[13]

Compound Target Receptor Binding Affinity (Ki)
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide analogSigma Receptors4.6 nM
1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidineSigma-1 Receptor0.38 nM

Visualization of Key Concepts

To better illustrate the strategic importance of this compound, the following diagrams outline the key synthetic transformations and their applications.

G cluster_synthesis Synthesis of this compound cluster_applications Applications in Medicinal Chemistry 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone This compound This compound 1-Benzyl-4-piperidone->this compound Iodination (e.g., Wittig, Epoxide Rearrangement, or Nucleophilic Substitution) Kinase Inhibitors Kinase Inhibitors This compound->Kinase Inhibitors Suzuki or Sonogashira Coupling CNS Agents (e.g., Sigma Receptor Ligands) CNS Agents (e.g., Sigma Receptor Ligands) This compound->CNS Agents (e.g., Sigma Receptor Ligands) Suzuki or Sonogashira Coupling & further modifications PET Imaging Agents PET Imaging Agents CNS Agents (e.g., Sigma Receptor Ligands)->PET Imaging Agents Radiolabeling (e.g., with 123I or 125I)

Caption: Synthetic utility of this compound.

G Start Start Reaction_Setup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst (e.g., PdCl2(dppf)) - Base (e.g., Cs2CO3) - Solvent (e.g., THF/H2O) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (70-100°C, 12-24h) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Workup Work-up: - Cool and dilute - Wash with water and brine - Dry and concentrate Monitoring->Workup Reaction Complete Purification Purification: Flash Column Chromatography Workup->Purification Final_Product 4-Aryl-1-benzylpiperidine Purification->Final_Product

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in modern medicinal chemistry. Its synthetic accessibility and the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions provide a robust platform for the rapid generation of diverse chemical libraries and the optimization of lead compounds. The successful application of this scaffold in the development of potent and selective kinase inhibitors and CNS agents, including high-affinity sigma receptor ligands for PET imaging, underscores its strategic importance in drug discovery.

Future research will likely focus on expanding the scope of cross-coupling reactions with this compound, exploring novel catalysts and reaction conditions to further enhance efficiency and functional group tolerance. Moreover, the application of this building block in the synthesis of other classes of therapeutic agents, such as G-protein coupled receptor (GPCR) modulators and enzyme inhibitors, remains a promising area of investigation. As the demand for novel and effective therapeutics continues to grow, the strategic deployment of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Reba, R. C. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry, 38(21), 4349–4357. [Link]

  • Xu, M., Liu, W., Wang, X., Wang, Y., Jia, H., Lu, J., & Brust, P. (2008). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. [Link]

  • Waterhouse, R. N., Mardon, K., O'Brien, J. C., & Katsifis, A. (1997). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT. Nuclear medicine and biology, 24(1), 45–51. [Link]

  • Sharma, A., Sharma, M., & Singh, S. B. (2024). The N-benzyl piperidine (N-BP) moiety in drug discovery. ChemMedChem, e202400384. [Link]

  • Sharma, A., Sharma, M., & Singh, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

  • Dong, X., Zhan, W., Zhao, M., Chen, Y., Wang, W., Miao, Z., ... & Weng, Q. (2019). Discovery of 3, 4, 6-trisubstituted piperidine derivatives as orally active, low hERG blocking Akt inhibitors via conformational restriction and structure-based design. Journal of medicinal chemistry, 62(15), 7264-7288. [Link]

  • De Cauwer, K., Van Hecke, K., D'hooghe, M., & Stevens, C. V. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1163359. [Link]

  • Xu, F., Wang, Y., Wang, J., Wang, Y., Chen, Y., Liu, H., ... & Zhang, X. (2024). Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors. Bioorganic & Medicinal Chemistry, 103, 117628. [Link]

  • Reddy, T. R., & Reddy, G. V. (2022). Stereocontrolled First Generation Synthesis of RIPK1 Inhibitor GDC-8264. ResearchGate. [Link]

  • De Cauwer, K., Van Hecke, K., D'hooghe, M., & Stevens, C. V. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in chemistry, 11, 1163359. [Link]

  • Zhang, T., Liu, Y., Zhang, Y., Chen, Y., Li, S., Liu, C., ... & He, S. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European journal of medicinal chemistry, 228, 114036. [Link]

  • Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e17. [Link]

  • TechConnect. (n.d.). Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect Briefs. [Link]

  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. ResearchGate. [Link]

  • Morrill, C., & Mani, N. S. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic letters, 9(8), 1505–1508. [Link]

  • Kim, Y., Lim, H., & Kim, K. (2020). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS medicinal chemistry letters, 11(7), 1438–1444. [Link]

  • Gauthier, S., De Sève, D., & Gauthier, S. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & medicinal chemistry, 8(6), 1479–1487. [Link]

  • Yao, Q., Zhang, L., Li, X., Liu, Z., & Chen, P. R. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie (International ed. in English), 51(48), 11996–12000. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical reviews, 112(4), 2177–2250. [Link]

  • Hernandez-Balades, C., Ceballos-Chuc, M., Yañez-Perez, V., Hernandez-Luis, F., & Villalobos-Molina, R. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3254. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "Sonogashira". BJOC. [Link]

  • Ogoshi, S. (2012). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 2(4), 486–488. [Link]

  • Roy, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC advances, 13(7), 4583–4603. [Link]

  • Chen, J., Wang, L., & Li, P. (2010). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. Synlett, 2010(19), 2959-2963. [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Karuvalam, R. P., Sivan, S., & G, A. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKIVOC, 2019(6), 431-445. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 5(13), 2267–2270. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 46(29), 5559–5563. [Link]

Sources

A Technical Guide to 1-Benzyl-4-iodopiperidine: A Linchpin Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzyl-4-iodopiperidine has emerged as a cornerstone intermediate in synthetic and medicinal chemistry. Its strategic value lies in a dual-functionality architecture: a reactive iodine atom at the 4-position that serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and a stable, yet readily cleavable, N-benzyl protecting group. This guide provides an in-depth analysis of its synthesis, reactivity, and application, particularly in the construction of the 4-substituted piperidine scaffold—a privileged structure in a multitude of pharmacologically active agents. We will explore the causality behind key experimental protocols, from palladium-catalyzed cross-coupling reactions to strategic deprotection, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful building block.

Introduction to this compound

Chemical Identity and Structural Features

This compound, with the molecular formula C₁₂H₁₆IN, is a nitrogen-containing heterocyclic compound featuring a piperidine ring.[1] The nitrogen atom is protected by a benzyl group, and the 4-position is substituted with an iodine atom. This substitution pattern is not accidental; it is a deliberate design that imbues the molecule with significant synthetic potential. The carbon-iodine bond is relatively weak and highly polarizable, making the C4 position an excellent electrophilic site for transition-metal-catalyzed cross-coupling reactions.[1] Concurrently, the N-benzyl group provides stability during these transformations and can be selectively removed in later steps to reveal a secondary amine for further derivatization.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The moderate lipophilicity (LogP ≈ 3.26) and other parameters are critical considerations for reaction solvent selection and purification strategies.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₆IN[1]
Molecular Weight 301.17 g/mol [1]
Density 1.6 ± 0.1 g/cm³ (estimated)[1]
Boiling Point 405.9 ± 45.0 °C (estimated)[1]
Flash Point 199.3 ± 28.7 °C[1]
LogP 3.26[1]
Spectroscopic Characterization

The structural integrity of this compound is routinely confirmed using standard analytical techniques. Key expected signals include a strong C-I stretch in IR spectroscopy around 550 cm⁻¹, characteristic piperidine proton signals between δ 2.5–3.1 ppm and a benzyl N-CH₂ signal around δ 3.7 ppm in ¹H NMR, and a molecular ion peak at m/z 301.17 in mass spectrometry.[1]

Synthesis of this compound

Overview of Synthetic Strategies

The industrial and laboratory-scale synthesis of this compound predominantly starts from the readily available precursor, 1-Benzyl-4-piperidone.[1][2] While several routes exist, including those involving Wittig reactions or epoxide rearrangements[1], the most direct and high-yielding approach involves the conversion of the C4-hydroxyl group into a better leaving group, such as a triflate, followed by nucleophilic substitution with an iodide source. This method offers superior regioselectivity and often achieves yields greater than 80%.[1]

Diagram: Synthesis Workflow

cluster_synthesis Synthesis of this compound A 1-Benzyl-4-piperidone B 1-Benzyl-4-hydroxypiperidine A->B Reduction (e.g., NaBH4) C 1-Benzylpiperidine-4-triflate B->C Triflation (Tf2O, Pyridine) D This compound C->D Nucleophilic Substitution (KI, DMF)

Caption: A common high-yield pathway to this compound.

Detailed Protocol: Iodination via Triflate Intermediate

This protocol is a self-validating system, where the conversion at each step can be monitored by Thin Layer Chromatography (TLC) and the final product purity assessed by NMR.

Step 1: Reduction of 1-Benzyl-4-piperidone

  • Preparation: To a solution of 1-Benzyl-4-piperidone (1.0 eq.) in methanol (MeOH) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Workup: Quench the reaction carefully with water, and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-Benzyl-4-hydroxypiperidine.

Step 2: Triflation of 1-Benzyl-4-hydroxypiperidine

  • Preparation: Dissolve the alcohol from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to -10 °C under a nitrogen atmosphere. Add pyridine (1.5 eq.).

  • Reaction: Add triflic anhydride (Tf₂O, 1.2 eq.) dropwise, maintaining the temperature below 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer and concentrate to give the crude triflate, which is often used in the next step without further purification.

Step 3: Nucleophilic Substitution with Potassium Iodide

  • Preparation: Dissolve the crude triflate from Step 2 (1.0 eq.) in dimethylformamide (DMF).

  • Reaction: Add potassium iodide (KI, 3.0 eq.) and heat the mixture to 80 °C for 12 hours.[1]

  • Workup & Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography (hexane:EtOAc) to afford this compound as a pure solid.[1]

The Pivotal Role as a Chemical Intermediate

The Dual-Functionality Principle: A Versatile Linchpin

The synthetic power of this compound is rooted in its ability to undergo a sequence of orthogonal reactions. The C-I bond is selectively activated by palladium catalysts, leaving the N-benzyl group intact. After the desired scaffold is constructed at the 4-position, the N-benzyl group can be cleaved to allow for subsequent functionalization of the piperidine nitrogen.

Diagram: General Reaction Cascade

cluster_cascade Synthetic Cascade using this compound Start This compound Coupled 4-Substituted N-Benzylpiperidine Start->Coupled Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Debenzylated 4-Substituted Piperidine (Secondary Amine) Coupled->Debenzylated N-Debenzylation (e.g., Catalytic Hydrogenation) Final Final Target Molecule Debenzylated->Final Further Functionalization (Alkylation, Amidation, etc.)

Caption: The strategic workflow for elaborating complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp³) bonds, making it ideal for synthesizing the 4-arylpiperidine motif, a common core in CNS-active drugs.[3][4]

  • Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) is critical. The base activates the boronic acid partner to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[5] The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

  • Detailed Experimental Protocol:

    • Preparation: In a reaction vessel under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

    • Solvent: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

    • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS for 6-24 hours.

    • Workup & Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification via column chromatography yields the 4-aryl-1-benzylpiperidine product.

This reaction couples the C4 position with a terminal alkyne, introducing a linear, rigid alkynyl moiety valuable for probing protein binding pockets.[6][7]

  • Causality: The Sonogashira coupling uniquely employs a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to activate the alkyne.[8] The amine base (e.g., triethylamine or diisopropylamine) acts as both a base and a solvent, neutralizing the HI byproduct and facilitating catalyst turnover.

  • Detailed Experimental Protocol:

    • Preparation: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in an amine solvent (e.g., triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%) and copper(I) iodide (CuI, 1-2 mol%) under an inert atmosphere.

    • Reaction: Stir the mixture at room temperature to 50 °C until the starting material is consumed.

    • Workup & Purification: Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography to obtain the 4-alkynyl-1-benzylpiperidine.

This reaction enables the formation of C-N bonds, directly attaching primary or secondary amines to the piperidine C4 position.[9][10]

  • Causality: This reaction is highly dependent on the choice of a sterically hindered phosphine ligand (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS).[11] The bulky ligand promotes the reductive elimination step, which is often the rate-limiting step for C-N bond formation, while the strong base is required to deprotonate the amine coupling partner.[10]

  • Detailed Experimental Protocol:

    • Preparation: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4-6 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.).

    • Reagents: Add this compound (1.0 eq.), the amine coupling partner (1.2 eq.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Reaction: Seal the vial and heat to 80-110 °C for 12-24 hours.

    • Workup & Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. After standard workup, purify the product by column chromatography.

The N-Benzyl Protecting Group: Strategic Removal

Rationale for Deprotection

Cleavage of the N-benzyl group is a critical final step that unmasks the piperidine nitrogen.[1] This secondary amine is a key functional handle for introducing further diversity, for example, through N-alkylation to modulate pharmacokinetics or N-acylation to form amides that can interact with biological targets.

Key Method: Catalytic Hydrogenolysis

The most common and clean method for N-debenzylation is catalytic hydrogenolysis.[1] This involves reacting the N-benzylpiperidine with hydrogen gas (or a hydrogen transfer agent like ammonium formate) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[12]

  • Causality Behind Experimental Choices: The efficiency of hydrogenolysis can be pH-dependent. Under acidic conditions, protonation of the piperidine nitrogen can make the benzyl group more susceptible to cleavage.[13] However, strongly acidic conditions should be avoided if other acid-labile groups are present. The choice of solvent (e.g., MeOH, EtOH) is also important for substrate solubility and catalyst activity.

Detailed Protocol: N-Debenzylation
  • Preparation: Dissolve the 4-substituted-1-benzylpiperidine (1.0 eq.) in a suitable solvent like methanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10% by weight of the substrate).

  • Reaction: Place the reaction mixture under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours. Alternatively, for transfer hydrogenation, add ammonium formate (5 eq.) and reflux the mixture.[12]

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the debenzylated piperidine product, which is often pure enough for subsequent steps or can be further purified if necessary.

Case Study: Application in Pharmaceutical Synthesis

Synthesis of the Penfluridol Core

This compound is a documented intermediate in the synthesis of antipsychotic drugs like Penfluridol.[1] The synthesis showcases the strategic sequence of Suzuki coupling followed by debenzylation.

Diagram: Penfluridol Core Synthesis Workflow

cluster_penfluridol Synthesis of a Penfluridol Precursor Start This compound Coupled Coupled Intermediate Start->Coupled Suzuki-Miyaura Coupling BoronicAcid Fluorinated Aryl Boronic Acid BoronicAcid->Coupled Debenzylated 4-Arylpiperidine Core (Penfluridol Precursor) Coupled->Debenzylated N-Debenzylation (Catalytic Hydrogenation)

Caption: Key steps in constructing the core of the antipsychotic Penfluridol.

Examples of Bioactive Scaffolds Synthesized

The versatility of this compound allows for the creation of diverse molecular architectures targeting various diseases.

Therapeutic AreaSynthesized ScaffoldKey ReactionReference
Antipsychotics 4-Arylpiperidines (e.g., Penfluridol)Suzuki Coupling[1]
Anticancer Kinase Inhibitor Building BlocksSuzuki/Sonogashira Coupling[1]
Antiviral Prodrug MoietiesVarious Couplings[1]
Alzheimer's Disease Donepezil AnaloguesWittig/Hydrolysis, then coupling[14]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic tool that embodies the principles of modern synthetic design. Its dual functionality allows for a robust and modular approach to constructing complex piperidine-containing molecules. By enabling access to privileged pharmacological scaffolds through reliable and well-understood reaction pathways like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, it continues to be an indispensable intermediate in the pipeline of drug discovery and development. Future applications will likely see its use in the synthesis of novel PET ligands, targeted protein degraders (PROTACs), and covalent inhibitors, further cementing its role as a critical component in the chemist's toolbox.

References

  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed. PubMed. [Link]

  • Benzyl 4-iodo-1-piperidinecarboxylate | CAS#:885275-00-3 | Chemsrc. Chemsrc. [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. ResearchGate. [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling - Figshare. Figshare. [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic-chemistry.org. [Link]

  • Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 - Sciencemadness.org. Sciencemadness.org. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. University of Groningen. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Bath. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

Sources

1-Benzyl-4-Iodopiperidine literature review and patents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzyl-4-Iodopiperidine: Synthesis, Properties, and Applications

Introduction

This compound is a pivotal heterocyclic compound within the domain of medicinal chemistry and pharmaceutical development. Systematically named this compound, its structure features a six-membered piperidine ring, functionalized with a benzyl group at the nitrogen atom (position 1) and an iodine atom at position 4.[1] This strategic arrangement of functional groups imparts significant versatility, establishing it as a valuable intermediate for synthesizing complex molecular architectures. The iodine atom, a large and polarizable halogen, serves as an excellent leaving group and a reactive handle for various carbon-carbon bond-forming reactions.[1] Simultaneously, the benzyl group acts as a robust protecting group for the piperidine nitrogen, which can be selectively removed under specific conditions to allow for further derivatization.[1]

Its molecular formula is C₁₂H₁₆IN, corresponding to a molecular weight of 301.17 g/mol .[1] The dual functionality of this compound makes it an indispensable building block in the synthesis of a wide array of pharmacologically active compounds, including antipsychotics, anticancer agents, and antiviral medications.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic pathways, spectroscopic characterization, and key applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. The compound's moderate lipophilicity, indicated by a LogP value of 3.26, influences its solubility and behavior in both organic and aqueous media.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₆IN[1]
Molecular Weight 301.17 g/mol [1]
Density 1.6 ± 0.1 g/cm³ (estimated)[1]
Boiling Point 405.9 ± 45.0 °C (extrapolated)[1]
Flash Point 199.3 ± 28.7 °C[1]
LogP 3.26[1]
Vapour Pressure 0.0 ± 0.9 mmHg at 25°C[1]

Synthesis and Manufacturing Pathways

The synthesis of this compound is predominantly achieved through the functionalization of a pre-existing piperidine core. The choice of synthetic route often depends on the scale of production, available starting materials, and desired purity. The most common precursor for this transformation is 1-benzyl-4-piperidone (CAS 3612-20-2).[1][2]

Synthetic Workflow Overview

cluster_start Starting Materials cluster_methods Synthetic Transformations cluster_product Final Product A 1-Benzyl-4-piperidone M1 Iodination via Epoxide Rearrangement A->M1 B 1-Benzyl-4-hydroxypiperidine M2 Nucleophilic Substitution (e.g., with KI) B->M2 Activation of -OH (e.g., to triflate) P This compound M1->P M2->P

Caption: Key synthetic routes to this compound.

Route 1: Iodination from 1-Benzyl-4-piperidone

This approach leverages the reactivity of the ketone group at the 4-position of the piperidine ring.

  • Epoxide Rearrangement: A notable method involves treating 1-benzyl-4-piperidone with trimethyloxosulfonium iodide to form an intermediate epoxide. This epoxide subsequently undergoes rearrangement in the presence of a Lewis acid, such as magnesium bromide (MgBr₂), to yield the desired this compound.[1]

  • Wittig Reaction: An alternative pathway utilizes a Wittig-type reaction. (Methoxymethyl)triphenylphosphonium chloride reacts with the precursor ketone to generate an enol ether, which is then hydrolyzed and iodinated to produce the final compound.[1]

Route 2: Nucleophilic Substitution

A more direct and often higher-yielding method involves the nucleophilic substitution of a suitable leaving group at the 4-position of the 1-benzylpiperidine ring.[1] This route offers excellent regioselectivity.

  • Activation of the Hydroxyl Group: The synthesis starts from 1-benzyl-4-hydroxypiperidine.[3] The hydroxyl group is a poor leaving group and must first be "activated" by converting it into a group that is readily displaced by a nucleophile. Common methods include conversion to a tosylate, mesylate, or, for very high reactivity, a triflate.

  • Substitution with Iodide: The activated intermediate (e.g., 1-benzylpiperidine-4-triflate) is then treated with an iodide salt, typically potassium iodide (KI), in an appropriate solvent. The iodide ion acts as the nucleophile, displacing the leaving group to form this compound. This method can achieve yields exceeding 80% under optimized conditions.[1]

Experimental Protocol: Nucleophilic Substitution via Tosylation

The following is a representative, detailed protocol for the synthesis of this compound from 1-benzyl-4-hydroxypiperidine.

Step 1: Tosylation of 1-Benzyl-4-hydroxypiperidine

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-benzyl-4-hydroxypiperidine (1 equivalent) in anhydrous pyridine at 0°C (ice bath).

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to stir at 0°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, wash sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-4-tosyloxypiperidine.

Step 2: Iodination

  • Dissolve the crude tosylate from Step 1 in acetone or dimethylformamide (DMF).

  • Add potassium iodide (3-5 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude this compound.

  • Purify the product via column chromatography on silica gel if necessary.

Spectroscopic Characterization

Structural confirmation of this compound is achieved through standard spectroscopic techniques. The data provides clear signatures for the key functional groups within the molecule.

TechniqueCharacteristic Signals
IR Spectroscopy Strong absorption around 550 cm⁻¹ corresponding to the C-I stretch.[1]
¹H NMR Spectroscopy δ ~7.3 ppm (m, 5H, aromatic protons of benzyl group), δ ~3.7 ppm (s, 2H, N-CH₂-C₆H₅), δ ~2.5–3.1 ppm (m, 8H, piperidine ring protons).[1]
Mass Spectrometry Molecular ion peak [M]⁺ observed at m/z 301.17.[1]

Applications in Pharmaceutical Development

The synthetic utility of this compound is rooted in its dual functionality. The iodine atom is an ideal participant in modern cross-coupling reactions, while the benzyl group can be readily cleaved via catalytic hydrogenation to reveal the secondary amine for subsequent reactions.[1]

  • Cross-Coupling Reactions: The C-I bond is highly reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes) reactions.[1][4] This allows for the efficient construction of C(sp²)-C(sp³) and C(sp)-C(sp³) bonds, respectively, enabling the attachment of various aryl, heteroaryl, or alkynyl moieties at the 4-position of the piperidine ring.

Case Study: Synthesis of Penfluridol

A prominent application of this compound is as a key intermediate in the synthesis of Penfluridol, a long-acting antipsychotic drug.[1] The synthesis demonstrates the strategic use of the compound's reactive sites.

A This compound C Intermediate 1 A->C Suzuki-Miyaura Coupling B Fluorinated Aryl Boronic Acid B->C D Intermediate 2 (N-H piperidine) C->D Catalytic Hydrogenation (Benzyl Deprotection) F Penfluridol D->F Amidation E Diphenylbutylpiperidine Moiety E->F

Caption: Synthetic workflow for Penfluridol.

Key Therapeutic Areas:

  • Antipsychotics: As demonstrated with Penfluridol, it is a crucial building block for neuroleptic agents.[1]

  • Anticancer Agents: It serves as a scaffold for the development of kinase inhibitors that target signaling pathways, such as those involving EGFR and VEGFR, which are critical in tumor growth.[1]

  • Antiviral Compounds: The piperidine motif is incorporated into various antiviral agents, and this compound provides a convenient entry point for their synthesis.[1]

Patented Inventions

The utility of 1-benzyl-4-substituted piperidines as intermediates is well-documented in patent literature. For instance, US Patent 3,161,644A describes the preparation of novel 1-benzyl-4-R-4-NHR-piperidines from 1-benzyl-4-piperidone.[5] These compounds are disclosed as valuable intermediates for producing therapeutically active compounds, highlighting the long-standing importance of this chemical scaffold in drug discovery.[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors. While a specific safety data sheet (SDS) for the iodo-derivative is not detailed in the provided results, data for the closely related precursor, 1-benzyl-4-piperidone, offers relevant guidance.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab clothing to prevent skin and eye contact.[6][7]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][8] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is recommended to keep the compound refrigerated and protected from light to ensure stability.[9]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[6]

    • Skin: Wash off with plenty of soap and water.[6]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[6]

    • Ingestion: If swallowed, call a poison center or doctor immediately.[7]

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structure, combining a reactive iodine handle for cross-coupling reactions with a cleavable N-benzyl protecting group, provides an efficient and strategic platform for the synthesis of complex, biologically active molecules. From established drugs like Penfluridol to novel kinase inhibitors, the applications of this intermediate are extensive and continue to expand, underscoring its enduring importance for researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in the advancement of pharmaceutical sciences.

References

  • This compound - 109838-88-2 - Vulcanchem. (n.d.). Vulcanchem.
  • Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 - Benchchem. (n.d.). Benchchem.
  • SAFETY DATA SHEET for 1-Benzyl-4-piperidone. (2025, May 1). Fisher Scientific.
  • Benzyl 4-iodo-1-piperidinecarboxylate | CAS#:885275-00-3. (2025, August 25). Chemsrc.
  • SAFETY DATA SHEET for Piperidine. (2025, September 23). Sigma-Aldrich.
  • Safety Data Sheet for 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride. (2023, June 10). Combi-Blocks, Inc.
  • US3161644A - 1-benzyl-4-substituted piperidines. (n.d.). Google Patents.
  • SAFETY DATA SHEET for 1-Benzyl-4-piperidinecarboxaldehyde. (2010, November 5). Fisher Scientific.
  • 1-Benzyl-4-piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024, September 18). BOC Sciences.
  • 1-Benzyl-4-piperidone synthesis. (n.d.). ChemicalBook.
  • CN1583742A - Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
  • CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde. (n.d.). Google Patents.
  • 1-Benzyl-4-piperidone. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2025, August 10). ResearchGate. Retrieved January 3, 2026, from [Link]

  • 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • US3462444A - Novel 4-benzylpiperidine derivatives. (n.d.). Google Patents.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). University of Glasgow.
  • EP2455377A1 - Synthesis of fentanyl analogs. (n.d.). Google Patents.
  • Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. (n.d.). Parchem.
  • 1-Benzylpiperidin-4-ol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • 885275-00-3|Benzyl 4-iodopiperidine-1-carboxylate. (n.d.). BLD Pharm.

Sources

Methodological & Application

Application Notes: The Strategic Use of 1-Benzyl-4-Iodopiperidine in Radiotracer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzyl-4-iodopiperidine is a versatile heterocyclic building block with significant applications in the development of radiolabeled molecules for molecular imaging, particularly Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). While not typically used as a direct precursor for radiolabeling, its true value lies in its role as a key starting material for the synthesis of more elaborate and reactive precursors. The presence of the iodine atom provides a reactive site for forming organometallic intermediates, and the N-benzyl group serves as a stable protecting group that can be removed at a later synthetic stage if required. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound for the preparation of radiolabeling precursors, with a detailed focus on a protocol for radioiodination via a stannylated intermediate.

Introduction: A Versatile Building Block, Not a Direct Precursor

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds[1]. In radiochemistry, the goal is to incorporate a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ¹²³I, ¹²⁵I) radionuclide into such a molecule with high efficiency and specific activity.

This compound (Molecular Formula: C₁₂H₁₆IN) is an attractive starting point for such syntheses[2]. However, it is crucial to understand its strategic role. The carbon-iodine bond is not an ideal leaving group for common nucleophilic radiolabeling reactions, such as the introduction of [¹⁸F]fluoride. Furthermore, in radioiodination, the iodo-compound is the desired product, not the starting material for incorporating a radioactive iodine isotope.

Therefore, the primary application of this compound in radiolabeling is its conversion into a suitable precursor tailored for a specific radioisotope and reaction type. The iodine atom is a versatile "handle" that can be readily transformed into other functional groups, most notably through palladium-catalyzed cross-coupling reactions to form organometallic intermediates[2][3].

The Precursor Synthesis Strategy

The choice of radionuclide dictates the necessary precursor. This compound serves as a common ancestor for various precursors, enabling a divergent synthetic approach to label a core molecule with different isotopes. This strategy allows for the evaluation of a drug candidate with different imaging modalities (e.g., SPECT with ¹²³I and PET with ¹⁸F).

  • For Radioiodination (¹²³I, ¹²⁵I, ¹³¹I): The most robust and widely used method is iododestannylation . This requires converting the iodo-group into a trialkylstannyl group (e.g., tributyltin). The resulting organotin precursor readily reacts with radioactive iodide in the presence of a mild oxidizing agent[4][5][6].

  • For Radiofluorination (¹⁸F): Direct nucleophilic substitution of the iodide with [¹⁸F]fluoride is inefficient. A more viable route involves converting the iodo-group to a hydroxyl group, which can then be activated with a good leaving group like a tosylate or mesylate to facilitate efficient radiofluorination.

  • For Carbon Isotopes (¹¹C): The C-I bond can be utilized in palladium-catalyzed carbonylation reactions with [¹¹C]CO or cross-coupling reactions with [¹¹C]methyl iodide to introduce the carbon radioisotope.

The following diagram illustrates this strategic concept, positioning this compound as a central starting material.

A This compound B 1-Benzyl-4-(tributylstannyl)piperidine (Stannyl Precursor) A->B Stannylation (Pd Catalyst, (Bu₃Sn)₂) D 1-Benzyl-4-hydroxypiperidine A->D Hydroxylation C [¹²³I]-1-Benzyl-4-iodopiperidine (Radioiodinated Product) B->C Radioiodination ([¹²³I]NaI, Oxidant) E 1-Benzyl-4-tosyloxypiperidine (Tosylate Precursor) D->E Tosylation (TsCl, Base) F [¹⁸F]-1-Benzyl-4-fluoropiperidine (Radiofluorinated Product) E->F Radiofluorination ([¹⁸F]KF/K₂₂₂)

Caption: Strategic conversion of this compound into specific precursors for different radionuclides.

Detailed Application Protocol: Synthesis and Radioiodination of a Sigma Receptor Ligand Precursor

This section provides a comprehensive, two-part protocol based on established radiochemical methods[4][5][6]. It details the conversion of this compound to its tributylstannyl precursor, followed by its radioiodination with Iodine-123.

Part A: Synthesis of the Tributylstannyl Precursor

Objective: To synthesize 1-Benzyl-4-(tributylstannyl)piperidine from this compound. This reaction leverages a palladium-catalyzed coupling between the iodo-compound and a distannane reagent.

Materials:

  • This compound

  • Bis(tributyltin), (Bu₃Sn)₂

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

  • Anhydrous Toluene

  • Argon gas supply

  • Standard glassware for inert atmosphere synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene under an argon atmosphere.

  • Reagent Addition: Add Bis(tributyltin) (1.1 eq) to the solution via syringe.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture. The solution may change color, indicating the start of the catalytic cycle.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous potassium fluoride (KF) solution (to remove tin residues), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-Benzyl-4-(tributylstannyl)piperidine as a clear oil.

Part B: Radioiodination via Iododestannylation

Objective: To radiolabel the stannylated precursor with Iodine-123 using the Chloramine-T method.

Materials:

  • 1-Benzyl-4-(tributylstannyl)piperidine precursor (from Part A)

  • [¹²³I]Sodium Iodide in 0.1 M NaOH

  • Chloramine-T solution (1 mg/mL in ethanol)

  • Ethanol (absolute)

  • Sodium metabisulfite solution (5 mg/mL in water)

  • Phosphate buffer (0.1 M, pH 7.4)

  • C18 Sep-Pak light cartridge

  • HPLC system with a reverse-phase column (e.g., C18), UV detector, and radiation detector.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A 1. Add stannyl precursor (in EtOH) to vial B 2. Add [¹²³I]NaI solution A->B C 3. Add Chloramine-T solution to initiate reaction B->C D 4. Vortex at room temp for 60 seconds C->D E 5. Quench reaction with Na₂S₂O₅ solution D->E F 6. Dilute with water and load onto C18 Sep-Pak E->F G 7. Wash Sep-Pak with water to remove free [¹²³I] F->G H 8. Elute product with EtOH G->H I 9. Purify via semi-preparative RP-HPLC H->I

Caption: Step-by-step workflow for the radioiodination of the stannyl precursor.

Step-by-Step Protocol:

  • Preparation: In a shielded vial, add 10-20 µg of the 1-Benzyl-4-(tributylstannyl)piperidine precursor dissolved in 100 µL of ethanol.

  • Radioiodide Addition: Add 5-10 mCi (185-370 MBq) of [¹²³I]NaI to the vial.

  • Reaction Initiation: Add 20 µL of the Chloramine-T solution to the mixture. Chloramine-T is a common oxidizing agent used for electrophilic radioiodination[6][7].

  • Incubation: Immediately vortex the reaction vial for 60 seconds at room temperature. The reaction is typically very fast.

  • Quenching: Stop the reaction by adding 50 µL of sodium metabisulfite solution. This reduces any unreacted oxidizing agent.

  • Initial Purification (SPE): Dilute the reaction mixture with 5 mL of water and pass it through a C18 Sep-Pak cartridge (pre-conditioned with ethanol and water). The radiolabeled product will be retained on the cartridge.

  • Washing: Wash the cartridge with 10 mL of water to elute any unreacted [¹²³I]iodide.

  • Elution: Elute the desired [¹²³I]-1-Benzyl-4-iodopiperidine product from the cartridge with 1 mL of ethanol.

  • Final Purification (HPLC): Inject the ethanolic eluate onto a semi-preparative reverse-phase HPLC system to separate the radiolabeled product from the unlabeled stannyl precursor and any non-radioactive iodinated compound.

  • Formulation: Collect the product peak, remove the HPLC solvent under a stream of nitrogen, and formulate the final product in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).

Expected Results & Quality Control

The success of a radiolabeling protocol is determined by several key metrics. The following table summarizes the expected outcomes for the protocol described above.

ParameterPrecursor SynthesisRadiolabeling StepMethod of AnalysisJustification
Chemical Yield >70%N/ANMR, Mass SpecPalladium-catalyzed stannylations are generally efficient reactions.
Radiochemical Yield (RCY) N/A70-90%Radio-TLC/HPLCIododestannylation is a high-yield radiolabeling method[4].
Radiochemical Purity (RCP) N/A>98%Analytical HPLCHPLC purification is highly effective at separating the product from impurities.
Specific Activity (SA) N/A>1,500 Ci/mmolHPLC CalibrationIododestannylation with no-carrier-added radioiodide produces high specific activity products.

Conclusion

This compound is a highly valuable, commercially available starting material for radiopharmaceutical development. Its utility is not in direct radiolabeling but in its strategic conversion to tailored precursors for various radionuclides. By transforming the iodo-group into a reactive organotin moiety, researchers can access high-yield and high-purity radioiodinated compounds suitable for SPECT imaging and other applications. The protocols and strategies outlined in this document provide a robust framework for leveraging this versatile building block in the synthesis of novel radiotracers.

References

  • Goodman, M. M., et al. (1999). Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate. Applied Radiation and Isotopes, 51(3), 269-273. [Link]

  • Heisler, L. E., et al. (1983). Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. Peptides, 4(1), 123-126. [Link]

  • Zeisler, S. K., et al. (1996). Formation of 1-[123I]iodobutane in labeling [123I]iomazenil by iododestannylation: implications for the reaction mechanism. Nuclear Medicine and Biology, 23(8), 983-987. [Link]

  • John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027. [Link]

  • Ghavami, R., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 14(1), 3. [Link]

  • Kniess, T., et al. (1998). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT. Nuclear Medicine and Biology, 25(7), 643-649. [Link]

  • Albu, S. A., et al. (2018). Synthesis and radiolabeling of a polar [125I]I-1,2,4,5-tetrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 835-842. [Link]

  • Larenkov, A. A., et al. (2023). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 28(14), 5334. [Link]

  • Motaleb, M. A., et al. (2018). Radioiodination and biodistribution of newly synthesized 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor bearing mice. Journal of Radiation Research and Applied Sciences, 11(3), 215-221. [Link]

  • Larenkov, A. A., et al. (2023). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 28(14), 5334. [Link]

  • Rebelo, M., et al. (2019). Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. Molecules, 24(3), 591. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

  • Ghavami, R., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 14(1), 3. [Link]

  • PubChem (n.d.). tert-butyl 4-iodopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Ghavami, R., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 14(1), 3. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

  • Ghavami, R., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 14(1), 3. [Link]

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

Sources

Application Notes & Protocols: 1-Benzyl-4-iodopiperidine as a Precursor for PET Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Positron Emission Tomography (PET) stands as a premier molecular imaging modality, offering unparalleled sensitivity for the in-vivo study of biochemical processes.[1] The power of PET lies in the design and synthesis of specific radiotracers that target biological pathways. The synthesis of these tracers often relies on robust, high-yield radiolabeling reactions with short-lived positron-emitting radionuclides like Fluorine-18 (t½ ≈ 109.8 min).[1][2] This necessitates the use of highly reactive and well-characterized precursors.

1-Benzyl-4-iodopiperidine has emerged as a critical precursor in this field. The N-benzyl group serves as a reliable protecting group for the piperidine nitrogen, a common scaffold in centrally acting pharmaceuticals, while the iodine at the 4-position acts as an excellent leaving group for aliphatic nucleophilic substitution (SN2) reactions.[3][4] This combination of features makes it a versatile synthon for introducing the piperidine moiety into a wide array of potential PET ligands. This document provides a detailed guide to the properties, application, and a validated protocol for utilizing this compound in PET ligand development.

Physicochemical Properties and Rationale for Use

The utility of this compound stems from its specific chemical architecture. Understanding these properties is key to designing successful radiosyntheses.

PropertyValue / DescriptionRationale in PET Synthesis
Molecular Formula C₁₂H₁₆IN-
Molecular Weight 301.17 g/mol Allows for accurate molar calculations for labeling reactions.
Appearance Off-white to light yellow solidVisual cue for purity and stability.
N-Benzyl Group Amine Protecting GroupPrevents unwanted side reactions at the basic piperidine nitrogen during synthesis and can be removed under specific, mild conditions post-labeling.[5][6] The N-benzyl piperidine motif is common in drug discovery for fine-tuning physicochemical properties.[7]
Iodide at C4 Excellent Leaving GroupIodine is a large, highly polarizable atom, making the C-I bond weaker and iodide a stable anion upon departure.[4] This facilitates high-yield SN2 reactions with radiolabels like [¹⁸F]Fluoride, significantly outperforming other halogens like chloride or bromide.[2][3]
Storage Store at 2-8°C, protected from lightThe C-I bond can be sensitive to light and heat, potentially leading to degradation. Proper storage ensures precursor integrity.[8]

Core Application: Two-Step Synthesis of an N-Alkyl Piperidine PET Ligand

A primary application of this compound is in the synthesis of PET tracers where the piperidine ring is linked to another molecular fragment via an alkyl chain. This is typically a two-step process:

  • Radiolabeling: A radiolabeled alkylating agent (e.g., [¹⁸F]fluoroethyl tosylate) is synthesized.

  • Coupling & Deprotection: A separate precursor molecule containing a nucleophilic group (e.g., a phenol or amine) is first coupled to the this compound. The resulting intermediate is then debenzylated to expose the secondary amine, which is subsequently alkylated with the radiolabeled synthon.

However, a more direct approach involves using this compound to alkylate a nucleophilic substrate, followed by radiolabeling and deprotection. Below, we detail a generalized protocol for the initial coupling step, a critical phase before the introduction of the radionuclide.

Diagram: General Synthetic Workflow

The following diagram illustrates the logical flow from the precursor to a final, deprotected piperidine derivative ready for subsequent radiolabeling steps.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection Precursor This compound Intermediate N-Benzylated Intermediate Precursor->Intermediate Nucleophile Substrate (R-OH, R-NH2, etc.) Nucleophile->Intermediate Base Base (e.g., K2CO3, NaH) Base->Intermediate Activates Nucleophile Solvent Solvent (e.g., DMF, ACN) Solvent->Intermediate FinalProduct Secondary Piperidine Product Intermediate->FinalProduct Intermediate->FinalProduct Purification & Characterization Catalyst Catalyst (e.g., Pd/C) Catalyst->FinalProduct H2 Hydrogen Source (H2 gas) H2->FinalProduct caption General workflow for utilizing this compound.

Caption: General workflow for utilizing this compound.

Detailed Protocol: Synthesis of a Benzylated Piperidinyl Ether Intermediate

This protocol details the synthesis of an ether-linked intermediate, a common step before deprotection and final radiolabeling. This serves as a self-validating system; successful synthesis and characterization at this stage are critical for the success of subsequent radiochemistry.

Objective: To synthesize 1-benzyl-4-(4-nitrophenoxy)piperidine from this compound and 4-nitrophenol. The nitro group is included as a common activating group for subsequent aromatic nucleophilic substitution with [¹⁸F]fluoride.

Materials & Reagents:

  • This compound

  • 4-Nitrophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-nitrophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Rationale: 4-Nitrophenol is the nucleophile. Potassium carbonate is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. An excess ensures complete deprotonation.

    • Place a magnetic stir bar in the flask and add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the SN2 reaction.[3]

  • Reaction Execution:

    • Attach a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.

    • Self-Validation: On the TLC plate, a new spot corresponding to the product should appear (typically less polar than 4-nitrophenol), and the spot for this compound should diminish.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Rationale: This separates the organic product from the inorganic salts (K₂CO₃, KI) and the DMF solvent, which is soluble in water.

    • Combine the organic layers and wash sequentially with 1M NaOH (to remove excess 4-nitrophenol), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization (QC Step):

    • Purify the crude product via flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

    • Self-Validation: Combine fractions containing the pure product (as determined by TLC).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity before proceeding to the deprotection step.

Subsequent Deprotection Step

The N-benzyl group can be effectively removed via catalytic hydrogenation.[5][9]

  • Typical Conditions: The benzylated intermediate is dissolved in a solvent like ethanol or methanol. A palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (from a balloon or a Parr hydrogenator) until the reaction is complete.[5]

  • Rationale: The palladium surface catalyzes the cleavage of the C-N bond of the benzyl group and the addition of hydrogen. The by-product is toluene, which is easily removed.

  • Work-up: The reaction mixture is filtered through Celite to remove the Pd/C catalyst, and the solvent is evaporated to yield the deprotected secondary amine, which is the final precursor for radiolabeling.

Diagram: Radiosynthesis Reaction Scheme

This diagram illustrates a potential final radiolabeling step after the precursor has been successfully synthesized and deprotected.

Note: The DOT script above uses placeholder image URLs for chemical structures as direct image generation is not supported. In a real application, these would be replaced with actual image files.

Caption: Final N-alkylation with a radiolabeled synthon.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in coupling reaction Incomplete deprotonation of nucleophile.Ensure base (e.g., K₂CO₃) is anhydrous and use a sufficient excess.
Poor quality of this compound.Verify precursor purity by NMR or melting point before use.
Reaction temperature too low.Increase temperature to 90-100 °C, monitoring for potential decomposition.
Incomplete debenzylation Inactive catalyst.Use fresh Pd/C catalyst. Ensure the system is properly flushed with hydrogen.
Catalyst poisoning.Purify the benzylated intermediate thoroughly to remove any potential poisons (e.g., sulfur-containing compounds).

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of PET radioligands. Its well-defined reactivity, stemming from the stable N-benzyl protecting group and the excellent iodide leaving group, allows for its reliable incorporation into complex molecular scaffolds. The protocols and rationale outlined in this guide provide a robust framework for researchers and drug development professionals to leverage this key synthon in the advancement of novel molecular imaging agents.

References

  • Iodine-124: A Promising Positron Emitter for Organic PET Chemistry. PubMed Central. Available at: [Link]

  • PET tracers and radiochemistry. ResearchGate. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PubMed Central. Available at: [Link]

  • Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT. PubMed. Available at: [Link]

  • Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. Available at: [Link]

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Chemistry Learner. Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. Available at: [Link]

  • Iodine a good nucleophile and a good leaving group I Mechanism I General Organic Chemistry. YouTube. Available at: [Link]

  • Deprotection of benzyl groups. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Thieme Chemistry. Available at: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

Sources

Synthetic Routes for 1-Benzyl-4-Iodopiperidine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Benzyl-4-Iodopiperidine in Medicinal Chemistry

The this compound scaffold is a cornerstone in modern drug discovery and development. Its structural components offer a powerful combination of features for the synthesis of complex molecular architectures. The piperidine ring is a prevalent motif in a vast array of biologically active compounds and approved pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The benzyl group serves as a versatile protecting group for the piperidine nitrogen, which can be readily removed via catalytic hydrogenation to allow for further derivatization.[3]

Crucially, the iodine atom at the 4-position transforms the molecule into a highly versatile synthetic intermediate.[4] This halogen acts as an excellent leaving group and a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions, enabling the efficient introduction of diverse aryl, alkynyl, and vinyl moieties.[3][4] This capability is paramount in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug development. This guide provides a detailed overview of the principal synthetic strategies for accessing this compound derivatives, complete with mechanistic insights and step-by-step protocols for laboratory application.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials and reaction classes. The choice of a particular route is often dictated by factors such as the availability of precursors, desired scale, and tolerance of functional groups in more complex derivatives. The most common and effective strategies involve the functionalization of a pre-existing piperidine core, primarily 1-benzyl-4-hydroxypiperidine or its corresponding ketone, 1-benzyl-4-piperidone.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Target Molecule 1-Benzyl-4-hydroxypiperidine 1-Benzyl-4-hydroxypiperidine Appel Reaction Appel Reaction 1-Benzyl-4-hydroxypiperidine->Appel Reaction PPh₃, I₂, Imidazole Two-Step (Tosyl./Mesyl.) Two-Step (Activation then Substitution) 1-Benzyl-4-hydroxypiperidine->Two-Step (Tosyl./Mesyl.) 1. TsCl or MsCl 2. NaI 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone->1-Benzyl-4-hydroxypiperidine Reduction (e.g., NaBH₄) 1-Benzyl-4-chloropiperidine 1-Benzyl-4-chloropiperidine Finkelstein Reaction Finkelstein Reaction 1-Benzyl-4-chloropiperidine->Finkelstein Reaction NaI, Acetone This compound This compound Appel Reaction->this compound Two-Step (Tosyl./Mesyl.)->this compound Finkelstein Reaction->this compound

Caption: Key synthetic pathways to this compound.

Route 1: Direct Iodination of 1-Benzyl-4-hydroxypiperidine via the Appel Reaction

The most direct and widely employed method for the synthesis of this compound is the conversion of the readily available precursor, 1-benzyl-4-hydroxypiperidine.[2][5] The Appel reaction provides a mild and efficient means to achieve this transformation, converting a secondary alcohol into an alkyl iodide with inversion of configuration.[3][6]

Mechanism of the Appel Reaction

The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and iodine.[6][7] The alcohol then attacks the activated phosphorus species. Imidazole acts as a base to deprotonate the resulting intermediate, which then undergoes an intramolecular SN2 reaction. The iodide anion attacks the carbon atom bearing the activated hydroxyl group, leading to the formation of the desired alkyl iodide and triphenylphosphine oxide as a byproduct.[4] The formation of the very stable P=O double bond is a major thermodynamic driving force for the reaction.[6]

G cluster_workflow Appel Reaction Workflow Start Start: 1-Benzyl-4-hydroxypiperidine Reagents Reagents: PPh₃, I₂, Imidazole Solvent: DCM Reaction Combine & Stir 0°C to RT Reagents->Reaction Quench Quench: Sat. aq. Na₂S₂O₃ Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash & Dry Extraction->Wash Purify Purification: Column Chromatography Wash->Purify Product Product: This compound Purify->Product

Caption: Experimental workflow for the Appel reaction.

Detailed Experimental Protocol

Materials:

  • 1-Benzyl-4-hydroxypiperidine (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Iodine (I₂) (1.5 equiv)

  • Imidazole (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equiv) and dissolve in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Sequentially add imidazole (3.0 equiv) and then iodine (1.5 equiv) in portions. The mixture will turn dark brown. Stir for 10-15 minutes at 0°C.

  • Add a solution of 1-benzyl-4-hydroxypiperidine (1.0 equiv) in a minimal amount of anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the dark color disappears.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.[4][8]

Route 2: Two-Step Synthesis via Sulfonate Ester Intermediate followed by Finkelstein Reaction

An alternative robust strategy involves a two-step sequence: first, converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, and second, displacing this group with iodide via the Finkelstein reaction. This method avoids the use of phosphorus reagents and can be advantageous in terms of byproduct removal.

Mechanism and Rationale

Step 1: Sulfonate Ester Formation: The hydroxyl group of 1-benzyl-4-hydroxypiperidine is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine). This converts the poor leaving group (-OH) into a highly effective one (-OTs or -OMs).

Step 2: The Finkelstein Reaction: The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen for another.[5] In this context, it is extended to the displacement of sulfonate esters by iodide.[9] The reaction is typically carried out using an alkali metal iodide (e.g., sodium iodide) in a solvent like acetone, where the sodium tosylate or mesylate byproduct is poorly soluble, precipitating out of solution and driving the equilibrium towards the formation of the iodo-product according to Le Châtelier's principle.[5][10]

Detailed Experimental Protocol

Part A: Synthesis of 1-Benzyl-4-tosyloxypiperidine

Materials:

  • 1-Benzyl-4-hydroxypiperidine (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Pyridine or Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 1-benzyl-4-hydroxypiperidine in anhydrous DCM and cool to 0°C.

  • Add pyridine or triethylamine, followed by the portion-wise addition of TsCl.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

Materials:

  • 1-Benzyl-4-tosyloxypiperidine (1.0 equiv)

  • Sodium iodide (NaI) (3.0 equiv)

  • Acetone or Methyl Ethyl Ketone (MEK)

Procedure:

  • In a round-bottom flask, dissolve the crude 1-benzyl-4-tosyloxypiperidine in acetone.

  • Add sodium iodide and heat the mixture to reflux.

  • Maintain reflux for 12-24 hours. A white precipitate (sodium tosylate) will form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

Comparison of Synthetic Routes

ParameterRoute 1: Appel ReactionRoute 2: Two-Step (Finkelstein)
Starting Material 1-Benzyl-4-hydroxypiperidine1-Benzyl-4-hydroxypiperidine
Key Reagents PPh₃, I₂, Imidazole1. TsCl, Pyridine2. NaI, Acetone
Number of Steps OneTwo
Typical Yield High (often >80%)Good to High (over two steps)
Reaction Conditions Mild (0°C to RT)Step 1: Mild (0°C to RT)Step 2: Reflux
Key Byproduct Triphenylphosphine oxideSodium tosylate/mesylate
Advantages Direct, one-pot procedure; high yields.Avoids phosphorus byproducts; utilizes classic, reliable reactions.
Disadvantages Removal of triphenylphosphine oxide can be challenging.Two separate reaction steps are required.

Conclusion and Outlook

The synthesis of this compound is a critical process for advancing medicinal chemistry programs. The direct conversion of 1-benzyl-4-hydroxypiperidine via the Appel reaction represents a highly efficient and mild one-pot protocol, making it a preferred choice for many applications. However, the two-step approach involving activation as a sulfonate ester followed by a Finkelstein reaction offers a valuable, phosphorus-free alternative that is also highly effective. The selection of the optimal route will depend on project-specific requirements, including scale, purity specifications, and available resources. Both methods provide reliable access to this key intermediate, empowering chemists to explore novel chemical space in the quest for new therapeutic agents.

References

  • IJFMR. (n.d.). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. (n.d.). Retrieved from [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • sathee jee. (n.d.). Finkelstein Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 1-Benzyl-4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-Benzyl-4-Iodopiperidine in palladium-catalyzed cross-coupling reactions. As a versatile synthetic intermediate, this compound serves as a cornerstone for introducing the valuable piperidine motif into complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed protocols, mechanistic insights, and optimization strategies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Our objective is to provide a self-validating system of protocols grounded in authoritative scientific principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of marketed drugs and natural products.[3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a frequent choice for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound (C₁₂H₁₆IN, MW: 301.17 g/mol ) is a particularly strategic building block for several reasons[4]:

  • Versatile Electrophile : The iodine atom at the 4-position is an excellent leaving group, making the compound a highly effective electrophile in a wide array of palladium-catalyzed cross-coupling reactions.[1][4]

  • Stable Protecting Group : The N-benzyl group is a robust protecting group that is stable under most cross-coupling conditions. It can be readily removed later in a synthetic sequence via catalytic hydrogenation to reveal the secondary amine for further derivatization.[4]

  • Synthetic Accessibility : The precursor, 1-Benzyl-4-piperidone, is commercially available and can be converted to the target iodo-compound through reliable synthetic routes.[2][4]

This guide will explore the four most pivotal cross-coupling reactions for this substrate, providing the foundational knowledge and practical steps required for successful implementation.

Foundational Principles: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization.[5][6][7] The cycle is initiated by a Pd(0) species, which is the catalytically active form.

General_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) PdII_RX R-Pd(II)-X (Oxidative Adduct) Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)-R¹ PdII_RX->PdII_R_R1 Transmetalation or Migratory Insertion Product R-R¹ (Coupled Product) PdII_R_R1->Product Reductive Elimination Product->Pd0  Regenerates  Catalyst Reagent_RX R-X (this compound) Reagent_RX->PdII_RX Reagent_R1M R¹-M (Coupling Partner) Reagent_R1M->PdII_R_R1

Caption: General Palladium Catalytic Workflow.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[6]

  • Transmetalation / Migratory Insertion : The organic group from the coupling partner is transferred to the palladium center (transmetalation in Suzuki, Sonogashira) or the organopalladium species adds across a π-bond (migratory insertion in Heck).[8][9]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[6]

The choice of ligands, base, and solvent is critical as they modulate the electronic and steric properties of the palladium center, influencing the efficiency of each step in the cycle.[10][11]

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for forming carbon-carbon bonds due to the stability and low toxicity of the organoboron reagents.[5][12] For this compound, it enables the direct attachment of aryl and heteroaryl moieties, a key transformation in drug discovery.[4][13]

Mechanistic Rationale

The reaction follows the general palladium cycle. The critical role of the base is to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[14]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Pip-Pd(II)(I)L₂ Pd0->OA Oxidative Addition TM Pip-Pd(II)(Ar)L₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination Product Pip-Ar TM->Product ArX Pip-I ArX->OA ArB ArB(OH)₂ ArB->TM Base Base (e.g., K₂CO₃) Base->TM Activates Boronic Acid

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Optimizing Reaction Conditions

Successful coupling of a C(sp³)-halide like this compound often requires more carefully selected conditions than standard C(sp²)-halide couplings to avoid side reactions like β-hydride elimination.

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[15] Pd(PPh₃)₄ is a direct Pd(0) source but can be sensitive to air. Pre-formed catalysts like PdCl₂(dppf) offer convenience and reliability.[13]
Ligand PPh₃, Buchwald Ligands (e.g., JohnPhos, SPhos), dppfFor C(sp³)-C(sp²) coupling, electron-rich and sterically bulky ligands are often preferred. They promote the oxidative addition and reductive elimination steps while discouraging side reactions.[10][16] JohnPhos has proven effective for benzylic couplings.[15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is essential. K₂CO₃ is a good starting point. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids. Cs₂CO₃ offers high solubility and can accelerate the reaction.[14]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFA biphasic system is common, where the organic solvent solubilizes the substrate and catalyst, and water solubilizes the inorganic base. DMF is a good polar aprotic option, especially for microwave-assisted reactions.[15]
Temperature 80–140 °C (Thermal or Microwave)Higher temperatures are generally required to drive the reaction to completion. Microwave irradiation can significantly reduce reaction times.[15]
Protocol: Synthesis of 1-Benzyl-4-phenylpiperidine

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Degassing: Degas the resulting suspension by bubbling argon through the mixture for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Buchwald-Hartwig Amination: Constructing C(sp³)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[17][18] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, providing access to 4-substituted amino-piperidines.

Mechanistic Rationale

This reaction's success is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands.[19] These ligands facilitate the challenging reductive elimination step that forms the C-N bond and stabilize the palladium-amido intermediates. A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, allowing it to coordinate to the palladium center.[20]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA Pip-Pd(II)(I)L Pd0->OA Oxidative Addition Amido Pip-Pd(II)(NR¹R²)L OA->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Pip-N(R¹)R² Amido->Product PipI Pip-I PipI->OA Amine HN(R¹)R² Amine->OA Base Base (e.g., NaOtBu) Base->OA

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Optimizing Reaction Conditions
ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are standard Pd(0) and Pd(II) precursors. The choice often depends on the specific ligand and pre-catalyst system used.
Ligand XPhos, RuPhos, BINAPThis is the most critical parameter. These bulky, electron-donating biaryl phosphine ligands are essential for high yields.[10][19] The choice of ligand can depend on the steric and electronic nature of the amine. XPhos is often a robust first choice.[19]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is required. Sodium tert-butoxide is the most common and effective base.[20] For sensitive substrates, a weaker base like Cs₂CO₃ may be employed, though it often requires higher temperatures.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle. Toluene is generally preferred.[18]
Temperature 80–110 °CThe reaction typically requires heating to achieve a reasonable rate.
Protocol: Synthesis of 1-Benzyl-4-(phenylamino)piperidine

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial or flask. Add a stir bar.

  • Reagent Addition: Add this compound to the flask. In a separate vial, dissolve aniline in anhydrous toluene. Add the toluene and the aniline solution to the reaction flask.

  • Sealing and Heating: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is usually complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C-C bond between an organohalide and a terminal alkyne, providing access to conjugated enynes and arylalkynes.[21][22] This reaction is invaluable for creating rigid linkers in molecules and for intermediates that can undergo further transformations like click chemistry or cyclizations.[23]

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system.[22] The palladium cycle follows the standard pathway. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[22] Copper-free versions exist but often require different conditions.[21]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Pip-Pd(II)(I)L₂ Pd0->OA Oxidative Addition (Pip-I) RE Pip-Pd(II)(C≡CR)L₂ OA->RE Transmetalation RE->Pd0 Reductive Elimination Product Pip-C≡C-R RE->Product CuX Cu(I)I CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Base, R-C≡C-H CuAcetylide->OA CuAcetylide->CuX

Caption: Dual Catalytic Cycles of the Sonogashira Coupling.

Optimizing Reaction Conditions
ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are the most common catalysts for Sonogashira couplings. Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability.[22]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)CuI is the standard co-catalyst. It is crucial for the formation of the copper acetylide, which accelerates the transmetalation step, allowing the reaction to proceed under mild conditions (often room temperature).[22]
Ligand PPh₃ (often part of the catalyst)Triphenylphosphine is the most common ligand and is usually sufficient. It stabilizes the Pd(0) species.
Base/Solvent Triethylamine (Et₃N), Diisopropylamine (DIPA)An amine base is required to deprotonate the terminal alkyne and to neutralize the HX generated. Often, the amine is used in excess and serves as the solvent.[21]
Temperature Room Temperature to 60 °CA key advantage of the Sonogashira reaction is that it often proceeds efficiently at or slightly above room temperature.
Protocol: Synthesis of 1-Benzyl-4-(phenylethynyl)piperidine

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) Iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed triethylamine via syringe, followed by phenylacetylene.

  • Reaction: Stir the mixture at room temperature under argon. The reaction mixture typically turns into a thick yellow-brown slurry. Monitor progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed (usually 2-6 hours), quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Dilute with diethyl ether or ethyl acetate and filter the mixture through Celite to remove insoluble salts and the catalyst. Wash the filtrate with water, then brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel.

Heck Coupling: Olefin Functionalization

The Heck reaction creates a C-C bond by coupling an organohalide with an alkene.[24] It is a powerful tool for synthesizing substituted alkenes and is particularly useful for installing vinyl groups or more complex unsaturated side chains onto the piperidine scaffold.

Mechanistic Rationale

The key steps that differentiate the Heck reaction are migratory insertion and β-hydride elimination.[25] After oxidative addition, the palladium-piperidine complex coordinates to the alkene. This is followed by a syn-migratory insertion (carbopalladation), where the piperidine group adds to one carbon of the alkene and the palladium to the other.[26] A subsequent syn-β-hydride elimination from the adjacent carbon atom releases the final product and forms a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.[25][27]

Heck_Cycle Pd0 Pd(0)L₂ OA Pip-Pd(II)(I)L₂ Pd0->OA Oxidative Addition Insertion Alkene Complex & Migratory Insertion OA->Insertion Elimination β-Hydride Elimination Insertion->Elimination Regen [HPd(II)I]L₂ Elimination->Regen Product Substituted Alkene Elimination->Product Regen->Pd0 PipI Pip-I PipI->OA Alkene Alkene Alkene->OA Base Base (e.g., Et₃N) Base->Regen Catalyst Regeneration

Sources

Application Notes and Protocols for the Analysis of 1-Benzyl-4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of 1-Benzyl-4-Iodopiperidine, a key intermediate in pharmaceutical synthesis. The N-benzyl piperidine (N-BP) structural motif is frequently utilized in drug discovery for its ability to fine-tune efficacy and physicochemical properties.[1] Robust and reliable analytical methods are therefore essential for ensuring the quality, purity, and identity of intermediates like this compound. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with the scientific rationale behind procedural choices, step-by-step protocols, and guidance on data interpretation, ensuring scientific integrity and reproducibility.

Introduction to this compound and its Analytical Importance

This compound (C₁₂H₁₆IN, Molar Mass: 301.17 g/mol ) is a critical building block in the synthesis of a variety of pharmacologically active compounds.[2] Its structure, featuring a piperidine ring N-substituted with a benzyl group and a reactive iodine atom at the 4-position, makes it a versatile precursor for creating complex molecular architectures, often through cross-coupling reactions.[3]

The purity and identity of this intermediate are paramount, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This necessitates the use of orthogonal analytical techniques to build a comprehensive quality profile of the material. This guide details the application of four key analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reversed-phase HPLC (RP-HPLC) with UV detection is a cornerstone technique for assessing the purity and quantifying the assay of this compound. The benzyl group provides a chromophore, allowing for sensitive detection without the need for derivatization.

Scientific Rationale for Method Development

The choice of a C18 stationary phase is based on the non-polar nature of this compound, promoting retention via hydrophobic interactions.[4] The mobile phase, a mixture of acetonitrile and water, is standard for RP-HPLC. The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid is crucial for two reasons: it protonates the basic piperidine nitrogen, leading to better peak shape and preventing tailing, and it controls the mobile phase pH for reproducible retention times. UV detection is set at wavelengths corresponding to the absorbance of the benzyl group's aromatic system. A wavelength of 254 nm is often a good starting point for such compounds.[5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh Accurately weigh ~10 mg of sample prep_start->weigh dissolve Dissolve in 10 mL of Diluent weigh->dissolve dilute Further dilute to ~0.1 mg/mL dissolve->dilute filter Filter through 0.45 µm syringe filter dilute->filter prep_end Ready for Injection filter->prep_end hplc_system Equilibrate HPLC System with Mobile Phase prep_end->hplc_system Transfer Vial inject Inject Sample/ Standard hplc_system->inject separate Isocratic/Gradient Elution inject->separate detect UV Detection separate->detect data_acq Data Acquisition detect->data_acq integrate Integrate Peaks data_acq->integrate calculate Calculate Purity (% Area) or Assay (vs. Standard) integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV/DAD detector.

Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of moderately non-polar compounds.[6]
Mobile Phase A Water with 0.1% TFAAqueous component of the mobile phase.
Mobile Phase B Acetonitrile with 0.1% TFAOrganic modifier for elution.
Gradient 5% B to 95% B over 15 min, hold for 5 min, return to 5% B over 1 min, equilibrate for 4 min.A gradient is recommended to ensure elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.[6]
Column Temperature 30 °CEnsures reproducible retention times.[5]
Injection Volume 10 µLStandard injection volume.
Detection UV at 254 nmCorresponds to the absorbance of the benzyl chromophore.[5]
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a stock solution of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Data Processing: Integrate all peaks in the chromatograms. Calculate the purity of the sample by the area percent method. For assay, compare the peak area of the sample to that of the reference standard.

Validation Parameters (as per ICH Q2(R1) guidelines): [7][8]

  • Specificity: Demonstrated by the absence of interfering peaks from a blank injection and by peak purity analysis using a DAD detector.

  • Linearity: A minimum of five concentrations across a range of 50-150% of the target concentration should yield a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.

  • Precision (Repeatability): RSD of ≤ 2.0% for six replicate preparations of the same sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It also serves as an excellent confirmatory identification tool due to the unique mass spectrum generated.

Scientific Rationale for Method Development

The analysis of iodo-compounds by GC can be challenging due to their potential thermal lability.[9] Therefore, it is critical to use a lower injector temperature and a temperature program that does not exceed the decomposition temperature of the analyte. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms), is suitable for separating compounds based on their boiling points and polarity.[10] Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns. For N-benzylpiperidine derivatives, a characteristic fragment is the tropylium ion (C₇H₇⁺) at m/z 91, resulting from cleavage of the bond between the piperidine ring and the benzyl group.[11]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis prep_start_gc Start weigh_gc Accurately weigh ~5 mg of sample prep_start_gc->weigh_gc dissolve_gc Dissolve in 5 mL of Ethyl Acetate weigh_gc->dissolve_gc filter_gc Filter if necessary dissolve_gc->filter_gc prep_end_gc Ready for Injection filter_gc->prep_end_gc gcms_system Set GC-MS Parameters prep_end_gc->gcms_system Transfer Vial inject_gc Inject Sample (Split/Splitless) gcms_system->inject_gc separate_gc Temperature Programmed Separation inject_gc->separate_gc ionize_frag Electron Ionization (EI) & Fragmentation separate_gc->ionize_frag mass_analyze Mass Analysis (Scan) ionize_frag->mass_analyze tic Analyze Total Ion Chromatogram (TIC) mass_analyze->tic ms_spectra Extract & Compare Mass Spectra to Library tic->ms_spectra identify Identify Analyte & Impurities ms_spectra->identify report_gc Generate Report identify->report_gc

Caption: GC-MS analysis workflow for this compound.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Materials:

  • This compound sample

  • Ethyl Acetate (GC grade)

  • Helium (carrier gas, high purity)

GC-MS Conditions:

ParameterConditionRationale
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thicknessA robust, general-purpose non-polar column suitable for a wide range of analytes.[10]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[10]
Inlet Temperature 250 °CBalances efficient volatilization with minimizing thermal degradation.[12]
Injection Mode Splitless (for trace analysis) or Split 20:1 (for major components)Mode is chosen based on the concentration of the analyte and impurities of interest.
Oven Program Initial 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min.A temperature ramp allows for the separation of compounds with a range of boiling points.[13]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.[12]
Ion Source Temp. 230 °CStandard temperature for an EI source.[12]
Ionization Energy 70 eVStandard energy for reproducible fragmentation and library matching.[12]
Mass Scan Range m/z 40 - 450Covers the mass of the parent ion and expected fragments.

Procedure:

  • Sample Preparation: Prepare a solution of ~1 mg/mL of this compound in ethyl acetate.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Processing:

    • Examine the Total Ion Chromatogram (TIC) for peaks.

    • Obtain the mass spectrum for the main peak and compare it to a reference spectrum or theoretical fragmentation pattern for identity confirmation. The molecular ion [M]⁺ should be observed at m/z 301, with a prominent fragment at m/z 91 (tropylium ion). Other fragments may arise from the piperidine ring.[14]

    • Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Spectroscopic Characterization (NMR and FTIR)

NMR and FTIR spectroscopy are indispensable for the definitive structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale: ¹H NMR will show characteristic signals for the aromatic protons of the benzyl group (typically δ 7.2-7.4 ppm), the benzylic methylene protons (-CH₂-Ph), and the piperidine ring protons.[3] ¹³C NMR will confirm the number of unique carbon atoms and their chemical environment, with the carbon bearing the iodine atom (C-I) expected to be significantly upfield (around -10 ppm).[3]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Interpretation:

Group¹H NMR Expected Chemical Shift (δ, ppm)¹³C NMR Expected Chemical Shift (δ, ppm)
Aromatic (Benzyl) ~7.2 - 7.4 (multiplet, 5H)~127 - 138
Benzylic CH₂ ~3.5 (singlet, 2H)~63
Piperidine CH₂ ~2.0 - 3.0 (multiplets)~25 - 55
Piperidine CH-I ~4.3 - 4.5 (multiplet, 1H)~-10

Note: Chemical shifts are approximate and can be influenced by the solvent and other factors.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Rationale: The FTIR spectrum of this compound will display characteristic absorption bands for the C-H bonds of the aromatic and aliphatic portions, as well as a distinctive C-I stretching vibration at a low wavenumber.

Protocol:

  • Sample Preparation: The sample can be analyzed neat (as a liquid or solid) using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
Aromatic C-H Stretch 3100 - 3000Indicates the presence of the benzyl group.[15]
Aliphatic C-H Stretch 3000 - 2850From the piperidine and benzylic CH₂ groups.[15]
Aromatic C=C Bending 1600 - 1475Characteristic of the benzene ring.[15]
C-N Stretch 1250 - 1000From the tertiary amine in the piperidine ring.[15]
C-I Stretch ~500Strong, sharp peak in the fingerprint region.[16]

Conclusion

The analytical techniques detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The application of orthogonal methods, including chromatography and spectroscopy, ensures a high degree of confidence in the identity, purity, and quality of this vital pharmaceutical intermediate. Adherence to these protocols and the principles of method validation will support the development of safe and effective pharmaceuticals.

References

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. Retrieved from [Link]

  • (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]

  • (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • (n.d.). The features of IR spectrum.
  • (n.d.). FTIR Spectrum.
  • ResearchGate. (2025). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines.
  • National Institute of Standards and Technology. (n.d.). N-Phenylpiperidine - the NIST WebBook. Retrieved from [Link]

  • (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.
  • PubChem - NIH. (n.d.). 1-Benzylpiperidine | C12H17N | CID 76190. Retrieved from [Link]

  • (n.d.). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrac.
  • ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

  • PubMed. (2013). A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine | C12H17N | CID 31738. Retrieved from [Link]

  • ResearchGate. (2025). Thermal stability characterization of n-alkanes from determination of produced aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... Retrieved from [Link]

  • ResearchGate. (2025). The investigation of thermal stability and GC-MS analysis of Acorus tatarinowii and Atractylodes lancea volatile oils treated by β cyclodextrin inclusion and Pickering emulsion technologies. Retrieved from [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Agilent. (2024). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Role of 1-Benzyl-4-iodopiperidine in the Synthesis of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of neurologically active agents.[1] This document provides a comprehensive guide to the strategic application of a key intermediate, 1-benzyl-4-iodopiperidine, in the synthesis of potent neuroprotective compounds. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for its conversion into crucial building blocks, and outline its application in advanced palladium-catalyzed cross-coupling reactions. The protocols herein are designed to be self-validating, with explanations of causality for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the 1-Benzylpiperidine Moiety

The N-benzylpiperidine motif is frequently employed in the discovery of drugs targeting the central nervous system (CNS).[2] The benzyl group serves as a crucial pharmacophoric element, often engaging in cation-π interactions with target proteins, while the piperidine ring provides a three-dimensional structure that can be tailored to optimize potency and pharmacokinetic properties.[2] This structural unit is a key feature in a number of approved drugs and clinical candidates, including the renowned Alzheimer's disease therapeutic, Donepezil.[3]

This compound emerges as a particularly valuable starting material due to the versatile reactivity of the carbon-iodine bond. This functionality allows for the introduction of a wide array of molecular fragments through well-established and robust synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] These reactions are pivotal in modern drug discovery for their broad substrate scope and functional group tolerance.

Core Synthetic Strategies & Mechanistic Considerations

The synthetic utility of this compound primarily revolves around two strategic pathways:

  • Conversion to Key Carbonyl Intermediates: Transformation of the iodo-group into a carbonyl functionality, such as an aldehyde, provides a versatile handle for subsequent elaboration, including aldol condensations and reductive aminations.

  • Direct Cross-Coupling Reactions: The C(sp³)-I bond can directly participate in cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds, offering a convergent and efficient approach to complex molecular architectures.

Below, we provide a detailed workflow illustrating these strategic applications.

G A This compound B Organometallic Intermediate (e.g., Grignard or Organozinc) A->B Mg or Zn E Suzuki-Miyaura Coupling (with Arylboronic Acid) A->E Pd Catalyst, Base G Buchwald-Hartwig Amination (with Aryl/Heteroarylamine) A->G Pd Catalyst, Base C 1-Benzylpiperidine-4- carboxaldehyde B->C DMF or other electrophile D Neuroprotective Agent Core (via Aldol Condensation, etc.) C->D Base, Carbonyl Partner I Neuroprotective Agents (e.g., Donepezil) D->I F 4-Aryl-1-benzylpiperidine Derivatives E->F J Neuroprotective Agents (e.g., Sigma-1 Receptor Ligands) F->J H 4-Amino-1-benzylpiperidine Derivatives G->H H->J

Caption: Synthetic pathways from this compound.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: 1-Benzylpiperidine-4-carboxaldehyde

The conversion of this compound to the corresponding aldehyde is a critical step, as this aldehyde is a direct precursor in the synthesis of numerous neuroprotective agents, including Donepezil.[5][6] A robust method involves the formation of an organometallic intermediate followed by quenching with a suitable electrophile.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dibromoethane (for activation)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Briefly heat the magnesium under vacuum and then cool to room temperature under a stream of nitrogen.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the activated magnesium.

    • The reaction is initiated by gentle heating. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.

  • Formylation:

    • Cool the resulting Grignard reagent solution to 0 °C in an ice bath.

    • Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude 1-benzylpiperidine-4-carboxaldehyde.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.[7]

Expected Yield: 75-85%

Causality and Trustworthiness: The use of a Grignard reaction is a classic and reliable method for converting an alkyl halide to a carbonyl compound. The anhydrous conditions are critical to prevent quenching of the highly reactive organometallic intermediate. The dropwise addition of DMF at low temperature controls the exothermicity of the formylation reaction, minimizing side product formation.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-benzylpiperidines

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[8] This protocol describes the coupling of this compound with an arylboronic acid, a common structural motif in sigma-1 receptor modulators which have shown neuroprotective effects.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B R-I C R-Pd(II)-I(Ln) B->C D Transmetalation C->D ArB(OH)2, Base E R-Pd(II)-Ar(Ln) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G R-Ar F->G

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C under an inert atmosphere.

    • Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Benzyl-4-phenylpiperidine88
24-Methoxyphenylboronic acid1-Benzyl-4-(4-methoxyphenyl)piperidine92
33-Pyridylboronic acid1-Benzyl-4-(pyridin-3-yl)piperidine75

Expertise & Causality: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient Suzuki coupling.[9] The base (K₂CO₃) is necessary to facilitate the transmetalation step. The use of a mixed solvent system (dioxane/water) aids in dissolving both the organic and inorganic reagents. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1-benzylpiperidines

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[1] This protocol details the coupling of this compound with an aniline derivative, yielding compounds with potential activity at various CNS targets.

Materials:

  • This compound

  • Aniline or substituted aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equivalents), XPhos (0.02 equivalents), and sodium tert-butoxide (1.4 equivalents).

    • Add this compound (1.0 equivalent) and the aniline derivative (1.2 equivalents).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add anhydrous toluene via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C.

    • Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

    • Extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAmineProductYield (%)
1AnilineN-(1-Benzylpiperidin-4-yl)aniline85
24-FluoroanilineN-(1-Benzylpiperidin-4-yl)-4-fluoroaniline82
3Morpholine4-(1-Benzylpiperidin-4-yl)morpholine90

Trustworthiness and Rationale: The use of a bulky, electron-rich biaryl phosphine ligand like XPhos is critical for promoting the reductive elimination step in the catalytic cycle, which is often rate-limiting.[3] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate its coordination to the palladium center. The reaction must be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and competing side reactions.

Application in the Synthesis of a Donepezil Analog

The protocols described above can be integrated into a synthetic sequence to produce analogs of the acetylcholinesterase inhibitor, Donepezil.

G A This compound B Protocol 1: Grignard Formation & Formylation A->B C 1-Benzylpiperidine-4- carboxaldehyde B->C E Aldol Condensation C->E D 5,6-Dimethoxy-1-indanone D->E F Intermediate Enone E->F G Reduction (e.g., H2, Pd/C) F->G H Donepezil Analog G->H

Caption: Workflow for the synthesis of a Donepezil analog.

The key step involves an aldol condensation between 1-benzylpiperidine-4-carboxaldehyde (synthesized via Protocol 1) and 5,6-dimethoxy-1-indanone, followed by reduction of the resulting enone.[10] This approach highlights the pivotal role of this compound as a versatile starting material in the synthesis of complex, biologically active molecules.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of neuroprotective agents. Its utility stems from the reactivity of the iodo-substituent, which can be readily transformed into other key functional groups or employed directly in powerful C-C and C-N bond-forming reactions. The detailed protocols provided in these application notes offer researchers reliable and reproducible methods for leveraging this important intermediate in their drug discovery programs. The emphasis on the rationale behind each experimental step is intended to empower scientists to not only follow the procedures but also to adapt and innovate upon them for the synthesis of novel therapeutic candidates.

References

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

  • Eisai Co., Ltd. (1989). Preparation of piperidine derivatives as acetylcholinesterase inhibitors.
  • Ruiz-Pérez, L., & Gribble, G. W. (2020). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 27(26), 4438-4467. [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved January 3, 2026, from [Link]

  • Sarkandi, D. N., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 24(6), 2503-2505. [Link]

  • Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Oriental Journal of Chemistry, 33(3), 1461-1467. [Link]

  • New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

  • John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Bowen, W. D. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022–3027. [Link]

  • Kourounakis, A. P., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Kulesza, A., et al. (2011). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT. Nuclear Medicine and Biology, 24(1), 45-51. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Singh, P., & Kumar, A. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 3, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging 1-Benzyl-4-Iodopiperidine for the Development of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2] 1-Benzyl-4-Iodopiperidine stands out as a highly versatile and strategic building block for drug discovery and development. Its structure offers two key points for chemical modification: the reactive carbon-iodine bond at the 4-position, ideal for carbon-carbon and carbon-heteroatom bond formation, and a benzyl protecting group on the nitrogen, which can be readily removed to allow for further derivatization.[3] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing robust protocols for key transformations and explaining the rationale behind experimental design to empower researchers in the synthesis of novel compound libraries.

Introduction: The Strategic Value of this compound

This compound (C₁₂H₁₆IN, MW: 301.17 g/mol ) is a heterocyclic compound featuring a piperidine ring N-protected with a benzyl group and functionalized with an iodine atom at the C4 position.[3] The moderate lipophilicity (LogP ≈ 3.26) and the foundational piperidine core make it an excellent starting point for compounds aimed at CNS targets.[3]

The true synthetic power of this reagent lies in its orthogonal reactivity:

  • C4 Position Reactivity: The iodine substituent is an excellent leaving group and a highly effective coupling partner in a variety of transition metal-catalyzed cross-coupling reactions.[3] This allows for the direct and modular installation of diverse aryl, heteroaryl, alkynyl, and amino moieties, forming the basis of modern library synthesis. The reactivity of the C-I bond is significantly higher than that of analogous bromides or chlorides, often enabling milder reaction conditions.[4][5]

  • N1 Position Latent Reactivity: The N-benzyl group serves as a robust protecting group, stable to the conditions of most cross-coupling reactions. Its value is realized in its facile removal via catalytic hydrogenation, unmasking a secondary amine.[3] This newly revealed nucleophilic site opens a second dimension for diversification, allowing for amidation, alkylation, or reductive amination to build further complexity.

This dual functionality allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a vast array of structurally distinct final compounds.

G cluster_0 C4 Position Derivatization cluster_1 N1 Position Derivatization A This compound (Starting Material) B Suzuki Coupling (Aryl/Heteroaryl Groups) A->B C Sonogashira Coupling (Alkynyl Groups) A->C D Buchwald-Hartwig (Amino Groups) A->D E Nucleophilic Substitution (Other Nucleophiles) A->E F C4-Functionalized Intermediate B->F C->F D->F E->F G N-Debenzylation (Catalytic Hydrogenation) F->G H 4-Substituted Piperidine (Secondary Amine) G->H I Amidation H->I J Reductive Amination H->J K Alkylation H->K L Novel Compound Library I->L J->L K->L

Figure 1: Synthetic utility of this compound.
Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₆IN[3]
Molecular Weight301.17 g/mol [3]
Boiling Point405.9 ± 45.0 °C (extrapolated)[3]
LogP3.26[3]
Density1.6 ± 0.1 g/cm³[3]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp³)-I bond of this compound is an excellent electrophile for palladium-catalyzed cross-coupling reactions. These methods are the cornerstone of modern medicinal chemistry, prized for their broad functional group tolerance and modularity.

Suzuki-Miyaura Coupling: Installation of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used C-C bond-forming reaction.[6][7] It is particularly effective for synthesizing 4-arylpiperidines, a common motif in CNS-active drugs.[8][9]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required to initiate the catalytic cycle.[10] Pd(PPh₃)₄ is a reliable choice as it is air-stable and serves as a direct source of the active Pd(0)L₂ species. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the oxidative addition and reductive elimination steps.

  • Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6] An aqueous solution of a mild base like Na₂CO₃ or K₂CO₃ is typically sufficient and well-tolerated by many functional groups.

  • Solvent System: A two-phase solvent system, such as dioxane/water or toluene/water, is often used to dissolve both the organic-soluble halide and catalyst, and the water-soluble base and boronic acid salt.

G setup Reaction Setup (Flask, Stir Bar, N2) reagents Add Reagents 1-Bn-4-I-Pip (1 eq) Ar-B(OH)2 (1.2 eq) Base (2-3 eq) Solvent setup->reagents degas Degas Mixture (N2 Purge) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst heat Heat to 80-100 °C Monitor by TLC/LC-MS catalyst->heat workup Aqueous Workup (Dilute, Extract, Wash) heat->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 2.1: Synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine

  • Materials:

    • This compound (301 mg, 1.0 mmol, 1.0 eq)

    • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

    • Sodium Carbonate (Na₂CO₃) (212 mg, 2.0 mmol, 2.0 eq)

    • 1,4-Dioxane (8 mL)

    • Deionized Water (2 mL)

    • Schlenk flask, magnetic stirrer, condenser, nitrogen line

  • Procedure:

    • To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and sodium carbonate.

    • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.[11]

    • Add the 1,4-dioxane and water. Stir the mixture for 15 minutes to degas the solvents.

    • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of nitrogen.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.

    • Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the title compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for forming a bond between an sp³ carbon and an sp carbon, reacting an organohalide with a terminal alkyne.[4][12] This reaction is catalyzed by both palladium and a copper(I) co-catalyst. The resulting 4-alkynylpiperidines are valuable intermediates for constructing more complex molecules, including heterocycles via cyclization reactions or for use in "click" chemistry.

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst functions similarly to the Suzuki reaction. The copper(I) salt (typically CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent.[5]

  • Conditions: Due to the high reactivity of the C-I bond, these reactions can often be run under mild conditions, sometimes even at room temperature.[4] Anhydrous and anaerobic conditions are crucial to prevent side reactions and catalyst deactivation.[12]

Protocol 2.2: Synthesis of 1-Benzyl-4-(phenylethynyl)piperidine

  • Materials:

    • This compound (301 mg, 1.0 mmol, 1.0 eq)

    • Phenylacetylene (123 mg, 1.2 mmol, 1.2 eq)

    • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%)

    • Copper(I) Iodide (CuI) (4 mg, 0.02 mmol, 2 mol%)

    • Triethylamine (TEA) (5 mL, anhydrous)

    • Schlenk flask, magnetic stirrer, nitrogen line

  • Procedure:

    • To a dry Schlenk flask under nitrogen, add PdCl₂(PPh₃)₂ and CuI.

    • Add anhydrous triethylamine, followed by this compound and phenylacetylene via syringe.

    • Stir the mixture at room temperature for 6-18 hours. The reaction progress can be monitored by TLC or GC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the triethylamine.

    • Dissolve the residue in ethyl acetate (25 mL) and filter through a pad of Celite to remove catalyst residues.[4]

    • Wash the organic solution with aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the desired 4-alkynylpiperidine.

    • Confirm the structure and purity by NMR and MS analysis.

Buchwald-Hartwig Amination: Installation of Amino Groups

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or alkyl halide and an amine.[13][14] This reaction has revolutionized the synthesis of anilines and other arylamines, which are common substructures in pharmaceuticals.

Causality Behind Experimental Choices:

  • Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos) are essential. They promote the reductive elimination step, which is often rate-limiting, and prevent β-hydride elimination, a common side reaction with alkyl halides.[15]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine coupling partner, forming the active nucleophile.[14]

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are preferred to ensure the stability of the catalyst and the strong base.

Protocol 2.3: Synthesis of N-(1-Benzylpiperidin-4-yl)aniline

  • Materials:

    • This compound (301 mg, 1.0 mmol, 1.0 eq)

    • Aniline (112 mg, 1.2 mmol, 1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (23 mg, 0.025 mmol, 2.5 mol%)

    • XPhos (48 mg, 0.1 mmol, 10 mol%)

    • Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 eq)

    • Toluene (5 mL, anhydrous)

    • Glovebox or Schlenk line, sealed tube

  • Procedure:

    • Inside a glovebox or under a strong flow of nitrogen, add NaOtBu to a flame-dried sealed tube.

    • Add the Pd₂(dba)₃ catalyst and the XPhos ligand.

    • Add this compound.

    • Add the anhydrous toluene, followed by the aniline.

    • Seal the tube tightly and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C for 12-24 hours. Monitor for completion by LC-MS.

    • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography to isolate the N-arylated piperidine.

    • Characterize the product by NMR and MS.

N-Debenzylation: Unlocking the Second Point of Diversification

After functionalizing the C4 position, the N-benzyl group can be removed to reveal a secondary amine, providing a new handle for diversification. Catalytic hydrogenation is the most common and efficient method for this transformation.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the standard catalyst for hydrogenolysis of benzyl groups. It is effective, relatively inexpensive, and easily removed by filtration.

  • Hydrogen Source: The reaction can be performed under an atmosphere of hydrogen gas (H₂) or by using a transfer hydrogenation reagent like ammonium formate. The latter avoids the need for specialized high-pressure hydrogenation equipment.

  • Solvent: Protic solvents like methanol or ethanol are ideal as they readily dissolve the substrate and do not interfere with the reaction.

Protocol 3.1: N-Debenzylation of 1-Benzyl-4-(4-methoxyphenyl)piperidine

  • Materials:

    • 1-Benzyl-4-(4-methoxyphenyl)piperidine (281 mg, 1.0 mmol)

    • 10% Palladium on Carbon (Pd/C) (30 mg, ~10 wt%)

    • Ammonium Formate (315 mg, 5.0 mmol, 5.0 eq)

    • Methanol (10 mL)

    • Round-bottom flask, condenser

  • Procedure:

    • Dissolve the starting material in methanol in a round-bottom flask.

    • Add the ammonium formate, followed by the 10% Pd/C catalyst.

    • Attach a condenser and heat the mixture to reflux (approx. 65 °C) for 1-3 hours. Monitor the reaction by TLC/LC-MS.

    • After completion, cool the reaction to room temperature.

    • Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be purified by an acidic/basic extraction or by column chromatography to yield the free secondary amine, 4-(4-methoxyphenyl)piperidine.

    • Confirm product formation and purity by NMR and MS.

Summary and Outlook

This compound is a powerful and commercially available building block for the synthesis of diverse compound libraries. Its utility stems from the ability to perform robust and high-yielding cross-coupling reactions at the C4-iodo position, followed by a straightforward deprotection and subsequent derivatization at the N1-position. The protocols outlined in this guide for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, along with the debenzylation step, provide a validated roadmap for researchers. By understanding the chemical principles behind reagent and condition selection, scientists can rationally adapt these methods to a wide range of substrates, accelerating the discovery of novel chemical entities for pharmaceutical and agrochemical applications.

References

  • Vulcanchem. (n.d.). This compound - 109838-88-2.
  • Benchchem. (n.d.). Benzyl 4-iodopiperidine-1-carboxylate | CAS 885275-00-3.
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Benchchem. (n.d.). This compound | 109838-88-2.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
  • Benchchem. (n.d.). Piperidine Analogs in Central Nervous System Research: A Technical Guide.
  • Organic Synthesis. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling.
  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Haydl, A. M., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Application Notes and Protocols for 1-Benzyl-4-Iodopiperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Iodopiperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of modern drug design. Among substituted piperidines, the 4-iodo derivative, particularly when N-protected with a benzyl group (1-benzyl-4-iodopiperidine), emerges as a highly versatile and reactive building block. The strategic importance of this molecule lies in the unique properties of the carbon-iodine bond. As the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions, the iodo group serves as an exceptionally efficient handle for the introduction of molecular complexity.[1]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utility of this compound. We will delve into its synthesis, explore its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, and provide detailed, field-proven protocols to empower your synthetic endeavors. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for achieving high-yield, reproducible results.

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound starts from its ketone precursor, 1-benzyl-4-piperidone. The synthesis involves a two-step sequence: formation of a hydrazone followed by an iodine-mediated elimination.

Protocol 1: Synthesis of this compound from 1-Benzyl-4-piperidone

This protocol is adapted from methodologies developed for the synthesis of related 4-arylpiperidines, which often proceed through an intermediate tosylhydrazone.[2]

Step A: Formation of N'-(1-benzylpiperidin-4-ylidene)-4-methylbenzenesulfonohydrazide

  • To a round-bottom flask, add p-toluenesulfonohydrazide (1.1 eq) and dissolve it in ethanol (approx. 5 mL per gram of hydrazide).

  • With stirring, add 1-benzyl-4-piperidone (1.0 eq). The reaction mixture may become clear initially, followed by the precipitation of the product.

  • Stir the reaction at room temperature for 3-4 hours.

  • Collect the precipitate by filtration, wash the filter cake with cold ethanol, and dry under vacuum to obtain the tosylhydrazone as a white solid. This material is often of sufficient purity for the next step.

Step B: Iodination to form this compound

This step is a conceptual adaptation of the Shapiro reaction; specific conditions for iodination of this tosylhydrazone may require optimization. A more direct iodination from a triflate precursor is also a viable, high-yielding alternative.[3]

A more direct and often higher-yielding approach involves the nucleophilic substitution of a suitable leaving group, such as a triflate, with an iodide source.

  • Preparation of the Triflate: Dissolve 1-benzyl-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon) and cool to 0 °C.

  • Add a non-nucleophilic base, such as triethylamine or 2,6-lutidine (1.5 eq).

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.

  • Work-up by washing the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Iodide Displacement: Dissolve the crude triflate in a suitable solvent such as acetone or DMF.

  • Add potassium iodide (KI) or sodium iodide (NaI) (3.0 eq).

  • Heat the reaction mixture (typically 60-80 °C) and stir for 12-24 hours, monitoring by TLC.

  • After cooling, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Core Applications in Cross-Coupling Chemistry

The C(sp³)-I bond in this compound is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the direct attachment of the piperidine scaffold to aryl, heteroaryl, alkynyl, and amino moieties, which are fundamental transformations in the synthesis of complex drug molecules.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. The coupling of this compound with various aryl or heteroaryl boronic acids provides a direct route to 4-arylpiperidines, a common motif in centrally acting agents and other pharmaceuticals.

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a classic, reliable choice that is often used for reactive iodides. Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands can be used.[4]

  • Base: A base is essential to activate the boronic acid for the transmetalation step.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed, often with an aqueous component in the solvent system to aid solubility and facilitate the catalytic cycle.

  • Solvent: A mixed solvent system, such as dioxane/water or toluene/ethanol/water, is typically used to dissolve both the organic-soluble starting materials and the inorganic base.[1][4]

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Therefore, degassing the solvent and maintaining an inert atmosphere (N₂ or Ar) is critical for success.[1]

This protocol is adapted from established procedures for the Suzuki coupling of iodoarenes and related substrates.[1][4][6]

ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0 (Limiting Reagent)
Aryl/Heteroaryl Boronic AcidCoupling Partner1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.03 - 0.05
Base (e.g., K₂CO₃ or Cs₂CO₃)Activates Boronic Acid2.0 - 3.0
Solvent SystemReaction MediumDioxane/Water (4:1) or Toluene/Ethanol/H₂O (3:1:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 4-16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-aryl-1-benzylpiperidine.

Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating a C(sp³)-C(sp) bond.[7] This reaction is invaluable for synthesizing structures containing the piperidinyl-alkyne motif, which can serve as a key intermediate for further transformations or as a core component of a final target molecule.

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is crucial for activating the terminal alkyne by forming a copper acetylide intermediate.[8]

  • Amine Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent (or co-solvent) and neutralizes the hydrogen halide formed during the reaction, driving the formation of the copper acetylide.[8]

  • Inert Conditions: Similar to the Suzuki coupling, the Sonogashira reaction requires an oxygen-free environment to prevent catalyst deactivation and, importantly, to suppress the unwanted homocoupling of the terminal alkyne (Glaser coupling).[9]

This protocol is a general procedure adapted from well-established methods for the Sonogashira coupling of aryl iodides.[7][8]

ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0 (Limiting Reagent)
Terminal AlkyneCoupling Partner1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)Primary Catalyst0.02 - 0.05
Copper(I) Iodide (CuI)Co-catalyst0.04 - 0.10
Amine Base (e.g., Et₃N or DIPA)Base and Solvent3.0 - 7.0 (or as solvent)
Co-solvent (optional)Solubility AidTHF or DMF

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent/Base Addition: Add the anhydrous co-solvent (e.g., THF, if used) followed by the amine base (e.g., Et₃N, 3.0 eq). Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the reaction progress by TLC.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove catalyst residues.

  • Wash the organic filtrate with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 4-alkynyl-1-benzylpiperidine.

Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[8][10] Coupling this compound with primary or secondary amines provides a powerful method for synthesizing 4-amino-piperidine derivatives.

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP, RuPhos) are often required to facilitate the reductive elimination step, which forms the C-N bond. Pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.[11]

  • Strong Base: Unlike the previous couplings, the Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice.[12] Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used, particularly with more reactive substrates or specialized catalyst systems.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard, as they are compatible with the strong base and the catalyst system.[13]

This protocol is a generalized procedure based on standard Buchwald-Hartwig conditions for aryl iodides.[11][12][14]

ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0 (Limiting Reagent)
Primary or Secondary AmineCoupling Partner1.1 - 1.5
Palladium Precatalyst or Pd Source/LigandCatalyst System0.02 - 0.05
Base (e.g., NaOtBu)Deprotonates Amine1.5 - 2.0
Anhydrous SolventReaction MediumToluene or Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube. Add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.05 eq).

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.

  • Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the layers.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 4-amino-1-benzylpiperidine derivative.

Core cross-coupling reactions of this compound.

Application in Target-Oriented Synthesis: Sigma Receptor Ligands

The N-benzylpiperidine scaffold is a key pharmacophore for various biological targets. A notable example is its use in the synthesis of high-affinity ligands for sigma (σ) receptors, which are implicated in a range of central nervous system disorders and are targets for cancer imaging.[15][16] The synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a ligand for imaging breast cancer, highlights the utility of the core structure derived from 1-benzyl-4-aminopiperidine.[15]

While this specific example involves an amide coupling rather than a direct cross-coupling at the 4-position, it underscores the value of the 1-benzyl-4-substituted piperidine framework. A synthetic chemist could readily access the required 4-aminopiperidine precursor via Buchwald-Hartwig amination on this compound using an ammonia equivalent, followed by acylation.

Conclusion: An Indispensable Synthetic Tool

This compound is more than just a chemical intermediate; it is a strategic building block that unlocks efficient synthetic pathways to a multitude of complex molecular targets. Its high reactivity in palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings provides a reliable and versatile platform for constructing the C-C and C-N bonds that are critical to the structure of modern pharmaceuticals. The protocols and principles outlined in this guide are designed to provide chemists with a robust framework for leveraging the power of this reagent, enabling innovation from discovery research to large-scale synthesis.

References

  • Wikipedia. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 3, 2026, from [Link]

  • John, C. S., Gulden, M. E., Li, J. H., Bowen, W. D., Varma, V. M., & McAfee, J. G. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022–3027.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Gao, S., & Wang, Q. (2015). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 2(6), 649-666.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 3, 2026, from [Link]

  • Morrill, C., & Mani, N. S. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1505–1508.
  • Uchiyama, M., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674–15688.
  • ResearchGate. (2015). Sonogashira coupling in natural product synthesis. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (1995). (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Retrieved January 3, 2026, from [Link]

  • Fort, D. A., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 40(10), 5151-5169.
  • Cignarella, G., et al. (2017). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 60(22), 9238-9255.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Ford, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755.
  • Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-8.
  • Masui, K., & Ikegami, S. (2010). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.
  • Morrill, C., & Mani, N. S. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-Piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling [Data set]. Figshare. [Link]

  • Hudnall, M., et al. (2021).
  • ResearchGate. (n.d.). Sonogashira Reactions Catalyzed by a New and Efficient Copper(I) Catalyst Incorporating N-Benzyl DABCO Chloride. Retrieved January 3, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2017). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 7(85), 54033-54054.
  • Lee, Y., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 24(5), 523–531.
  • Fernandes, R. A., et al. (2013). Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling. RSC Advances, 3(44), 21629-21635.
  • O'Brien, P., et al. (2017). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.
  • Dutta, A. K., et al. (2017). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470.
  • Wikipedia. (2023, April 14). 4-Benzylpiperidine. In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Ghosh, S., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(29), 18346–18360.
  • ResearchGate. (n.d.). ChemInform Abstract: Unimolecular Tetrakis-piperidine-4-ol: An Efficient Ligand for Copper and Amine Free Sonogashira Coupling. Retrieved January 3, 2026, from [Link]

Sources

The Versatile Synthon: Detailed Application Notes and Protocols for 1-Benzyl-4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

1-Benzyl-4-iodopiperidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a piperidine core, a protective N-benzyl group, and a reactive iodine atom at the 4-position, offers a unique combination of stability and functionality. This dual-functionality allows for its strategic incorporation into complex molecular architectures, making it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds, including antipsychotics, anticancer agents, and PET imaging ligands.[1] The benzyl group provides steric bulk and can be readily removed under various conditions, while the iodine atom serves as an excellent leaving group for a variety of carbon-carbon bond-forming reactions. This guide provides detailed experimental protocols for the synthesis and key applications of this compound, offering researchers a practical resource for leveraging its synthetic potential.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₆IN[1]
Molecular Weight 301.17 g/mol [1]
Appearance Off-white to light yellow solid
Melting Point 61-63 °C
Boiling Point 127-128 °C at 2 mmHg
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration is recommended. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved from its precursor, 1-benzyl-4-piperidone, via a two-step sequence involving the formation of a tosylhydrazone intermediate followed by an iodination reaction.[2][3] This method is generally preferred for its reliability and good yields.

Workflow for the Synthesis of this compound

A 1-Benzyl-4-piperidone C N-(1-Benzyl-piperidin-4-ylidene)-N'-tosyl-hydrazine A->C Ethanol, RT B p-Toluenesulfonhydrazide B->C E This compound C->E THF, -78 °C to RT D Diiodomethane & n-BuLi or NaI/I₂ D->E

Caption: Synthetic route to this compound.

Part 1: Synthesis of N-(1-Benzyl-piperidin-4-ylidene)-N'-tosyl-hydrazine

Rationale: This step converts the ketone functionality of 1-benzyl-4-piperidone into a tosylhydrazone. This derivative is a key intermediate for the subsequent Shapiro reaction, which generates a vinyllithium species in situ, or for direct iodination.

Materials:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • p-Toluenesulfonhydrazide (1.1 eq)

  • Ethanol

  • Round-bottomed flask

  • Magnetic stirrer

  • Filtration apparatus

Step-by-Step Protocol:

  • To a round-bottomed flask, add p-toluene sulfonhydrazide (1.1 eq) and ethanol.

  • Stir the mixture at room temperature to form a suspension.

  • Add 1-benzyl-4-piperidone (1.0 eq) to the suspension with continuous stirring. The reaction mixture will gradually become clear, followed by the precipitation of the product.

  • Allow the reaction to stir at room temperature for 3-4 hours.

  • Collect the precipitate by filtration and wash the filter cake with cold ethanol.

  • Dry the solid under vacuum to obtain N-(1-Benzyl-piperidin-4-ylidene)-N'-tosyl-hydrazine as a white, crystalline solid.[2]

ParameterValue
Typical Yield 70-80%
Purity >95% by ¹H NMR
Part 2: Synthesis of this compound from the Tosylhydrazone

Rationale: The tosylhydrazone is converted to the corresponding iodide. While the Shapiro reaction followed by quenching with an iodine source is a common method, a more direct iodination can also be employed.

Materials:

  • N-(1-Benzyl-piperidin-4-ylidene)-N'-tosyl-hydrazine (1.0 eq)

  • Diiodomethane (CH₂I₂) (2.0 eq) and n-Butyllithium (n-BuLi) (2.0 eq) OR Sodium Iodide (NaI) and Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry, inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or equivalent glassware

  • Magnetic stirrer

  • Low-temperature bath (-78 °C)

Step-by-Step Protocol (using Diiodomethane and n-BuLi):

  • To a dry Schlenk flask under an inert atmosphere, add the tosylhydrazone (1.0 eq) and anhydrous THF.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.0 eq) dropwise, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to -78 °C and add a solution of diiodomethane (2.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in constructing complex molecular scaffolds.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-benzylpiperidines

Rationale: The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the sp³-hybridized carbon of the piperidine ring and an sp²-hybridized carbon of an aryl boronic acid. This is a powerful method for synthesizing 4-arylpiperidine derivatives, which are common motifs in centrally active drugs.[3][4]

Workflow for Suzuki-Miyaura Coupling

A This compound D 4-Aryl-1-benzylpiperidine A->D Toluene/Water, Heat B Arylboronic Acid B->D C Pd Catalyst & Base C->D

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene and Water, 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere

Step-by-Step Protocol:

  • In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene and water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterValue
Typical Yield 60-90%
Catalyst Loading 1-5 mol%
Reaction Time 12-24 hours
Sonogashira Coupling: Synthesis of 4-Alkynyl-1-benzylpiperidines

Rationale: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the sp³-hybridized carbon of the piperidine and an sp-hybridized carbon of a terminal alkyne.[5] This reaction is highly valuable for introducing a rigid alkynyl linker into a molecule.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add this compound and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC-MS).

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[6][7]

ParameterValue
Typical Yield 70-95%
Catalyst System Pd catalyst with CuI co-catalyst
Reaction Temperature Room temperature to 60 °C

Application in Radiolabeling for PET Imaging

This compound derivatives are crucial precursors for the synthesis of radiolabeled ligands for Positron Emission Tomography (PET), particularly for imaging sigma receptors, which are implicated in various neurological disorders and cancers.[8][9] The synthesis typically involves the preparation of a stannylated precursor followed by radioiodination.

Workflow for Radioiodination

A This compound Derivative C Stannylated Precursor A->C Pd Catalyst B Stannylating Agent (e.g., (Bu₃Sn)₂) B->C E Radioiodinated Ligand C->E Iododestannylation D Radioiodide ([¹²³I]NaI or [¹²⁵I]NaI) & Oxidizing Agent D->E

Caption: General workflow for radioiodination.

Protocol: Synthesis of a Stannylated Precursor and Radioiodination

Rationale: An iododestannylation reaction is a common and efficient method for radioiodination. A stable, non-radioactive stannylated precursor is first synthesized, which can then be reacted with a radioactive iodine source in the presence of an oxidizing agent to produce the desired radioligand with high specific activity.[8]

Part 1: Synthesis of the Tributylstannyl Precursor

  • Couple this compound with a suitable boronic acid or alkyne containing a functional group amenable to stannylation.

  • Introduce the tributylstannyl group using a palladium-catalyzed reaction with hexabutylditin.

Part 2: Radioiodination Materials:

  • Tributylstannyl precursor

  • Radioactive sodium iodide (e.g., [¹²³I]NaI)

  • Oxidizing agent (e.g., chloramine-T)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • HPLC for purification

Step-by-Step Protocol:

  • To a solution of the stannylated precursor in a suitable solvent, add the radioactive sodium iodide solution.

  • Initiate the reaction by adding the oxidizing agent.

  • Allow the reaction to proceed for a short period (typically 5-15 minutes) at room temperature.

  • Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite).

  • Purify the radiolabeled product using reverse-phase HPLC.

Deprotection of the N-Benzyl Group

Rationale: The final step in many synthetic sequences involving this compound is the removal of the N-benzyl protecting group to yield the secondary amine, which can then be further functionalized. Catalytic hydrogenation is a common and effective method for this transformation.[10]

Materials:

  • N-Benzylated piperidine derivative

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)

  • Solvent (e.g., methanol or ethanol)

  • Acid (e.g., HCl in ethanol, if the amine is basic)

Step-by-Step Protocol (Catalytic Hydrogenation):

  • Dissolve the N-benzylated piperidine derivative in the chosen solvent in a reaction vessel.

  • If the substrate is a basic amine, add a stoichiometric amount of acid.

  • Carefully add the Pd/C catalyst.

  • Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., from a balloon) or add the transfer hydrogenation reagent.

  • Stir the reaction mixture vigorously at room temperature until the debenzylation is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and imaging probes. Its utility in key transformations such as Suzuki-Miyaura and Sonogashira couplings, along with its applicability in the synthesis of radiolabeled compounds, underscores its importance. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize this synthon in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Benzyl-4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-4-Iodopiperidine (C₁₂H₁₆IN). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the purification of this critical synthetic intermediate. As a versatile building block in medicinal chemistry, particularly for antipsychotic and anticancer agents, its purity is paramount for successful downstream applications like Suzuki and Sonogashira couplings.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your work.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification of this compound.

Scenario 1: My isolated product is a yellow, brown, or purple solid/oil. What is causing the discoloration and how can I remove it?

This is the most common issue encountered with iodo-organic compounds. The color is almost certainly due to the presence of molecular iodine (I₂), which forms from the decomposition of the target compound. Iodides, particularly benzylic or allylic ones, can be sensitive to light, heat, and trace acids, leading to the release of free iodine.[2]

Causality: The C-I bond is relatively weak and can be homolytically cleaved under thermal or photolytic stress, generating an iodine radical. Two iodine radicals combine to form I₂, which is intensely colored.

Solutions:

  • Aqueous Thiosulfate Wash: During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces I₂ to colorless iodide ions (I⁻). Continue washing until the organic layer is colorless.

  • Charcoal Treatment: If the discoloration persists after extraction, dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stirring with a small amount of activated carbon for 15-30 minutes can adsorb the iodine. Filter through a pad of Celite® to remove the carbon before proceeding.

  • Silica Gel Plug: For minor impurities, quickly pass a solution of the crude product through a short plug of silica gel, eluting with a non-polar solvent system like 9:1 Hexane:Ethyl Acetate. The polar iodine will be retained at the top of the silica.

G start Discolored Crude Product (Yellow/Brown/Purple) q1 Is discoloration intense? start->q1 wash Perform Aqueous Wash (10% Sodium Thiosulfate) q1->wash Yes plug Pass through Silica Gel Plug q1->plug No (Slight tint) check1 Is organic layer colorless? wash->check1 charcoal Treat with Activated Charcoal check1->charcoal No end Proceed to Main Purification (Chromatography/Recrystallization) check1->end Yes filter Filter through Celite® charcoal->filter filter->end plug->end

Caption: Troubleshooting workflow for colored impurities.

Scenario 2: My TLC shows multiple spots. How do I identify them and choose the best purification method?

Multiple spots indicate the presence of starting materials, byproducts, or degradation products. Identifying these is key to selecting an efficient purification strategy.

Common Impurities & Their TLC Characteristics:

Compound NameStructureExpected Polarity (vs. Product)Identification Notes
This compound (Product) C₁₂H₁₆IN- (Reference)Moderately polar. Visualizes under UV light and stains with KMnO₄.
1-Benzyl-4-piperidoneC₁₂H₁₅NOMore PolarStarting material.[1] Has a ketone group, will be more retained on silica than the product.
1-Benzyl-4-hydroxypiperidineC₁₂H₁₇NOMore PolarA common reduction byproduct. The hydroxyl group significantly increases polarity.[3]
BenzylamineC₇H₉NMore PolarPotential impurity from side reactions or starting material for some syntheses.
Benzyl AlcoholC₇H₈OMore PolarCan be formed from the reduction of benzaldehyde if it's an impurity in the starting benzylating agent.

Decision Workflow:

  • Co-spotting: Run a TLC with your crude mixture alongside the starting materials to confirm their presence.

  • Polarity Assessment: The polarity difference between your product and impurities dictates the method.

    • Large Polarity Difference (ΔRf > 0.2): Flash column chromatography is highly effective.

    • Small Polarity Difference (ΔRf < 0.2): Gradient elution in column chromatography or recrystallization may be necessary.

    • Non-basic vs. Basic Impurities: If impurities are neutral or acidic (e.g., benzyl alcohol), an acid-base extraction is an excellent first-pass purification step to isolate your basic piperidine product.

Scenario 3: I'm attempting recrystallization, but my product is "oiling out." What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This happens when the solution is supersaturated at a temperature above the melting point of the solute/impurity mixture.

Solutions:

  • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling promotes oil formation.[4]

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool slowly again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]

  • Change Solvent System: The chosen solvent may be inappropriate. An ideal recrystallization solvent dissolves the compound when hot but not when cold. Experiment with solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in a minimum of the "good" solvent (e.g., Ethanol) and add the "poor" solvent (e.g., Water) dropwise until turbidity persists. Heat to clarify and cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, all-around purification method for this compound?

Answer: For achieving high purity (>95%), flash column chromatography on silica gel is the most robust and widely reported method.[1][5] Its basic nitrogen atom interacts well with the acidic silica gel, and its moderate polarity allows for good separation from both less polar byproducts and more polar starting materials like 1-benzyl-4-piperidone.[1]

G input Crude Product decision decision input->decision pre_purify Pre-Purification (Aqueous Wash / Acid-Base Extraction) decision:f2->pre_purify Yes decision:f3->pre_purify Yes chromatography Flash Column Chromatography (Silica Gel, Hex/EtOAc gradient) decision:f1->chromatography Yes recrystallization Recrystallization (e.g., from Isopropanol/Hexane) decision:f0->recrystallization If semi-pure & crystalline pre_purify->decision final_product Pure Product chromatography->final_product recrystallization->final_product

Caption: Decision tree for selecting a purification method.

Q2: Can you provide a standard protocol for flash column chromatography?

Answer: Absolutely. This protocol is a reliable starting point for purifying gram-scale batches of this compound.

Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). An ideal Rf value for the product is ~0.3.[6] A typical system for this compound is 8:2 or 9:1 Hexane:EtOAc.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles are present.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane (DCM) or the eluent itself.

    • Alternatively, for less soluble products, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system (e.g., 95:5 Hexane:EtOAc).

    • If separation is poor or the product is slow to elute, gradually increase the polarity by increasing the percentage of EtOAc (gradient elution).

  • Fraction Collection & Analysis:

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Q3: How should I properly store this compound to prevent degradation?

Answer: Due to its sensitivity, proper storage is crucial. The compound should be stored in a tightly sealed container, protected from light (an amber vial is ideal), and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (Nitrogen or Argon) is recommended to minimize decomposition and the formation of free iodine.[6]

References

  • Vulcanchem. (n.d.). This compound.
  • Benchchem. (n.d.). Benzyl 4-iodopiperidine-1-carboxylate | CAS 885275-00-3.
  • Google Patents. (n.d.). US3161644A - 1-benzyl-4-substituted piperidines.
  • Supplementary information. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification.
  • Chemsrc. (n.d.). Benzyl 4-iodo-1-piperidinecarboxylate | CAS#:885275-00-3.
  • Sciencemadness.org. (2012, September 21). Benzyl iodide prep and purification.
  • Sigma-Aldrich. (n.d.). 1-Benzyl-4-hydroxypiperidine 96 4727-72-4.
  • PubChem. (n.d.). 1-Benzyl-4-piperidone.
  • PubChem. (n.d.). 1-Benzylpiperidin-4-ol.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-4-Iodopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4-Iodopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this crucial intermediate. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary and most effective routes for synthesizing this compound involve:

  • Nucleophilic Substitution on a Pre-formed Piperidine Ring: This is a straightforward and high-yielding approach where a good leaving group at the 4-position of the N-benzylpiperidine ring is displaced by an iodide ion. A common precursor is 1-benzylpiperidine-4-triflate, which can be reacted with potassium iodide to achieve yields greater than 80% under optimized conditions.[1] Another variation of this is the Finkelstein reaction, a classic SN2 reaction, where an alkyl chloride or bromide is converted to the corresponding iodide using sodium iodide in acetone.[2] The insolubility of the resulting sodium chloride or bromide in acetone drives the reaction to completion.[2]

  • Iodination of 1-Benzyl-4-piperidone: This route starts from the readily available 1-Benzyl-4-piperidone.[1][3] The ketone at the 4-position is first converted into a species susceptible to iodination.[1] This can be achieved through methods like the Wittig reaction to form an enol ether intermediate, followed by hydrolysis to yield the iodinated product, or via an epoxide rearrangement.[1]

Q2: What is the role of the benzyl group in this synthesis?

A2: The benzyl group serves two main purposes. Firstly, it acts as a protecting group for the secondary amine of the piperidine ring, preventing it from undergoing undesired side reactions. Secondly, it can be removed in a later synthetic step, often through catalytic hydrogenation, to allow for further functionalization at the nitrogen atom.[1]

Q3: What are the key safety considerations when handling the reagents involved in this synthesis?

A3: Many of the reagents used in the synthesis of this compound and its precursors are hazardous. For instance, benzyl bromide, a common reagent for synthesizing the starting material 1-benzyl-4-piperidone, is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3] The final product, this compound, and its derivatives may cause skin and eye irritation.[4] Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause 1.1: Inefficient Leaving Group (in Nucleophilic Substitution)

  • Explanation: For the SN2 reaction to proceed efficiently, the group at the 4-position of the piperidine ring must be a good leaving group. Hydroxyl groups (-OH) are poor leaving groups and require conversion to a better leaving group, such as a tosylate or mesylate, before substitution with iodide.

  • Solution: If you are starting from 1-Benzyl-4-hydroxypiperidine[5][6][7], first convert the hydroxyl group to a tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting 1-Benzyl-4-tosyloxypiperidine can then be effectively displaced by iodide.

Possible Cause 1.2: Unfavorable Reaction Conditions for the Finkelstein Reaction

  • Explanation: The Finkelstein reaction is an equilibrium process.[2] To drive it towards the formation of the iodoalkane, the principle of Le Châtelier must be applied. The classic method uses sodium iodide in acetone, where the resulting sodium chloride or bromide is insoluble and precipitates out of the solution, driving the reaction forward.[2] If the wrong solvent is used, this precipitation may not occur, leading to a poor yield.

  • Solution:

    • Ensure you are using a suitable solvent system. Acetone is the traditional solvent for the Finkelstein reaction.[2] Other polar aprotic solvents like DMF or DMSO can also be used.[4]

    • Use a sufficient excess of the iodide salt (e.g., NaI or KI) to shift the equilibrium towards the product.

    • Increase the reaction temperature. For less reactive secondary halides, heating the reaction to 80-100°C for 12-24 hours under an inert atmosphere can improve the yield.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Benzyl-4-hydroxypiperidine via Tosylation and Finkelstein Reaction

Step 1: Tosylation of 1-Benzyl-4-hydroxypiperidine

  • Dissolve 1-Benzyl-4-hydroxypiperidine (1 equivalent) in anhydrous pyridine at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 1-Benzyl-4-tosyloxypiperidine.

Step 2: Finkelstein Reaction

  • Dissolve the crude 1-Benzyl-4-tosyloxypiperidine (1 equivalent) in acetone.

  • Add sodium iodide (3-5 equivalents) to the solution.

  • Reflux the mixture for 12-24 hours. A white precipitate of sodium tosylate should form.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Data Presentation

ParameterCondition ACondition BCondition C
Starting Material 1-Benzyl-4-bromopiperidine1-Benzyl-4-tosyloxypiperidine1-Benzyl-4-hydroxypiperidine
Iodide Source NaIKINaI
Solvent AcetoneDMFDichloromethane
Temperature Reflux80°CRoom Temperature
Reaction Time 12 hours24 hours48 hours
Typical Yield Good to ExcellentExcellentLow to None

Table 1: Comparison of reaction conditions for the synthesis of this compound.

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: From Ketone 1_Benzyl_4_hydroxypiperidine 1-Benzyl-4-hydroxypiperidine Tosylation Tosylation (TsCl, Pyridine) 1_Benzyl_4_hydroxypiperidine->Tosylation Activation of -OH 1_Benzyl_4_piperidone 1-Benzyl-4-piperidone Wittig Wittig Reaction 1_Benzyl_4_piperidone->Wittig Finkelstein Finkelstein Reaction (NaI, Acetone) Tosylation->Finkelstein Final_Product This compound Finkelstein->Final_Product Hydrolysis Hydrolysis Wittig->Hydrolysis Hydrolysis->Final_Product Troubleshooting_Flowchart Start Low/No Yield Check_LG Is the leaving group adequate? (e.g., Tosylate, Mesylate) Start->Check_LG Activate_OH Activate -OH group (e.g., Tosylation) Check_LG->Activate_OH No Check_Conditions Are Finkelstein conditions optimal? Check_LG->Check_Conditions Yes Activate_OH->Check_Conditions Optimize_Conditions Optimize: - Solvent (Acetone) - Excess NaI - Temperature (Reflux) Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

References

Technical Support Center: Synthesis of 1-Benzyl-4-iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development. It provides in-depth technical assistance for the synthesis of 1-benzyl-4-iodopiperidine, focusing on improving both yield and purity. The information herein is based on established chemical principles and field-proven insights to address common challenges encountered during this synthesis.

Introduction

This compound is a valuable synthetic intermediate, particularly in the preparation of pharmaceutical agents. The piperidine scaffold is a common motif in medicinal chemistry, and the iodo-substituent at the 4-position serves as a versatile handle for introducing a wide range of functionalities through cross-coupling reactions. However, the synthesis of this compound can be challenging, with issues such as low yields and impurities frequently encountered. This guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of this compound.

The most common and reliable synthetic route proceeds from the readily available 1-benzyl-4-hydroxypiperidine. This two-step sequence involves the activation of the hydroxyl group into a better leaving group, followed by nucleophilic substitution with an iodide source.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

A diminished yield of the final product is a frequent challenge. The underlying cause can often be traced to one of two key areas: incomplete conversion of the intermediate or competing side reactions.

Potential Cause A: Incomplete Reaction in the Finkelstein Step

The Finkelstein reaction, a cornerstone for synthesizing alkyl iodides, is an equilibrium process.[1] To drive the reaction to completion, it's crucial to exploit Le Chatelier's principle. In the classic Finkelstein reaction, an alkyl chloride or bromide is treated with sodium iodide in acetone. The insolubility of the resulting sodium chloride or bromide in acetone shifts the equilibrium towards the desired alkyl iodide.[1][2] When starting from a tosylate or mesylate, the principle remains the same: the displacement of the sulfonate leaving group by iodide.

Solutions:

  • Increase the Excess of Iodide Source: Employ a larger excess of sodium iodide (NaI) or potassium iodide (KI) to push the equilibrium towards the product. A 3 to 5-fold excess is a good starting point.

  • Optimize the Solvent: Acetone is the traditional solvent of choice due to the poor solubility of sodium and potassium tosylate/mesylate byproducts, which precipitate out and drive the reaction forward.[2] If solubility of your starting material is an issue, other polar aprotic solvents like DMF or acetonitrile can be used, although the precipitation of the byproduct may be less efficient.

  • Elevate the Reaction Temperature: Increasing the temperature will increase the reaction rate. Refluxing in acetone is a common practice. For less reactive secondary sulfonates, higher boiling point solvents like DMF may be necessary, with temperatures ranging from 80-100°C.[3]

  • Extend the Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a longer reaction time may be required.

Potential Cause B: Competing E2 Elimination Reaction

The conversion of a secondary alcohol to an iodide via a sulfonate intermediate involves an S\textsubscript{N}2 reaction. However, this is often in competition with an E2 elimination reaction, which leads to the formation of an undesired alkene byproduct (1-benzyl-1,2,3,6-tetrahydropyridine). This is particularly prevalent with secondary substrates, where steric hindrance can impede the backside attack required for S\textsubscript{N}2.[4]

Solutions:

  • Choice of Base in the Tosylation/Mesylation Step: Use a non-hindered base like pyridine for the tosylation or mesylation of 1-benzyl-4-hydroxypiperidine. While pyridine is a good acid scavenger, it is not a strong enough base to significantly promote E2 elimination of the resulting tosylate/mesylate, especially at lower temperatures.

  • Control the Temperature: Both the tosylation/mesylation and the subsequent Finkelstein reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate to minimize elimination.

  • Consider a Milder, Direct Iodination Method: If elimination is a persistent issue, alternative one-pot methods that avoid the formation of a sulfonate ester intermediate can be beneficial.

    • Appel Reaction: This reaction converts alcohols directly to alkyl iodides using triphenylphosphine (PPh\textsubscript{3}) and iodine (I\textsubscript{2}) or carbon tetraiodide (CI\textsubscript{4}).[5] The reaction conditions are generally mild and proceed with inversion of configuration, characteristic of an S\textsubscript{N}2 pathway.[5][6]

    • Mitsunobu Reaction: This reaction also allows for the direct conversion of an alcohol to a variety of functional groups, including iodides, with inversion of stereochemistry.[3][7] It utilizes a phosphine (like PPh\textsubscript{3}) and an azodicarboxylate (like DEAD or DIAD) in the presence of an iodide source.[3][7]

Diagram of Competing S\textsubscript{N}2 and E2 Pathways

G Intermediate 1-Benzyl-4-tosyloxypiperidine SN2_Product This compound (Desired Product) Intermediate->SN2_Product SN2 (Iodide attack) E2_Product 1-Benzyl-1,2,3,6-tetrahydropyridine (Byproduct) Intermediate->E2_Product E2 (Elimination) G cluster_0 1-Benzyl-4-hydroxypiperidine cluster_1 p-Toluenesulfonyl chloride cluster_2 Pyridine cluster_3 1-Benzyl-4-tosyloxypiperidine A HO- B TsCl A->B + C B->C -> D TsO- C->D

Caption: Tosylation of 1-benzyl-4-hydroxypiperidine.

  • Dissolve 1-benzyl-4-hydroxypiperidine (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • To this solution, add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by the slow addition of cold water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers sequentially with cold dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Finkelstein Reaction)

G cluster_0 1-Benzyl-4-tosyloxypiperidine cluster_1 Sodium Iodide cluster_2 Acetone (reflux) cluster_3 This compound A TsO- B NaI A->B + C B->C -> D I- C->D

Caption: Finkelstein reaction to produce the final product.

  • Dissolve the crude 1-benzyl-4-tosyloxypiperidine (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (3.0 - 5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (sodium tosylate) should be observed.

  • Monitor the reaction by TLC until the starting tosylate is no longer visible.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium tosylate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: One-Pot Synthesis via the Appel Reaction
  • To a solution of 1-benzyl-4-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.2 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) at 0 °C under a nitrogen atmosphere, add iodine (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting alcohol.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to consume any excess iodine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. The major byproduct is triphenylphosphine oxide, which can be challenging to remove. Purification by column chromatography is necessary.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Physical State
1-Benzyl-4-hydroxypiperidineC\textsubscript{12}H\textsubscript{17}NO191.27White to off-white solid [8]
This compoundC\textsubscript{12}H\textsubscript{16}IN301.17Not specified, likely an oil or low-melting solid
1-Benzyl-1,2,3,6-tetrahydropyridineC\textsubscript{12}H\textsubscript{15}N173.26Not specified, likely an oil

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Wikipedia. (2023, November 29). Finkelstein reaction. [Link]

  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. [Link]

  • The Finkelstein Reaction Mechanism. (2025, April 2). YouTube. [Link]

  • Wikipedia. (2023, October 21). Appel reaction. [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. [Link]

  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Chem-Station Int. Ed. (2014, March 24). Appel Reaction. [Link]

  • Google Patents. (n.d.).
  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Figshare. (2007, April 11). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-Piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Organic Chemistry I. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • YouTube. (2021, April 1). The iodine staining technique for TLC analysis. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. [Link]

  • ACS Publications. (n.d.). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Aceton. [Link]

  • JOCPR. (n.d.). Selective conversion of alcohols into iodides using silica supported iodine and perchloric acid under microwave irradiation. [Link]

  • Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica?[Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • PubMed. (2014, May 16). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PubMed. (n.d.). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. [Link]

  • YouTube. (2022, April 11). E2 Elimination vs. Sn2 Substitution. [Link]

  • YouTube. (2025, July 16). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. [Link]

  • Thin Layer Chromatography. (n.d.). TLC Visualization. [Link]

Sources

stability issues and degradation pathways of 1-Benzyl-4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzyl-4-Iodopiperidine

A Guide to Understanding and Mitigating Stability Challenges for Researchers

Welcome to the technical support center for this compound (CAS No: 109838-88-2). As Senior Application Scientists, we understand that the success of your research depends on the quality and stability of your starting materials. This compound is a critical intermediate in pharmaceutical synthesis, particularly valued for its utility in cross-coupling reactions and as a building block for complex molecular architectures.[1][2] However, its structure, specifically the carbon-iodine bond, presents unique stability challenges.

This guide is designed to provide you with in-depth, practical solutions to the stability issues and degradation pathways you may encounter. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Quick Reference: Stability and Handling

For immediate guidance, the following table summarizes the critical parameters for handling and storing this compound.

ParameterRecommended PracticePractice to AvoidRationale
Temperature Short-Term (days): 2-8°C.[3]Long-Term (weeks/months): -20°C.[3]Room temperature or elevated temperatures.The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to thermal cleavage.[4][5] Low temperatures minimize the kinetic energy available for this degradation.
Light Store in amber or opaque vials.[3][4] Conduct experiments in low-light conditions where possible.Exposure to direct sunlight or prolonged UV/fluorescent light.The C-I bond is photolabile and can undergo homolytic cleavage upon exposure to light (photolysis), generating radical species and free iodine (I₂).[4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[3]Exposure to ambient air/oxygen.Oxygen can participate in oxidative degradation pathways, especially if initiated by light or heat.[4]
Moisture Store in a tightly sealed container in a desiccator or dry environment.[3]Storage in humid environments or use of wet solvents.Moisture can facilitate hydrolytic degradation pathways, potentially leading to the formation of 1-Benzyl-4-hydroxypiperidine.[4]
pH Use aprotic or neutral, dry solvents for dissolution. Avoid aqueous buffers for storage.[3]Highly acidic or alkaline conditions.Both extremes of pH can catalyze the degradation of the molecule.[4]

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has turned yellow/brown. Is it still usable?

A: Discoloration is a primary indicator of degradation.[4] The characteristic yellow-brown color is due to the formation of molecular iodine (I₂), which results from the cleavage of the carbon-iodine (C-I) bond.[4][5]

  • Causality: The C-I bond is inherently weak (bond dissociation energy of ~57.6 kcal/mol) compared to other carbon-halogen bonds, making it susceptible to breaking when exposed to energy sources like light or heat.[5]

  • Usability: While the presence of some discoloration indicates partial degradation, the material may still be usable depending on the tolerance of your specific reaction. However, you will have a lower concentration of the active compound, and the presence of I₂ and other byproducts could interfere with your reaction, particularly if it involves sensitive catalysts.

  • Recommendation: For best results, especially in quantitative studies or catalyst-sensitive reactions (e.g., Suzuki, Sonogashira couplings), it is highly recommended to purify the material before use (e.g., by column chromatography or recrystallization) or to use a fresh, non-discolored lot.

Q2: What is the optimal solvent for dissolving and temporarily storing this compound?

A: The choice of solvent is critical for maintaining short-term stability.

  • Recommended Solvents: High-purity, dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are suitable for preparing stock solutions for immediate use.

  • Solvents to Avoid for Storage: Avoid protic solvents like methanol or ethanol for anything other than immediate use in a reaction, as they can participate in solvolysis. Absolutely avoid storing the compound in aqueous solutions or buffers, which can lead to hydrolysis.[3][4]

  • Expert Insight: When preparing solutions, it is best practice to do so under an inert atmosphere and to use the solution as quickly as possible. If a solution must be stored for a short period (e.g., overnight), store it at low temperature (2-8°C) in a sealed, light-protected vial.

Q3: I am seeing an unexpected impurity in my analysis corresponding to the mass of 1-Benzyl-4-hydroxypiperidine. What is the likely cause?

A: The presence of 1-Benzyl-4-hydroxypiperidine (MW: 191.27 g/mol ) strongly suggests that the iodo-group has been displaced by a hydroxyl group. This is typically a result of hydrolysis.

  • Pathway: This occurs when the compound is exposed to water, which can act as a nucleophile to displace the iodide leaving group. This process can be accelerated by elevated temperatures or non-neutral pH.[4]

  • Source of Water: The water could be introduced from several sources:

    • Improper storage in a humid environment.

    • Use of non-anhydrous solvents.

    • Exposure to atmospheric moisture during handling.

  • Preventative Measures: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system. Handle the solid compound quickly in a dry environment or a glovebox. Ensure storage containers are sealed tightly with a good quality cap.

Troubleshooting Guide for Experimental Issues

Issue 1: Inconsistent Yields in Palladium-Catalyzed Cross-Coupling Reactions

You are performing a Suzuki or Sonogashira coupling reaction using this compound and observe highly variable or lower-than-expected yields between runs, even with the same protocol.

  • Potential Cause 1: Degradation of Starting Material. As discussed, this compound can degrade over time. If you are using a bottle that has been stored for a while or handled improperly, the actual concentration of the active reagent is lower than calculated, leading to reduced yield. The I₂ byproduct can also potentially interfere with the palladium catalyst.

    • Solution: Perform a purity check (e.g., ¹H NMR or quantitative HPLC) on your starting material before beginning your reaction. If degradation is evident, purify the material or open a new batch. Always record the date a bottle is opened and store it meticulously according to the recommendations.

  • Potential Cause 2: Radical Side Reactions. Photolytic degradation can generate radical intermediates. These species can lead to undesired side reactions, consuming your starting material and reducing the efficiency of the desired catalytic cycle.

    • Solution: Protect your reaction vessel from light by wrapping it in aluminum foil. This is especially critical for reactions that run for extended periods or require heating, as heat can exacerbate the rate of photolysis.

Issue 2: Appearance of a De-iodinated Impurity (1-Benzylpiperidine)

Your LC-MS or GC-MS analysis shows a significant peak corresponding to 1-Benzylpiperidine (MW: 175.28 g/mol ).

  • Potential Cause: Reductive Dehalogenation. The C-I bond can be cleaved reductively. This can happen under certain reaction conditions, especially if a strong reducing agent is present or if certain catalysts and additives are used. It can also be a byproduct of catalytic hydrogenation if you are attempting to deprotect the benzyl group without carefully controlling the conditions.

    • Solution: Review your reaction conditions. If using a palladium catalyst, ensure your phosphine ligands are not promoting reductive dehalogenation. If this impurity is seen after a hydrogenation step intended for N-debenzylation, consider using milder conditions or a different catalytic system to improve selectivity.

Visualizing Degradation Pathways and Workflows

Understanding the potential pathways of degradation is key to preventing them. The following diagram illustrates the primary mechanisms of instability for this compound.

G A This compound B Homolytic Cleavage (Radical Pathway) A->B  Light (Photolysis) or High Heat C Heterolytic Cleavage (Ionic Pathway) A->C  Moisture (H₂O) or Nucleophiles G 1-Benzylpiperidine A->G Reductive Dehalogenation D Piperidinyl Radical + I• B->D F 1-Benzyl-4-hydroxypiperidine C->F Hydrolysis E Molecular Iodine (I₂) (Yellow/Brown Color) D->E Dimerization of I•

Caption: Primary degradation pathways of this compound.

Protocols for Stability Assessment

To ensure the integrity of your compound, you can perform a forced degradation study. This is a systematic way to evaluate stability under various stress conditions.[3]

Protocol: Forced Degradation Study Workflow

This protocol is based on ICH Q1B guidelines for photostability testing.[3][6]

G cluster_conditions Expose to Stress Conditions (e.g., 4 weeks) start Prepare Samples: 1. Solid Compound 2. Solution in Acetonitrile A Thermal (40°C / 75% RH) start->A B Photolytic (ICH Q1B) (Cool White & UVA Light) start->B C Acidic (0.1 M HCl) start->C D Alkaline (0.1 M NaOH) start->D E Control (-20°C, Dark, Inert Atm.) start->E analysis Analyze Samples at Intervals (e.g., T=0, 1, 2, 4 weeks) - HPLC-UV (for purity) - LC-MS (to identify degradants) A->analysis B->analysis C->analysis D->analysis E->analysis end Determine Degradation Rate & Identify Pathways analysis->end

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare five sets of samples of this compound. For each set, include the compound as a solid in a clear vial and as a solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile in a separate vial.

    • One set will serve as the control and should be stored under ideal conditions (-20°C, protected from light, under argon).[3]

  • Exposure to Stress Conditions:

    • Thermal/Humidity: Place one set of samples in a stability chamber at 40°C and 75% relative humidity (RH).[3]

    • Photostability: Expose another set to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[6] A parallel sample wrapped in aluminum foil should be used as a dark control.

    • Acid/Base Hydrolysis: For the solution samples, add an equal volume of 1 M HCl to one set and 1 M NaOH to another to achieve a final concentration of 0.5 M acid/base. Keep these at room temperature or slightly elevated temperature (e.g., 40°C) to accelerate degradation.

  • Analysis:

    • At predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove an aliquot from each sample.

    • Quench the acid/base samples by neutralizing them.

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) to determine the remaining percentage of this compound.

    • Use LC-MS to identify the mass of any significant degradation products formed.

  • Data Interpretation:

    • Compare the purity of the stressed samples to the control. This will allow you to quantify the extent of degradation under each condition and identify the primary degradation pathways.

By proactively understanding and managing the stability of this compound, you can ensure the reliability and reproducibility of your experimental results, ultimately accelerating your research and development efforts.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-Benzyl-4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl-4-Iodopiperidine. This versatile building block is a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] Its utility in forming new carbon-carbon and carbon-nitrogen bonds through cross-coupling reactions is well-established.[1] However, like any chemical transformation, reactions involving this compound can present challenges. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthesis & Stability of this compound

Question 1: I am synthesizing this compound and experiencing low yields. What are the common pitfalls?

Answer: Low yields in the synthesis of this compound often stem from the choice of synthetic route and reaction conditions. A common precursor is 1-Benzyl-4-piperidone.[1][3][4]

  • Inefficient Iodination: Direct iodination of 1-Benzyl-4-piperidone can be challenging. A more reliable and higher-yielding method is a two-step process involving the conversion of the piperidone to a suitable leaving group, such as a triflate, followed by nucleophilic substitution with an iodide source like potassium iodide.[1] This approach generally offers better regioselectivity and can yield upwards of 80% under optimized conditions.[1]

  • Alternative Routes: Other methods include the Wittig reaction with (methoxymethyl)triphenylphosphonium chloride followed by hydrolysis, or an epoxide rearrangement route.[1] These can be effective but may require more stringent optimization.

Question 2: My this compound seems to be degrading upon storage. How can I ensure its stability?

Answer: this compound can be sensitive to light and air. The carbon-iodine bond can undergo homolytic cleavage, leading to decomposition. Proper storage is crucial for maintaining its integrity. It is recommended to store the compound in a dark, dry, and inert environment, such as in an amber vial under nitrogen or argon, at a refrigerated temperature (2-8°C).[2]

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the reactivity of the C-I bond.[1] However, these reactions are notoriously sensitive to various parameters.[5][6]

Question 3: My Suzuki-Miyaura coupling reaction with this compound is sluggish or failing completely. What should I check first?

Answer: A failing Suzuki-Miyaura coupling can be attributed to several factors. A systematic check of your reaction parameters is the best approach.

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction and is susceptible to inactivation by oxygen.[7] Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[7] The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[8][9] Using a fresh, high-quality catalyst is paramount.

  • Base and Solvent System: The choice of base and solvent is critical and interdependent.[10] The base, often a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), must be sufficiently soluble in the reaction medium to be effective.[7] Mixed aqueous solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O) are often employed to facilitate the dissolution of the base.[7] If your starting materials are poorly soluble, switching to a solvent like DMF might help.[10]

  • Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines or protodeborylation, especially if impure or stored improperly.[7] Using fresh, high-purity boronic acid is recommended.

Here is a workflow to diagnose the issue:

Suzuki_Troubleshooting start Low/No Product in Suzuki Coupling check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere check_catalyst Is the Pd catalyst fresh and active? check_atmosphere->check_catalyst Yes solution_atmosphere Degas solvent and use N2/Ar. check_atmosphere->solution_atmosphere No check_base Is the base appropriate and soluble? check_catalyst->check_base Yes solution_catalyst Use fresh catalyst/pre-catalyst. check_catalyst->solution_catalyst No check_boronic_acid Is the boronic acid of high quality? check_base->check_boronic_acid Yes solution_base Screen different bases (K2CO3, Cs2CO3) and solvent systems (e.g., Toluene/H2O). check_base->solution_base No solution_boronic_acid Use fresh boronic acid. check_boronic_acid->solution_boronic_acid No

Caption: Diagnostic workflow for Suzuki coupling issues.

Question 4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

Answer: Homocoupling is a common side reaction where the boronic acid couples with itself. This is often exacerbated by the presence of oxygen.

  • Strictly Anaerobic Conditions: Rigorous exclusion of oxygen is the most effective way to minimize homocoupling.[7]

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands like SPhos or XPhos can sometimes favor the desired reaction pathway.[7]

  • Reaction Temperature: Lowering the reaction temperature may also help to reduce the rate of this side reaction.[7]

Question 5: My Buchwald-Hartwig amination is not working. What are the key parameters to optimize?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is known for its sensitivity.[5][6][11]

  • Catalyst and Ligand System: This is the most critical component. The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial.[11][12] Different ligands are suited for different types of amines.[11] For alkylamines, bulky electron-rich ligands are often necessary. It's almost always better to use a pre-catalyst for cleaner active species formation.[5]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is commonly used, but its basicity can sometimes lead to side reactions with sensitive functional groups.[5] Other bases like LHMDS or K₃PO₄ can be screened.

  • Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[5] The choice of solvent can significantly impact the reaction outcome.

Question 6: I am attempting a Sonogashira coupling and only see my alkyne dimerizing (Glaser coupling). How do I promote the cross-coupling?

Answer: Glaser-Hay coupling is a classic side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[8][13]

  • Copper-Free Conditions: The most straightforward solution is to switch to a copper-free Sonogashira protocol.[8][13] This eliminates the primary pathway for alkyne homocoupling. These reactions may require different ligands or bases to proceed efficiently.[8]

  • Minimize Oxygen: Oxygen promotes Glaser coupling.[8][13] As with all palladium-catalyzed reactions, maintaining a strictly inert atmosphere is crucial.

  • Control Copper Concentration: If a copper co-catalyst is necessary, using the minimum effective amount (e.g., 1-5 mol%) can help to suppress the side reaction.[13]

The catalytic cycles below illustrate the desired cross-coupling and the competing homocoupling pathway.

Sonogashira_Pathways cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Competing Glaser Homocoupling Pd0 Pd(0)L2 OA Oxidative Addition (R-I) Pd0->OA Pd_Intermediate R-Pd(II)-I(L2) OA->Pd_Intermediate Transmetalation Transmetalation (Cu-C≡CR') Pd_Intermediate->Transmetalation Pd_Alkynyl R-Pd(II)-C≡CR'(L2) Transmetalation->Pd_Alkynyl RE Reductive Elimination Pd_Alkynyl->RE RE->Pd0 Catalyst Regeneration Product R-C≡CR' RE->Product CuI Cu(I) Cu_Acetylide Cu-C≡CR' CuI->Cu_Acetylide Alkyne R'-C≡CH Alkyne->Cu_Acetylide Deprotonation Oxidation Oxidation (O2) Cu_Acetylide->Oxidation CuII_Intermediate [Cu(II)-C≡CR']n Oxidation->CuII_Intermediate Dimerization Dimerization CuII_Intermediate->Dimerization Dimer R'-C≡C-C≡C-R' Dimerization->Dimer

Caption: Competing pathways in Sonogashira reactions.

III. Post-Reaction Troubleshooting

Question 7: My reaction seems to have worked based on TLC/LC-MS, but I am struggling with purification. What are some common issues?

Answer: Purification can be challenging due to the nature of the reactants and byproducts.

  • Removing Palladium/Copper: Residual metal catalysts can often be removed by filtering the reaction mixture through a pad of Celite or silica gel. Washing the organic extract with an aqueous solution of ammonium chloride can help remove copper salts.[8]

  • Separating from Homocoupled Byproducts: Homocoupled products (e.g., from Suzuki or Sonogashira reactions) can sometimes have similar polarities to the desired product, making chromatographic separation difficult. Optimizing the reaction to minimize these byproducts is the best strategy. If separation is necessary, careful selection of the chromatographic mobile phase and gradient is required.

  • Base Removal: Residual base (e.g., NaOtBu, K₂CO₃) can usually be removed with an aqueous workup. A mild acidic wash (e.g., dilute HCl or NH₄Cl solution) can be used, but care must be taken if the product contains acid-sensitive functional groups.

Question 8: I need to remove the N-benzyl protecting group. What are the recommended conditions?

Answer: The N-benzyl group is typically removed by catalytic hydrogenation.

  • Standard Conditions: Palladium on carbon (Pd/C) is the most common catalyst, used with a hydrogen source.[1] This can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[14]

  • Potential for Catalyst Poisoning: Amines can sometimes poison the palladium catalyst.[14] Adding a small amount of acid, such as acetic acid, can sometimes improve the reaction rate.[14]

  • Reaction Monitoring: The reaction should be carefully monitored by TLC or LC-MS to avoid over-reduction of other functional groups in the molecule.

Quantitative Data Summary

Reaction TypeTypical Catalyst LoadingCommon BasesCommon SolventsTemperature (°C)
Suzuki-Miyaura 1-5 mol% PdK₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O, DMF80-120
Buchwald-Hartwig 1-5 mol% PdNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane, THF80-110
Sonogashira 1-5 mol% Pd, 1-10 mol% CuINEt₃, Piperidine, DIPEATHF, DMF, Toluene, neat amine25-80

Note: These are general starting points and require optimization for specific substrates.[7][8]

Experimental Protocols

General Procedure for a Copper-Free Sonogashira Coupling
  • Preparation: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene, DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with additional solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[13]

References

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018-09-06). Available from: [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (2022-05-22). Available from: [Link]

  • PubChem. 1-Benzyl-4-piperidone | C12H15NO | CID 19220. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014-12-23). Available from: [Link]

  • Supplementary information. Available from: [Link]

  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. (2007-04-11). Available from: [Link]

  • PubChem. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). Available from: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. (2022-01-12). Available from: [Link]

  • Chemsrc. Benzyl 4-iodo-1-piperidinecarboxylate | CAS#:885275-00-3. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction. (2022-09-04). Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]

  • Figshare. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2007-04-11). Available from: [Link]

  • 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024-09-18). Available from: [Link]

  • Sciencemadness.org. Deprotection of N-benzyl piperidine compound. (2020-02-18). Available from: [Link]

  • University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. (2019-09-02). Available from: [Link]

  • PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2022-07-21). Available from: [Link]

  • ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. (2022-05-13). Available from: [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. (2011-08-07). Available from: [Link]

  • Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Available from: [Link]

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

Sources

Technical Support Center: Synthesis of 1-Benzyl-4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-Benzyl-4-Iodopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis of this compound, particularly when starting from 1-Benzyl-4-hydroxypiperidine.

Question 1: My reaction has a low yield, and I observe a significant amount of an alkene byproduct. What is happening and how can I prevent it?

Answer:

The formation of an alkene, specifically 1-benzyl-1,2,3,6-tetrahydropyridine, is a common side reaction resulting from the elimination of water from the starting material or elimination of HI from the product, especially under acidic conditions.[1] The hydroxyl group at the 4-position of 1-benzyl-4-hydroxypiperidine can be protonated, forming a good leaving group (water), which is then eliminated to form a double bond.

Causality and Mitigation:

  • Acidic Conditions: Many iodination methods can generate acidic byproducts. For instance, in an Appel-type reaction using triphenylphosphine and iodine, the reaction itself is generally neutral, but impurities or subsequent work-up conditions can introduce acidity.

  • Elevated Temperatures: Higher reaction temperatures can favor elimination over substitution.

Troubleshooting Steps:

  • Choice of Reagents: Employ neutral or mildly basic conditions for the iodination. The Appel reaction (using triphenylphosphine, iodine, and imidazole) is a good choice as it proceeds under neutral conditions.[2]

  • Temperature Control: Maintain a low reaction temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly suppress the elimination pathway.

  • Base Additive: The inclusion of a non-nucleophilic base, such as imidazole or 2,6-lutidine, can scavenge any protons generated during the reaction, thus preventing the protonation of the hydroxyl group.

Experimental Protocol to Minimize Elimination:

StepActionRationale
1Dissolve 1-benzyl-4-hydroxypiperidine in an aprotic solvent (e.g., DCM or THF).Aprotic solvents are less likely to participate in the reaction.
2Add triphenylphosphine and imidazole.Imidazole acts as a base to neutralize any generated acid.
3Cool the mixture to 0 °C in an ice bath.Lower temperature disfavors the elimination reaction.
4Slowly add a solution of iodine in the same solvent.Slow addition helps to control the reaction exotherm.
5Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir overnight.Allows the substitution reaction to proceed to completion at a controlled temperature.
6Monitor the reaction by TLC.To determine the point of complete consumption of the starting material.

Question 2: I am observing a byproduct that appears to be 4-iodopiperidine (lacking the benzyl group). What could be causing this?

Answer:

The loss of the N-benzyl group is known as N-debenzylation. While the N-benzyl group is generally stable, certain reagents and conditions can lead to its cleavage.

Causality and Mitigation:

  • Lewis Acidity: Some iodinating reagents or their byproducts can have Lewis acidic character, which can facilitate the cleavage of the benzyl group. For example, magnesium iodide, which can be formed in situ in some reactions, has been reported to be effective for debenzylation.[3]

  • Reaction Conditions: Prolonged reaction times or high temperatures in the presence of certain reagents can promote N-debenzylation.

Troubleshooting Steps:

  • Reagent Selection: Avoid reagents known to have strong Lewis acidity. The PPh3/I2 system is generally mild in this regard.

  • Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.

  • Purification: If a small amount of the debenzylated product is formed, it can often be separated from the desired product by column chromatography due to the difference in polarity.

DOT Diagram: Main Reaction vs. Elimination and N-Debenzylation

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions A 1-Benzyl-4-hydroxypiperidine B This compound A->B  PPh3, I2, Imidazole (Substitution) C 1-Benzyl-1,2,3,6-tetrahydropyridine A->C  Acidic conditions / Heat (Elimination) D 4-Iodopiperidine B->D  Lewis Acidic Conditions (N-Debenzylation)

Caption: Competing reaction pathways in the synthesis of this compound.

Question 3: My crude product contains a significant amount of triphenylphosphine oxide, which is difficult to remove. How can I improve the purification?

Answer:

Triphenylphosphine oxide (TPPO) is a common byproduct of reactions using triphenylphosphine, such as the Appel reaction.[4][5] Its polarity is often similar to that of the desired product, making separation by standard column chromatography challenging.

Troubleshooting Steps for TPPO Removal:

  • Crystallization: If your product is a solid, recrystallization may be an effective method for removing TPPO.

  • Pentane/Hexane Precipitation: TPPO is poorly soluble in nonpolar solvents like pentane or hexane. After the reaction, concentrate the crude mixture and triturate it with pentane or a mixture of pentane and diethyl ether. The TPPO should precipitate and can be removed by filtration.[5]

  • Acid-Base Extraction: Since this compound is a tertiary amine, it can be protonated and extracted into an aqueous acidic phase, leaving the neutral TPPO in the organic layer.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with dilute aqueous HCl (e.g., 1 M).

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining TPPO.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to deprotonate the product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified product.

DOT Diagram: Purification Workflow

Purification_Workflow start Crude Product (this compound + TPPO) step1 Dissolve in Ethyl Acetate start->step1 step2 Extract with 1M HCl (aq) step1->step2 step3 Separate Layers step2->step3 organic_phase Organic Phase (TPPO + minor impurities) step3->organic_phase Discard aqueous_phase Aqueous Phase (Protonated Product) step3->aqueous_phase step4 Basify Aqueous Phase (e.g., with NaOH) aqueous_phase->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry and Concentrate step5->step6 end Purified this compound step6->end

Caption: Acid-base extraction workflow for the removal of TPPO.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from 1-Benzyl-4-hydroxypiperidine?

A1: The most common and reliable method is a variation of the Appel reaction, which converts an alcohol to an alkyl iodide.[2] This typically involves the use of triphenylphosphine (PPh3) and iodine (I2). The addition of a mild base like imidazole is recommended to maintain neutral conditions and prevent side reactions.

Q2: What are the recommended solvents and temperatures for this reaction?

A2: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred. The reaction is typically started at a low temperature (0 °C) to control the initial exotherm and to minimize elimination side reactions. It can then be allowed to warm to room temperature to ensure the reaction goes to completion.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (1-benzyl-4-hydroxypiperidine) and the product (this compound). The starting material is more polar and will have a lower Rf value than the product. Staining with potassium permanganate can help visualize the spots.

Q4: What are the best practices for storing this compound?

A4: this compound should be stored in a cool, dark, and dry place.[6] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as iodo-compounds can be sensitive to light and air over time.

Q5: Can I use other iodinating agents?

A5: While other iodinating agents exist, the PPh3/I2 system is widely used due to its mildness and high yield. Other methods might involve harsher conditions or reagents that could promote the side reactions discussed above. For example, using hydroiodic acid (HI) is not recommended as the strong acidic conditions would likely lead to extensive elimination and potentially N-debenzylation.

References

  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry.
  • Benzyl 4-iodopiperidine-1-carboxyl
  • An efficient method for the N-debenzylation of aromatic heterocycles - ResearchG
  • Triphenylphosphine and iodine can be used to convert alcohols to ... - Pearson.
  • Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement.
  • Iodin
  • Iodine-mediated N-benzylation of NH-sulfoximines with alcohols - RSC Publishing.
  • A tuneable method for N-debenzylation of benzylamino alcohols. - Semantic Scholar.
  • Work up tips: Reactions with Triphenylphosphine oxide - Shenvi Lab.
  • Reactions of iodine with triphenylphosphine and triphenylarsine (Journal Article) | OSTI.GOV.
  • 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Request PDF - ResearchG
  • Supplementary inform
  • ChemInform Abstract: A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine.
  • Diastereoselective N-quaternization of piperidines | Request PDF - ResearchG
  • This compound - 109838-88-2 - Vulcanchem.
  • US3161644A - 1-benzyl-4-substituted piperidines - Google P
  • 1-Benzyl-4-hydroxypiperidine synthesis - ChemicalBook.
  • managing side reactions in piperidine functionaliz
  • The Rate of Quaternization of a Piperazine by Some Propargylic and Allylic Bromides1 - ElectronicsAndBooks.
  • Reactions of iodine with triphenylphosphine and triphenylarsine (1987) | F. A.
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchG
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central.
  • 1-Benzyl-4-hydroxypiperidine 96 4727-72-4 - Sigma-Aldrich.
  • Appel Reaction - Organic Chemistry Portal.
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing).
  • Reactivity and mechanism in some substitution reactions of benzyltrialkyltins.
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC - NIH.
  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines.
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cycliz
  • Appel Reaction: Mechanism & Examples - NROChemistry.
  • Iodination of activated aromatics by using I2/ HNO3/AcOH - Baba Farid Group of Institutions.
  • Benzyl 4-iodo-1-piperidinecarboxyl
  • 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia.
  • 4-Benzyl-4-hydroxypiperidine - Cheméo.
  • Tertiary amines nucleophilicity in quaterniz
  • 1-Boc-4-iodo-piperidine AldrichCPR - Sigma-Aldrich.
  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols.
  • Oxidation ofN-Benzyl Aziridine by Molecular Iodine: Competition of Electron Transfer and Heterolytic Pathways - ResearchG

Sources

Technical Support Center: Catalyst Selection and Optimization for 1-Benzyl-4-Iodopiperidine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for cross-coupling reactions involving 1-Benzyl-4-Iodopiperidine. This versatile building block is crucial in pharmaceutical development, and mastering its coupling is key to synthesizing complex molecular architectures.[1] This resource is designed to explain the causality behind experimental choices, ensuring you can confidently navigate the challenges of C(sp³)-C(sp²) and C(sp³)-C(sp) bond formation.

The Challenge: Coupling a Secondary Alkyl Iodide

This compound is a secondary alkyl iodide. Unlike their aryl halide counterparts, secondary alkyl halides present a significant challenge in palladium-catalyzed cross-coupling reactions due to a competing side reaction: β-hydride elimination .[2] This process, where a palladium-alkyl intermediate decomposes into a palladium-hydride and an alkene, can drastically reduce the yield of the desired coupled product.[3]

Successful coupling, therefore, hinges on selecting a catalyst system where the rate of reductive elimination (forming the product) is substantially faster than the rate of β-hydride elimination. This is primarily achieved through rational ligand selection.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the biggest hurdle when using this compound in cross-coupling, and how do I overcome it?

A1: The primary hurdle is preventing the β-hydride elimination side reaction.[5][3] Because the iodine is on a secondary carbon with adjacent protons (β-hydrogens), the palladium-alkyl intermediate formed after oxidative addition is prone to elimination.

Solution: The key is to use bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step to form the product C-C bond faster than β-hydride elimination can occur.[6] Ligands like those from the Buchwald family (e.g., XPhos, SPhos) or sterically demanding trialkylphosphines (e.g., P(t-Bu)₃) are excellent starting points.[3][7][8]

Q2: For a Suzuki-Miyaura coupling, what is a reliable starting catalyst system?

A2: For coupling this compound with an arylboronic acid, a robust initial system consists of a palladium(II) precatalyst with a bulky biarylphosphine ligand.

ComponentRecommendationLoading (mol%)Rationale
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃1 - 2Readily available Pd(II) or Pd(0) sources that form the active catalyst in situ.[7][9]
Ligand XPhos or SPhos2 - 4Bulky, electron-rich ligands that accelerate reductive elimination and suppress β-hydride elimination.[3][10]
Base K₃PO₄ or Cs₂CO₃2 - 3 equiv.Strong, non-nucleophilic bases are crucial for the transmetalation step.[11][12]
Solvent Toluene or 1,4-Dioxane0.1 - 0.5 MAprotic solvents are standard. Often, a small amount of water is beneficial for Suzuki couplings.[9][11]
Temperature 80 - 110 °C-Higher temperatures are often required for C(sp³)-C(sp²) couplings.[11]
Q3: I am attempting a Buchwald-Hartwig amination. Why is my yield low, and what should I change?

A3: Low yields in Buchwald-Hartwig aminations with secondary alkyl halides are common and typically stem from three issues: catalyst inhibition, β-hydride elimination, or an inappropriate base.

  • Catalyst Inhibition: The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 3:1) can often mitigate this.[13]

  • β-Hydride Elimination: As with Suzuki coupling, this is a major competing pathway. The choice of ligand is critical. Bulky biaryl phosphine ligands are designed to suppress this side reaction.[3]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine for transmetalation.[7] Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, these strong bases can also promote elimination. Screening bases is essential.

Q4: Can I perform a Sonogashira coupling with this compound?

A4: Yes, but it is challenging for secondary alkyl halides using traditional palladium/copper catalysis.[14] The conditions required can often lead to side reactions. However, recent advances have shown success with alternative catalyst systems. Iron-catalyzed[15][16] and nickel-catalyzed[17] methods have been developed specifically for coupling non-activated secondary alkyl iodides with terminal alkynes, proceeding under milder conditions and offering a viable alternative to classical Sonogashira protocols.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures in a direct problem-solution format.

Problem 1: No product formation, starting material fully consumed.
Potential Cause Diagnostic Step Recommended Solution
β-Hydride Elimination Analyze the crude reaction mixture by GC-MS or ¹H NMR for the presence of 1-benzyl-1,2,3,6-tetrahydropyridine (the elimination product).Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos).[3][8] Lowering the reaction temperature may also favor the desired coupling over elimination.
Protodeboronation (Suzuki) Check for the presence of the arene (Ar-H) corresponding to your boronic acid coupling partner.Ensure your base is sufficiently anhydrous if using a non-aqueous system. Switch to a fluoride-based base like CsF or KF, which can be less prone to causing this side reaction.
Catalyst Decomposition Observe the formation of a black precipitate (palladium black) in the reaction flask.[12]Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).[11] An increased ligand-to-palladium ratio can sometimes improve catalyst stability.[13]
Problem 2: Low conversion, significant starting material remains.
Potential Cause Diagnostic Step Recommended Solution
Inefficient Oxidative Addition This is the first step of the catalytic cycle. Low conversion suggests a high energy barrier for this step.While iodides are highly reactive,[14] a sluggish reaction may benefit from a more electron-rich ligand to promote oxidative addition.[6] Increasing the temperature or catalyst loading can also overcome this barrier.[13]
Poorly Soluble Base Observe if the inorganic base (e.g., K₃PO₄) has formed a solid cake at the bottom of the flask.Increase the stirring rate to ensure vigorous mixing.[6] Consider switching to a more soluble base like Cs₂CO₃ or using a solvent system that better solubilizes the base (e.g., adding a co-solvent like DMF or using THF/water mixtures).[18]
Inactive Catalyst The palladium precatalyst is not being reduced to the active Pd(0) state.[9][19]If using a Pd(II) source, ensure your conditions facilitate in-situ reduction. Some phosphine ligands can act as reductants. Alternatively, switch to a Pd(0) source like Pd₂(dba)₃ or use a pre-formed palladium(0) precatalyst.[7]
Problem 3: Formation of Homocoupled Side Products.
Potential Cause Diagnostic Step Recommended Solution
Boronic Acid Homocoupling (Suzuki) Identify the biaryl (Ar-Ar) product from the boronic acid coupling partner by LC-MS.This is often promoted by the presence of oxygen. Improve the degassing procedure for your solvents and reaction vessel. Running the reaction at a lower temperature can also minimize this side reaction.
Alkyne Homocoupling (Sonogashira) Detect the corresponding di-alkyne product (Glaser coupling).This is a common side reaction in copper-co-catalyzed Sonogashira reactions.[20] Consider using a copper-free protocol or switching to an alternative metal catalyst like iron or nickel.[15][16][17]

Visualized Workflows and Mechanisms

Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the general palladium catalytic cycle and a logical troubleshooting workflow.

Palladium Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS + Alkyl-I PdII L₂Pd(II)(Alkyl)(I) OA_TS->PdII TM_TS Transmetalation (Suzuki) PdII->TM_TS + Ar-B(OR)₂ + Base Beta_Elim β-Hydride Elimination PdII->Beta_Elim Competing Pathway PdII_Aryl L₂Pd(II)(Alkyl)(Aryl) TM_TS->PdII_Aryl RE_TS Reductive Elimination PdII_Aryl->RE_TS RE_TS->Pd0 Product Product (Alkyl-Aryl) RE_TS->Product Side_Product Side Product (Alkene + HPdL₂I) Beta_Elim->Side_Product SM Alkyl-I SM->OA_TS Partner Ar-B(OR)₂ Partner->TM_TS

Caption: General catalytic cycle for a Suzuki-Miyaura coupling, highlighting the competing β-hydride elimination pathway.

Troubleshooting Workflow Start Low Yield or No Reaction Check_SM Analyze Crude: Consumed SM? Start->Check_SM Check_Side_Products Identify Side Products? Check_SM->Check_Side_Products Yes Sluggish Sluggish Reaction? Check_SM->Sluggish No Elimination Elimination Product? Check_Side_Products->Elimination Homocoupling Homocoupling Product? Elimination->Homocoupling No Sol_Ligand Use Bulkier Ligand Lower Temperature Elimination->Sol_Ligand Yes Decomposition Pd Black? Homocoupling->Decomposition No Sol_Degas Improve Degassing Lower Temperature Homocoupling->Sol_Degas Yes Sol_Inert Ensure Inert Atm. Increase Ligand Ratio Decomposition->Sol_Inert Yes Sol_Conditions Increase Temp. Increase Cat. Loading Screen Bases/Solvents Sluggish->Sol_Conditions Yes

Sources

Technical Support Center: Solvent Effects on 1-Benzyl-4-Iodopiperidine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvents in modulating the reactivity of 1-Benzyl-4-Iodopiperidine. Understanding these effects is paramount for optimizing reaction outcomes, maximizing yields, and minimizing unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

This compound is a secondary alkyl iodide. This structure makes it susceptible to a competition between several reaction pathways: nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2).[1] The dominant pathway is highly dependent on the reaction conditions, particularly the choice of solvent and the nature of the nucleophile/base.[1][2]

  • Sₙ2 (Bimolecular Nucleophilic Substitution): A one-step process where a strong nucleophile attacks the carbon-iodine bond from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong nucleophiles and polar aprotic solvents.[3][4][5]

  • Sₙ1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a secondary carbocation intermediate after the iodide leaving group departs. This pathway is favored by polar protic solvents, which can stabilize the carbocation, and is more likely with weak nucleophiles.[3][6][7][8]

  • E2 (Bimolecular Elimination): A one-step process where a strong base removes a proton from a carbon adjacent to the one bearing the iodine, leading to the formation of an alkene. This is a major competitor to the Sₙ2 reaction, especially with strong, sterically hindered bases.[1][2]

  • E1 (Unimolecular Elimination): A two-step process that also proceeds through a carbocation intermediate. It often competes with the Sₙ1 pathway, especially at higher temperatures.[1]

Q2: How does solvent polarity influence reaction outcomes?

Solvent polarity is a critical factor. Polar solvents are generally required to dissolve the reactants, but their specific type—protic or aprotic—directs the mechanism.[7][9]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons (O-H or N-H bonds) and are excellent at stabilizing both cations and anions.[4][7] They strongly solvate the leaving group (I⁻) and any carbocation intermediate, thereby promoting Sₙ1 and E1 pathways .[3][7][8][10] However, they can also "cage" nucleophiles through hydrogen bonding, reducing their reactivity and hindering Sₙ2 reactions.[3][11][12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents have dipoles but lack acidic protons.[4] They are excellent at solvating cations but leave anions (the nucleophile) relatively "naked" and highly reactive.[11][13] This enhanced nucleophilicity makes polar aprotic solvents the ideal choice for promoting Sₙ2 reactions .[3][4][12]

  • Non-Polar Solvents (e.g., hexane, toluene): These are generally poor choices for reactions involving charged species like nucleophiles or ionic intermediates, as they cannot effectively solvate them.[4] Sₙ2 and E2 reactions are more likely in these solvents than Sₙ1/E1, but solubility issues often preclude their use.[14]

Q3: I'm observing significant amounts of an elimination byproduct. How can I favor substitution?

The formation of 1-benzyl-1,2,3,4-tetrahydropyridine is a common issue, arising from E1 or E2 elimination. To minimize this:

  • Use a less basic nucleophile: Strong bases (e.g., alkoxides like t-butoxide) strongly favor E2 elimination.[2] If your desired reaction is substitution, choose a nucleophile that is a weak base (e.g., azide, cyanide, or a neutral amine).

  • Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by heat.[13] Running your reaction at a lower temperature can significantly increase the substitution-to-elimination product ratio.

  • Choose the right solvent: For Sₙ2 reactions, a polar aprotic solvent (like DMSO or DMF) enhances the nucleophile's strength without promoting the conditions for E1. For secondary halides, protic solvents can favor elimination over substitution because the "caged" nucleophile is bulkier, making it easier to act as a base and abstract a proton rather than attack the sterically hindered carbon.[11]

Q4: My substitution reaction is extremely slow. What can I do to accelerate it?

Slow reaction rates are a common frustration. Here are the primary factors to address:

  • Re-evaluate your solvent choice: If you are targeting an Sₙ2 pathway, ensure you are using a polar aprotic solvent like DMSO or DMF. Switching from a polar protic solvent like ethanol to acetonitrile can increase the rate of an Sₙ2 reaction by thousands of times.[3] If an Sₙ1 reaction is desired, ensure the solvent is sufficiently polar and protic (like water or formic acid) to stabilize the carbocation intermediate.[8][15]

  • Increase Nucleophile Strength: The Sₙ2 reaction rate is directly dependent on the nucleophile's concentration and strength.[15] Ensure you are using a sufficiently strong nucleophile. Negatively charged nucleophiles are generally more potent than their neutral counterparts.[12][16]

  • Increase Temperature: While high temperatures can favor elimination, a moderate increase in temperature (e.g., from room temperature to 40-60 °C) can significantly increase the rate of substitution reactions without producing excessive byproducts.[17]

  • Check Leaving Group Ability: Iodide is an excellent leaving group because it is a weak base.[10][12] This is unlikely to be the source of a slow reaction unless there are unforeseen electronic effects.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Sₙ2 Substitution Product

You are attempting to displace the iodide with a strong nucleophile (e.g., NaN₃, NaCN) but are observing low conversion or a mixture of products.

  • Possible Cause A: Competing E2 Elimination.

    • Diagnosis: You observe the alkene byproduct via GC-MS or NMR. This is likely if your nucleophile is also a strong base (pKa of conjugate acid > ~12).[18]

    • Solution:

      • Lower the Temperature: Immediately reduce the reaction temperature.

      • Solvent Check: Confirm you are using a polar aprotic solvent like DMSO or acetonitrile.[18] Protic solvents can make the nucleophile behave more like a base.[11]

      • Nucleophile Choice: If possible, switch to a less basic, "softer" nucleophile that is still potent for Sₙ2.

  • Possible Cause B: Insufficient Nucleophile Reactivity.

    • Diagnosis: The main component of your crude reaction mixture is unreacted this compound.

    • Solution:

      • Solvent Optimization: Your solvent is the most powerful tool here. If you are using a solvent like THF or acetone, switch to a more polar aprotic solvent like DMSO or DMF . These solvents excel at solvating the counter-ion (e.g., Na⁺) of your nucleophilic salt, leaving the nucleophile "naked" and exceptionally reactive.[11][13]

      • Purity of Reagents: Ensure your nucleophilic salt is anhydrous and your solvent is dry. Water is a protic solvent and can solvate and deactivate the nucleophile.[17]

Problem 2: Unexpected Product from Solvent Participation (Solvolysis)

You are running a reaction in a solvent like methanol or water and, instead of your intended product, you isolate 1-Benzyl-4-methoxypiperidine or 1-Benzyl-piperidin-4-ol.

  • Cause: Sₙ1 Solvolysis.

    • Diagnosis: The solvent itself has acted as the nucleophile.[15][19] This occurs when conditions favor the Sₙ1 mechanism, namely a polar protic solvent and the absence of a strong nucleophile.[8][15][18] The polar protic solvent stabilizes the formation of the secondary carbocation intermediate, which is then rapidly trapped by the most abundant nucleophile present—the solvent.[7][8]

    • Solution:

      • Change Solvent System: To prevent solvolysis, you must switch to a non-nucleophilic solvent. If your goal is substitution with a different nucleophile, use a polar aprotic solvent like acetonitrile or DMF.

      • Add a Stronger Nucleophile: If you must use a protic solvent, ensure you add a nucleophile that is significantly more reactive than the solvent to outcompete it for the carbocation intermediate.

Data & Protocols

Table 1: Solvent Effects on Reaction Pathway and Rate
SolventSolvent TypeDielectric Constant (ε)Typical Outcome for 2° IodideRationale
Water (H₂O) Polar Protic80.1Sₙ1 / E1, Solvolysis[8]Excellent stabilization of carbocation and leaving group. Acts as a weak nucleophile.[7][8]
Methanol (MeOH) Polar Protic32.7Sₙ1 / E1, SolvolysisGood stabilization of ions. Slower Sₙ2 due to nucleophile solvation.[3][20]
Ethanol (EtOH) Polar Protic24.5Sₙ1 / E1, SolvolysisSimilar to methanol, promotes ionization.[8]
DMSO Polar Aprotic46.7Fast Sₙ2 [21]Strongly solvates cations, leaving a highly reactive "naked" nucleophile.[11][13]
DMF Polar Aprotic36.7Fast Sₙ2 Similar to DMSO, excellent for Sₙ2 reactions with ionic nucleophiles.[12]
Acetonitrile (MeCN) Polar Aprotic37.5Good Sₙ2 Less polar than DMSO/DMF but a very common and effective Sₙ2 solvent.[3][21]
Acetone Polar Aprotic20.7Moderate Sₙ2Good for dissolving reactants, promotes Sₙ2 over Sₙ1.[4]
THF Polar Aprotic7.5Slow Sₙ2Low polarity, less effective at dissolving ionic nucleophiles and stabilizing transition states.
Hexane Non-Polar1.89Very Slow / No ReactionPoor solubility for nucleophiles and unable to stabilize charged intermediates or transition states.[4]
Protocol: General Procedure for Optimizing an Sₙ2 Reaction

This protocol outlines a method for displacing the iodide of this compound with sodium azide (NaN₃) as a model nucleophile.

  • Reagent Preparation:

    • Ensure this compound is pure.

    • Dry the chosen polar aprotic solvent (e.g., DMF) over molecular sieves.[17]

    • Use anhydrous sodium azide.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add the dry solvent (e.g., DMF) to achieve a concentration of 0.1–0.5 M.

    • Add sodium azide (1.2–1.5 eq). Using a slight excess of the nucleophile helps drive the reaction to completion.

    • Stir the mixture at room temperature.

  • Monitoring and Optimization:

    • Monitor the reaction progress by TLC or LC-MS at 30-minute intervals.[17]

    • If no reaction occurs at room temperature: Gradually increase the temperature in 20 °C increments (e.g., to 40 °C, then 60 °C), monitoring at each stage.[17] Be cautious of higher temperatures promoting elimination.

    • If the reaction is slow but clean: Consider switching to a more polar solvent (e.g., from acetonitrile to DMSO) in a subsequent experiment.

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench by carefully adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualized Mechanisms and Workflows

Diagram 1: Competing Reaction Pathways

G sub This compound (Secondary Iodide) ts_sn2 Sₙ2 Transition State sub->ts_sn2 int_sn1 Carbocation Intermediate sub->int_sn1 ts_e2 E2 Transition State sub->ts_e2 cond_sn2 Strong Nucleophile Polar Aprotic Solvent (DMSO, DMF) cond_sn2->ts_sn2 Favors cond_sn1 Weak Nucleophile Polar Protic Solvent (H2O, EtOH) cond_sn1->int_sn1 Favors cond_e2 Strong, Bulky Base Higher Temperature cond_e2->ts_e2 Favors prod_sn2 Substitution Product (Inversion of Stereochemistry) ts_sn2->prod_sn2 Yields prod_sn1 Substitution Product (Racemic Mixture) int_sn1->prod_sn1 Yields prod_e2 Elimination Product (Alkene) int_sn1->prod_e2 Competes (E1) ts_e2->prod_e2 Yields

Caption: Solvent and reagent choices dictate the dominant reaction pathway.

Diagram 2: Troubleshooting Workflow for Low Sₙ2 Yield

G start Start: Low Sₙ2 Product Yield check_byproducts Analyze Crude Mixture: Byproducts Present? start->check_byproducts byproducts_yes Yes check_byproducts->byproducts_yes byproducts_no No (Mainly Starting Material) check_byproducts->byproducts_no is_elimination Is byproduct an alkene (Elimination Product)? byproducts_yes->is_elimination optimize_reactivity Problem: Low Reactivity byproducts_no->optimize_reactivity elimination_yes Yes is_elimination->elimination_yes elimination_no No (e.g., Solvolysis) is_elimination->elimination_no solution_elimination Action: 1. Lower Temperature 2. Use less basic nucleophile elimination_yes->solution_elimination solution_solvolysis Action: Switch to Polar APROTIC non-nucleophilic solvent elimination_no->solution_solvolysis solvent_check Is solvent optimal for Sₙ2? (e.g., DMSO, DMF) optimize_reactivity->solvent_check solvent_yes Yes solvent_check->solvent_yes solvent_no No solvent_check->solvent_no solution_temp Action: 1. Increase Temperature Moderately 2. Increase Nucleophile Conc. solvent_yes->solution_temp solution_solvent Action: Switch to DMSO or DMF solvent_no->solution_solvent

Caption: A systematic workflow for diagnosing and solving low Sₙ2 yields.

References

  • Study.com. (n.d.). Solvolysis Reactions | Overview, Types & Mechanisms. Retrieved from [Link]

  • Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples. Retrieved from [Link]

  • Hunt, I. (n.d.). Chapter 7: Alkyl Halides and Nucleophilic Substitution. University of Calgary. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]

  • Chem LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • Chem LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 14). Solvents in substitution reactions. Retrieved from [Link]

  • Clark, J. (n.d.). Organic Chemistry 1: An open textbook - 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chem LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. Retrieved from [Link]

  • Chem LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Labster. (2025, May 21). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Retrieved from [Link]

  • Chem LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 16). SN1 SN2 E1 E2 Reaction Mechanism - Test Review [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]

Sources

Validation & Comparative

The Strategic Advantage of 1-Benzyl-4-Iodopiperidine: A Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and materials science, the selection of building blocks is a critical determinant of synthetic efficiency and success. Among the plethora of piperidine derivatives, 1-Benzyl-4-Iodopiperidine emerges as a superior synthon for complex molecule construction, primarily owing to the unique reactivity of its carbon-iodine bond. This guide provides an in-depth, objective comparison of this compound with its halogenated and sulfonate ester counterparts, supported by experimental data and protocols to inform your synthetic strategy.

The piperidine moiety is a cornerstone of many blockbuster drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability. The strategic functionalization of the 4-position of the piperidine ring is a common tactic in drug design, allowing for the introduction of diverse substituents that can modulate biological activity. This compound, with its benzyl-protected nitrogen and an iodine atom at the 4-position, offers a versatile platform for such modifications, particularly through transition metal-catalyzed cross-coupling reactions.

Physicochemical Properties: A Comparative Overview

The choice of a building block is often governed by its physical and chemical properties, which can influence its handling, reactivity, and compatibility with various reaction conditions. Below is a comparative table of the key physicochemical properties of this compound and its analogues.

PropertyThis compound1-Benzyl-4-bromopiperidine1-Benzyl-4-chloropiperidine1-Benzyl-4-(triflyloxy)piperidine
Molecular Weight ( g/mol ) 301.17254.16209.71337.36
Appearance Off-white to yellow solidColorless to pale yellow oilColorless to pale yellow oilUnstable, typically generated in situ
Melting Point (°C) ~45-50N/AN/AN/A
Boiling Point (°C) Decomposes~120-125 (at 1 mmHg)~110-115 (at 1 mmHg)N/A
Stability Moderate; light-sensitiveGoodGoodLow; moisture-sensitive
Solubility Soluble in most organic solventsSoluble in most organic solventsSoluble in most organic solventsSoluble in aprotic solvents

The higher molecular weight of the iodo-derivative is a minor consideration compared to its significantly enhanced reactivity. While the bromo- and chloro-analogues offer greater stability, this often comes at the cost of sluggishness in key synthetic transformations.

The Decisive Factor: Reactivity in Cross-Coupling Reactions

The primary advantage of this compound lies in its superior performance in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The carbon-iodine bond is significantly weaker than the corresponding carbon-bromine and carbon-chlorine bonds, leading to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle. This translates to faster reaction times, milder reaction conditions, and often, higher yields.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)-C(sp³) bonds, widely employed in the synthesis of 4-arylpiperidines, a common motif in centrally acting drugs. The following table summarizes the expected relative performance of 4-substituted 1-benzylpiperidines in a typical Suzuki-Miyaura coupling with an arylboronic acid.

SubstrateRelative ReactivityTypical Reaction ConditionsExpected Yield
This compound High Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CExcellent (>90%)
1-Benzyl-4-bromopiperidine Moderate Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °CGood (70-85%)
1-Benzyl-4-chloropiperidine Low Buchwald or NHC ligands, t-BuOK, Toluene, 110 °CVariable (40-70%)
1-Benzyl-4-(triflyloxy)piperidine High Pd(PPh₃)₄, K₂CO₃, THF, 65 °CVery Good (85-95%)

While 1-benzyl-4-(triflyloxy)piperidine also exhibits high reactivity, its instability and the requirement for in situ generation from the corresponding alcohol can be procedural disadvantages. This compound, being a stable, isolable solid, offers a more convenient and reliable alternative for achieving high-yield couplings under relatively mild conditions.

Sonogashira Coupling: Forging C(sp)-C(sp³) Bonds

The Sonogashira coupling is indispensable for the synthesis of 4-alkynylpiperidines. The reactivity trend observed in Suzuki-Miyaura couplings is mirrored here, with the iodo-derivative being the most facile coupling partner.

SubstrateRelative ReactivityTypical Reaction ConditionsExpected Yield
This compound High Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt to 50 °CExcellent (>90%)
1-Benzyl-4-bromopiperidine Moderate Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80-100 °CGood (65-80%)
1-Benzyl-4-chloropiperidine Very Low Specialized catalysts required, often low yieldsPoor (<30%)

The significantly milder conditions required for the Sonogashira coupling of this compound are particularly advantageous when working with thermally sensitive substrates.

Experimental Protocols: A Practical Guide

To translate the theoretical advantages of this compound into practice, robust and reproducible experimental protocols are essential.

Synthesis of this compound

The most common and efficient synthesis of this compound proceeds from the readily available 1-Benzyl-4-hydroxypiperidine.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_solvent Solvent cluster_conditions Conditions cluster_product Product A 1-Benzyl-4-hydroxypiperidine R1 Reaction Mixture A->R1 B PPh₃, Imidazole, I₂ B->R1 C Dichloromethane (DCM) C->R1 D 0 °C to Room Temp, 12h E This compound D->E R1->D Stirring

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • To a solution of 1-benzyl-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triphenylphosphine (1.3 eq) and imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add iodine (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford this compound as an off-white solid.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a variety of arylboronic acids.

Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_product Product A This compound R1 Reaction Mixture A->R1 B Arylboronic Acid (1.2 eq) B->R1 C Pd(PPh₃)₄ (5 mol%) C->R1 D K₂CO₃ (2.0 eq) D->R1 E Toluene/H₂O (4:1) E->R1 F 1-Benzyl-4-arylpiperidine R1->F Heat (80 °C, 4h)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To a flask charged with this compound (1.0 eq), add the arylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add a degassed 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 1-benzyl-4-arylpiperidine.

N-Debenzylation: The Gateway to Further Functionalization

The benzyl group serves as an excellent protecting group that can be readily removed to unveil the piperidine nitrogen for further derivatization. Catalytic transfer hydrogenation is a mild and efficient method for this transformation.

Step-by-Step Protocol:

  • Dissolve the 1-benzyl-4-arylpiperidine (1.0 eq) in methanol.

  • Add ammonium formate (5.0 eq) and 10% palladium on carbon (10 wt%).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction and filter through a pad of celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-arylpiperidine, which can be further purified by crystallization or chromatography.

Case Study: The Synthesis of Penfluridol

Penfluridol, a long-acting antipsychotic agent, provides an excellent example of the strategic application of a 4-substituted piperidine in drug synthesis. While the original synthesis may have utilized different precursors, a modern approach would undoubtedly benefit from the use of a highly reactive building block like this compound or a related derivative.

The key C-C bond formation in the synthesis of a penfluridol precursor involves the coupling of a protected 4-halopiperidine with a suitable arylmetallic reagent. The use of this compound in a Suzuki-Miyaura coupling with an appropriately substituted arylboronic acid would be a highly efficient route to the core 4-arylpiperidine scaffold. Subsequent N-debenzylation and alkylation with the diphenylbutyl side chain would complete the synthesis. The high reactivity of the iodo-derivative would ensure a high-yielding and reliable coupling step, which is crucial in a multi-step synthesis.

Conclusion: A Strategic Choice for Expedient Synthesis

In the landscape of piperidine building blocks, this compound stands out as a strategically advantageous choice for researchers engaged in complex molecule synthesis. Its superior reactivity in key cross-coupling reactions, particularly when compared to its bromo- and chloro-analogues, allows for milder reaction conditions, shorter reaction times, and higher yields. While other highly reactive analogues such as triflates exist, the stability and ease of handling of this compound make it a more practical and reliable option for a wide range of synthetic applications. By understanding the comparative performance of these derivatives and employing robust experimental protocols, researchers can leverage the unique properties of this compound to streamline their synthetic endeavors and accelerate the discovery of novel bioactive molecules.

A Comparative Guide to the Biological Evaluation of Novel 1-Benzyl-4-Iodopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of novel 1-benzyl-4-iodopiperidine derivatives, providing objective analysis of their performance against alternative compounds, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and biological potential of this important chemical scaffold.

Introduction: The Privileged 1-Benzylpiperidine Scaffold and the Role of Iodine Substitution

The 1-benzylpiperidine motif is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in centrally active drugs and other therapeutic agents.[1] The benzyl group offers crucial hydrophobic and π-stacking interactions with biological targets, while the basic nitrogen of the piperidine ring can form key ionic interactions within receptor binding pockets.[1] Modifications to this core structure, particularly at the 4-position of the piperidine ring, allow for extensive exploration of structure-activity relationships (SAR).[2][3]

The introduction of an iodine atom at the 4-position is a strategic choice in drug design. Beyond its steric and electronic influence, the iodine atom makes these derivatives versatile intermediates for further chemical modification through cross-coupling reactions like the Suzuki and Sonogashira reactions.[4] Furthermore, radioisotopes of iodine are valuable in the development of radioligands for imaging studies, such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[5][6][7]

This guide will focus on the biological evaluation of this compound derivatives, with a primary emphasis on their affinity for sigma receptors, a key target for this class of compounds. We will also discuss their potential activity at other CNS targets, including acetylcholinesterase, and provide a comparative analysis with other relevant substituted piperidine derivatives.

Comparative Biological Activity of this compound Derivatives

The primary biological targets identified for 1-benzylpiperidine derivatives include sigma receptors (σ1 and σ2), acetylcholinesterase (AChE), dopamine receptors (D2), and serotonin receptors (5-HT1A). The substitution at the 4-position of the piperidine ring plays a critical role in modulating the affinity and selectivity for these targets.

Sigma Receptor Affinity: A Key Target

Sigma receptors, particularly the σ1 subtype, are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface that regulate calcium signaling.[8] They are implicated in a variety of neurological and psychiatric disorders, making them an attractive target for drug discovery.

The this compound scaffold has been successfully incorporated into high-affinity sigma receptor ligands. A notable example is N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), which has been developed as a radioligand for imaging sigma receptors in cancer cells.[9][10][11][12] The biological data for 4-IBP and a fluoro-substituted analog are presented in Table 1, highlighting the high affinity of the iodo-derivative for sigma receptors.

Compound/DerivativeModificationTarget(s)Test SystemKᵢ (nM)
4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide4-iodoSigma-1 & Sigma-2MCF-7 breast cancer cells4.6 (vs. Haloperidol)
4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide4-iodoSigma-1 & Sigma-2MCF-7 breast cancer cells56 (vs. DTG)
N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide2-fluoroSigma-1Guinea pig brain membranes3.4
Data compiled from BenchChem technical guides.[12][13]

The high affinity of the 4-iodo derivative for sigma receptors underscores the importance of this substitution in ligand design. Further studies with a broader range of 4-halo-1-benzylpiperidine derivatives would be beneficial to fully elucidate the SAR of halogen substitution at this position.

Acetylcholinesterase Inhibition: A Potential Application

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The 1-benzylpiperidine scaffold is a key component of the potent AChE inhibitor, donepezil.[3][14] While specific data for this compound as an AChE inhibitor is limited, studies on related derivatives with different 4-substituents demonstrate the potential of this scaffold for AChE inhibition.

For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-AChE activity, with IC₅₀ values in the nanomolar range.[2] Another study on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (the active component of donepezil) also reported a low nanomolar IC₅₀ for AChE.[3] These findings suggest that the 1-benzylpiperidine core is well-suited for interaction with the active site of AChE, and the 4-position offers a vector for introducing functionalities that can further enhance potency. The introduction of an iodine atom at this position could potentially lead to novel interactions within the enzyme's active site gorge, a hypothesis that warrants further investigation.

Dopamine and Serotonin Receptor Affinity

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the biological data, it is essential to follow well-validated experimental protocols. Here, we provide detailed methodologies for two key assays in the evaluation of this compound derivatives.

Radioligand Binding Assay for Sigma-1 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Workflow for Sigma-1 Receptor Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_quant Quantification cluster_analysis Data Analysis prep_membranes Prepare membrane homogenates from guinea pig brain or cell lines expressing σ1 receptors incubation Incubate membrane homogenates, radioligand, and test compounds in a 96-well plate prep_membranes->incubation prep_ligands Prepare serial dilutions of test compounds and radioligand ([³H]-(+)-pentazocine) prep_ligands->incubation filtration Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki values from IC₅₀ values using the Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brains or cultured cells expressing sigma-1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) or unlabeled ligand for non-specific binding determination (e.g., 10 µM haloperidol).

    • 50 µL of test compound at various concentrations.

    • 100 µL of membrane homogenate (typically 100-200 µg of protein).

    • 50 µL of radioligand (e.g., [³H]-(+)-pentazocine at a final concentration of 1-5 nM).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This colorimetric assay is a standard method for measuring acetylcholinesterase activity and the inhibitory potential of test compounds.

Mechanism of Ellman's Method

cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Reaction AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCh Acetylthiocholine (Substrate) ATCh->Thiocholine Acetate Acetate ATCh->Acetate TNB TNB²⁻ (Yellow Anion) Thiocholine->TNB reduces DTNB DTNB (Ellman's Reagent) DTNB->TNB

Caption: Principle of the Ellman's method for AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in buffer).

    • Acetylthiocholine iodide (ATCI) solution (10 mM in buffer).

    • AChE enzyme solution (e.g., from electric eel) in buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • 140 µL of phosphate buffer.

    • 20 µL of test compound at various concentrations or buffer for control.

    • 20 µL of DTNB solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Enzyme Addition: Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

  • Reaction Initiation: Start the reaction by adding 20 µL of ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 5 minutes).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound compared to the control. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Signaling Pathways

A comprehensive understanding of the biological activity of this compound derivatives requires knowledge of the signaling pathways they modulate.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular protein that acts as a chaperone. Upon ligand binding, it can translocate from the endoplasmic reticulum to other cellular compartments, where it modulates the activity of various ion channels and signaling proteins.

cluster_er Endoplasmic Reticulum cluster_cell Cellular Effects Sigma1 Sigma-1 Receptor BiP BiP (Chaperone) Sigma1->BiP dissociates from IP3R IP3 Receptor Sigma1->IP3R modulates Ion_channels Ion Channel Modulation (K⁺, Na⁺, Ca²⁺) Sigma1->Ion_channels translocates and modulates Ca_signaling Ca²⁺ Signaling IP3R->Ca_signaling regulates Neuronal_plasticity Neuronal Plasticity Ca_signaling->Neuronal_plasticity influences Ion_channels->Neuronal_plasticity influences Ligand Ligand (e.g., this compound derivative) Ligand->Sigma1 binds

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly those targeting the sigma-1 receptor. The available data on N-(N-benzylpiperidin-4-yl)-4-iodobenzamide demonstrates that this class of compounds can exhibit high affinity and selectivity. The iodine atom not only contributes to this high affinity but also serves as a versatile handle for further chemical modifications and for the development of imaging agents.

Future research should focus on a more systematic evaluation of a series of 1-benzyl-4-halopiperidine derivatives to fully elucidate the structure-activity relationships of halogen substitution at the 4-position. Furthermore, the screening of these compounds against a broader panel of CNS targets, including acetylcholinesterase, dopamine, and serotonin receptors, could reveal novel polypharmacological profiles with therapeutic potential for complex neurological disorders. The detailed experimental protocols provided in this guide offer a robust framework for conducting such evaluations with scientific rigor and integrity.

References

  • John, C. S., Vilner, B. J., Gulden, M. E., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry, 38(23), 4758-4765. [Link]

  • John, C. S., Vilner, B. J., Gulden, M. E., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. [Link]

  • Kira, M., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 37(13), 2059-2068. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Kassiou, M., et al. (1998). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT. Bioorganic & Medicinal Chemistry Letters, 8(1), 1-6. [Link]

  • Yamanashi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 34(10), 2919-2927. [Link]

  • Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145-1147. [Link]

  • Foroumadi, A., et al. (2015). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 23(1), 1-8. [Link]

  • Rojas-duran, F., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(14), 4331. [Link]

  • Vertex AI Search. (2025).
  • Glennon, R. A., et al. (1992). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of Medicinal Chemistry, 35(4), 734-740. [Link]

  • Li, W., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 199, 112397. [Link]

  • Sniecikowska, J., et al. (2020). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity. Journal of Medicinal Chemistry, 63(15), 8426-8445. [Link]

  • Newman-Tancredi, A., et al. (2005). Affinity and efficacy of serotonergic ligands at native rat 5-HT1A receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(4), 269-280. [Link]

  • Selkirk, J. V., et al. (2001). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 132(6), 1311-1318. [Link]

  • Basile, L., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(11), 7431-7450. [Link]

  • Rehan, A. M., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(16), 7079-7093. [Link]

  • Natesan, S., et al. (2006). The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. The Journal of Pharmacology and Experimental Therapeutics, 318(2), 810-818. [Link]

  • Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7680. [Link]

  • Minovski, N., et al. (2004). Modeling of the D2 dopamine receptor arylpiperazine binding site for 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]-4- and 1-benzyl-arylpiperazines. Journal of Medicinal Chemistry, 47(16), 3983-3992. [Link]

  • Rojas-Duran, F., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(14), 4331. [Link]

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 159-167. [Link]

  • Mohamed, S. K., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1232, 129996. [Link]

  • Ivanović, M. D., et al. (2019). Synthesis and preliminary docking evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-amines, as potential acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Staroń, J., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(15), 4448-4458. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281264. [Link]

  • Zhuravlev, F., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(19), 6296. [Link]

  • Scott, W. J., & Stille, J. K. (1986). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. The Journal of Organic Chemistry, 51(26), 5302-5307. [Link]

  • de la Cruz-López, O., et al. (2023). Role of Radioiodine in Cancer Therapy: A Review of the Design and Challenges in Selecting Radioligands from Natural Sources. International Journal of Nanomedicine, 18, 5625-5642. [Link]

Sources

The Pivotal Role of the 4-Iodo Substituent in 1-Benzylpiperidine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of centrally active compounds.[1] Its inherent structural features, including a basic nitrogen atom and a lipophilic benzyl group, provide a versatile framework for designing ligands that target a range of neuroreceptors and transporters. This guide delves into the nuanced structure-activity relationships (SAR) of 1-benzyl-4-iodopiperidine analogs, with a particular focus on their interactions with monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Through a comparative analysis with other analogs, we will elucidate the critical contribution of the 4-iodo substituent to the pharmacological profile of these compounds.

The 1-Benzylpiperidine Core: A Foundation for CNS Ligands

The 1-benzylpiperidine moiety serves as a versatile template for developing a diverse array of centrally acting therapeutic agents. The basic nitrogen of the piperidine ring is crucial for interactions with negatively charged residues within receptor binding pockets, while the benzyl group facilitates vital hydrophobic and π-stacking interactions.[1] The specific orientation of these groups, governed by the piperidine ring's conformation, is paramount for achieving optimal binding affinity and efficacy.[1]

Extensive research has demonstrated that modifications to this core structure can profoundly influence a compound's potency and selectivity for various CNS targets, including monoamine transporters, which are integral to regulating neurotransmitter levels in the synaptic cleft.[2][3]

Decoding the Structure-Activity Landscape

The biological activity of 1-benzylpiperidine analogs is intricately linked to their chemical structure. Key modifications at the N-benzyl group and the piperidine ring dictate the affinity and selectivity for DAT, SERT, and NET.

Substitutions on the N-Benzyl Group: A Key Determinant of Selectivity

Alterations to the phenyl ring of the N-benzyl group significantly impact biological activity. The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or a nitro group, particularly at the para-position, has been shown to enhance binding affinity and selectivity for the dopamine transporter (DAT).[4][5] This suggests that the electronic properties and steric fit of this region are critical for productive interactions with the transporter protein.[5] For instance, analogs with strong electron-withdrawing substituents have demonstrated significantly higher selectivity for DAT over the serotonin transporter (SERT).[5]

The Piperidine Ring: A Hub for Modulating Potency

Modifications to the piperidine ring offer another avenue for fine-tuning the pharmacological profile of these analogs. The introduction of substituents at various positions can influence the molecule's conformation and its interaction with the binding pocket.

The Strategic Introduction of the 4-Iodo Substituent

The incorporation of an iodine atom at the 4-position of the piperidine ring is a key design element in many potent and selective ligands. While comprehensive SAR studies directly comparing a full series of 4-halo-1-benzylpiperidines (F, Cl, Br, I) are not extensively documented, the available data allows for a robust analysis of the unique contributions of the iodine atom.

The iodine atom's influence can be attributed to several factors:

  • Size and Lipophilicity: Iodine is the largest and most lipophilic of the stable halogens. This increased size and lipophilicity can lead to enhanced van der Waals interactions and a better fit within hydrophobic pockets of the target protein, potentially increasing binding affinity.

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in the protein's binding site. This can contribute significantly to the overall binding energy and selectivity.

  • Metabolic Stability: The carbon-iodine bond can influence the metabolic stability of the compound, potentially leading to a longer duration of action.

  • Probing Tool for Imaging: The availability of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I) makes 4-iodinated analogs valuable as radioligands for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) to study the distribution and density of monoamine transporters in the brain.

Comparative Analysis of 4-Substituted Piperidine Analogs

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of a selection of 4-substituted piperidine analogs for the dopamine, serotonin, and norepinephrine transporters. This data, compiled from various studies, provides insights into the influence of the 4-substituent on transporter affinity and selectivity.

Compound IDR (4-position)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT SelectivityReference
1 H217.6-0.36[6]
2 4-Iodophenyl-0.6--[7]
3 3,4-Dichlorophenyl12518.7-0.15[8]
4 2-Naphthyl11387.2-0.006[8]

Note: The core structures of the compared compounds may vary beyond the 4-position substituent, and direct comparisons should be made with caution. The table aims to illustrate general trends.

From the available data, it is evident that aryl substitutions at the 4-position can lead to high affinity for monoamine transporters. The 4-iodophenyl analog 2 demonstrates exceptionally high potency for SERT.[7] The dichlorophenyl analog 3 shows significant affinity for both DAT and SERT, while the naphthyl analog 4 is highly selective for SERT.[8]

Experimental Protocols

General Synthesis of this compound Analogs

A common method for the synthesis of this compound analogs involves the N-benzylation of a 4-iodopiperidine precursor.[2]

Step 1: N-Benzylation of 4-Iodopiperidine

  • To a solution of 4-iodopiperidine hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (2.5 eq).

  • Add the desired benzyl bromide or benzyl chloride derivative (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

Synthesis_Workflow reagents 4-Iodopiperidine HCl Benzyl Halide Base (K2CO3) reaction N-Benzylation (Stirring at RT or heat) reagents->reaction solvent Anhydrous Solvent (Acetonitrile) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound Analog purification->product

Caption: General workflow for the synthesis of this compound analogs.

In Vitro Radioligand Binding Assays for Monoamine Transporters

The affinity of the synthesized analogs for DAT, SERT, and NET is typically determined using competitive radioligand binding assays with membrane preparations from cells expressing the respective transporters or from specific brain regions.[9][10]

Objective: To determine the binding affinity (Kᵢ) of test compounds for monoamine transporters by measuring their ability to displace a specific radioligand.

Materials:

  • Membrane Preparations: Homogenates from cells (e.g., HEK293) stably expressing human DAT, SERT, or NET, or from rat brain regions rich in these transporters (e.g., striatum for DAT, hippocampus for SERT, cerebral cortex for NET).[9]

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine or [³H]Mazindol

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

  • Test Compounds: Synthesized this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Apparatus: 96-well plates, filtration apparatus, liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[1]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate the bound radioligand from the free radioligand. The filters are pre-soaked in a solution like polyethylenimine to reduce non-specific binding.[1]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow start Start prepare Prepare Reagents: Membranes, Radioligand, Test Compounds start->prepare incubate Incubate in 96-well Plate prepare->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for radioligand binding assays.

Conclusion

The this compound scaffold represents a highly promising framework for the design of potent and selective ligands for monoamine transporters. The strategic incorporation of the 4-iodo substituent offers a powerful tool to enhance binding affinity and modulate selectivity, likely through a combination of steric, lipophilic, and halogen bonding interactions. While further systematic studies are warranted to fully delineate the comparative effects of different 4-halo substituents, the available evidence strongly supports the unique and advantageous role of iodine in optimizing the pharmacological profile of these versatile CNS-active compounds. This guide provides a foundational understanding for researchers to build upon in the rational design and development of novel therapeutics targeting monoamine transporters.

References

spectral data analysis and interpretation for 1-Benzyl-4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectral Data Analysis and Interpretation of 1-Benzyl-4-Iodopiperidine

A Senior Application Scientist's Comparative Guide for Researchers

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of intermediates is paramount to ensuring the integrity of a final active pharmaceutical ingredient (API). This compound is a key building block, valued for the versatility of its piperidine core and the reactive iodine substituent, which is amenable to a variety of cross-coupling reactions.[1] This guide provides a comprehensive analysis of the spectral data of this compound, offering a comparative perspective against structurally related analogs to enhance the confidence of researchers in their analytical interpretations.

The structural elucidation of a molecule like this compound relies on the synergistic application of several analytical techniques. Here, we delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining the causality behind the observed spectral features and providing a framework for robust characterization.

Molecular Structure and Key Spectroscopic Features

Before dissecting the individual spectra, it is crucial to understand the molecular structure of this compound and the expected spectroscopic fingerprints of its constituent functional groups.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum can be divided into three key regions: the aromatic region (benzyl group protons), the benzylic methylene protons, and the piperidine ring protons.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (δ 7.2-7.4 ppm): The five protons on the phenyl ring of the benzyl group typically appear as a multiplet in this region. Their exact chemical shift and multiplicity can vary depending on the solvent and concentration.

  • Benzylic Protons (δ ~3.7 ppm): The two protons of the methylene group (N-CH₂-Ph) are chemically equivalent and appear as a singlet.[1] Their proximity to the electron-withdrawing phenyl group and the nitrogen atom shifts them downfield.

  • Piperidine Protons (δ 2.5-3.1 ppm): The protons on the piperidine ring exhibit a more complex pattern due to their diastereotopic nature and spin-spin coupling.[1]

    • H4 (methine proton): The proton attached to the same carbon as the iodine atom (C4) is expected to be the most downfield of the piperidine protons due to the deshielding effect of the electronegative iodine. It will likely appear as a multiplet.

    • H2/H6 (axial and equatorial): The four protons on the carbons adjacent to the nitrogen (C2 and C6) are diastereotopic. They will appear as distinct multiplets, with the axial protons typically resonating at a slightly higher field (more shielded) than the equatorial protons.

    • H3/H5 (axial and equatorial): Similarly, the four protons on C3 and C5 are also diastereotopic and will present as complex multiplets.

Comparative ¹H NMR Data:

CompoundAromatic H (ppm)N-CH₂ (ppm)Piperidine H (ppm)Source
This compound ~7.2-7.4~3.7~2.5-3.1[1]
1-Benzylpiperidine7.2-7.4~3.51.4-2.4[2]
1-Benzyl-4-piperidone7.2-7.4~3.62.4-2.8[3][4]

The presence of the iodine atom at the 4-position in this compound causes a noticeable downfield shift of the piperidine protons compared to 1-benzylpiperidine, a direct consequence of its electron-withdrawing inductive effect.

¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Chemical Shifts:

  • Aromatic Carbons (δ 127-138 ppm): The carbons of the phenyl ring will appear in this region. The quaternary carbon attached to the methylene group will be at the lower field end of this range.

  • Benzylic Carbon (N-CH₂-Ph, δ ~63 ppm): This carbon is expected around 63 ppm, similar to other N-benzylpiperidine derivatives.[2]

  • Piperidine Carbons (C2/C6, δ ~54 ppm): The carbons adjacent to the nitrogen are shifted downfield due to the electronegativity of the nitrogen atom.

  • Piperidine Carbons (C3/C5, δ ~30-40 ppm): These carbons are in a more alkane-like environment.

  • Piperidine Carbon (C4, δ ~-10 to 20 ppm): The carbon bearing the iodine atom (C-I) will be significantly shielded (shifted upfield) due to the "heavy atom effect" of iodine. For comparison, the C-I peak in Benzyl 4-iodopiperidine-1-carboxylate is at approximately -10 ppm.[5]

Comparative ¹³C NMR Data:

CompoundAromatic C (ppm)N-CH₂ (ppm)C4 (ppm)Piperidine C (other) (ppm)Source
This compound (Predicted) 127-138~63~-10 to 20~30-54[2][5]
1-Benzylpiperidine126-13864.026.124.5, 54.6[2]
1-Benzyl-4-piperidone127-13862.9208.9 (C=O)41.2, 52.8[3]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, with a molecular formula of C₁₂H₁₆IN, the expected molecular weight is 301.17 g/mol .[1]

Expected Fragmentation Pattern:

Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 302.04 is expected. In electron ionization (EI), the molecular ion peak [M]⁺ at m/z 301.04 would be observed.[1] The fragmentation of piperidine derivatives is often characterized by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[6]

A key fragmentation pathway for this compound involves the formation of the tropylium ion (C₇H₇⁺) at m/z 91, a very common and stable fragment for benzyl-containing compounds. This can occur through cleavage of the bond between the benzylic carbon and the nitrogen atom. Another significant fragmentation would be the loss of the iodine atom.

M [C₁₂H₁₆IN]⁺˙ m/z = 301 F1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F1 - C₅H₉IN F2 [C₁₂H₁₆N]⁺ m/z = 174 M->F2 - I• F3 [C₅H₉IN]⁺˙ m/z = 210 M->F3 - C₇H₇•

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorptions for this compound:

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2800-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-N stretching (aliphatic amine): ~1020-1250 cm⁻¹[7][8]

  • C-I stretching: A strong absorption is expected in the far-IR region, typically around 550 cm⁻¹.[1]

As a tertiary amine, this compound will not show the characteristic N-H stretching bands that are present in primary and secondary amines (around 3300-3500 cm⁻¹).[7]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectral Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI/EI) Sample->MS IR Infrared (FTIR-ATR) Sample->IR Interpret Spectral Interpretation NMR->Interpret MS->Interpret IR->Interpret Compare Comparison with Analogs Interpret->Compare Structure Structural Confirmation Compare->Structure

Sources

A Senior Application Scientist's Guide to Assessing the Binding Affinity of 1-Benzyl-4-Iodopiperidine Derivatives for Sigma Receptors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in the realm of neuropharmacology and oncology, the sigma receptors (σ₁ and σ₂) have emerged as compelling targets. The 1-benzylpiperidine scaffold is a privileged structure in the design of sigma receptor ligands, and its derivatives, such as 1-Benzyl-4-Iodopiperidine, serve as crucial intermediates and parent compounds for novel therapeutics and imaging agents. This guide provides an in-depth comparison of methodologies for assessing the binding affinity of these derivatives, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, present detailed protocols, and compare the binding profiles of these compounds against established sigma receptor ligands.

The Significance of the 1-Benzylpiperidine Scaffold at Sigma Receptors

The 1-benzylpiperidine moiety is a common structural feature in a multitude of sigma receptor ligands.[1][2] Its inherent structural properties allow for favorable interactions within the binding pockets of both σ₁ and σ₂ receptors. The nitrogen atom of the piperidine ring, typically protonated at physiological pH, is believed to form a key electrostatic interaction with an acidic residue in the receptor binding site. The benzyl group can engage in hydrophobic and aromatic interactions, contributing significantly to binding affinity.[3] Modifications to both the benzyl and piperidine rings have been extensively explored to modulate affinity and selectivity, leading to the development of potent and selective sigma receptor ligands.[3][4]

Comparative Analysis of Binding Affinity: Experimental Data

The binding affinity of a compound for its target is a critical parameter in drug development, typically expressed as the inhibition constant (Kᵢ) or the dissociation constant (Kₐ). Lower Kᵢ or Kₐ values indicate higher binding affinity. Below is a comparative summary of the binding affinities of representative 1-benzylpiperidine derivatives and standard reference compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

CompoundSubstitution on Phenylacetamide Ringσ₁ Receptor Affinity (Kᵢ, nM)σ₂ Receptor Affinity (Kᵢ, nM)Selectivity (σ₂/σ₁)Reference
N-(1-benzylpiperidin-4-yl)phenylacetamide Unsubstituted3.9024061.5[4][5]
Derivative 11 2-Fluoro3.56667187.4[4][5]
Haloperidol -2-4--[6]
(+)-Pentazocine -1.7 - 2.9>1000>345[6][7]
Reduced Haloperidol Analogues -Potent (similar to Haloperidol)Lower than σ₁-[8]
N-(1-benzylpiperidin-4-yl)arylacetamide Analogues Thiophene, Naphthyl, IndoleNo significant change--[3]
N-(1-benzylpiperidin-4-yl)arylacetamide Analogues Imidazole, Pyridyl>60-fold loss in affinityNo significant binding-[3]

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenylacetamide Ring: The position and nature of substituents on the phenylacetamide ring of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives significantly impact binding affinity and selectivity.[4][5]

    • Positional Influence: Substitutions at the 3-position generally lead to higher affinity for both σ₁ and σ₂ receptors.[4][5]

    • Halogenation: Halogen substitution tends to increase affinity for σ₂ receptors while maintaining σ₁ affinity, thus decreasing selectivity.[3][4]

    • Electron-Donating Groups: The introduction of electron-donating groups like hydroxyl (OH), methoxy (OMe), or amine (NH₂) results in moderate affinity for σ₁ receptors but weak to negligible affinity for σ₂ receptors, thereby increasing σ₁ selectivity.[4][5]

  • Aromatic System of the Acetamide Moiety: Replacing the phenyl ring with other aromatic systems like thiophene, naphthyl, or indole has minimal effect on σ₁ receptor affinity. However, replacement with imidazole or pyridyl rings dramatically reduces affinity.[3] This suggests that the electronic properties of the aromatic ring are crucial for optimal binding.[3]

  • Benzyl Group Substitution: Modifications to the benzyl group generally result in a similar or slightly decreased affinity for σ₁ receptors.[3]

Methodologies for Assessing Binding Affinity

The choice of assay for determining binding affinity is critical and depends on the specific research question, the available resources, and the properties of the compounds being tested. Here, we detail three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and highly sensitive method for quantifying the interaction between a ligand and a receptor.[9] They are considered the gold standard for determining binding affinity (Kᵢ) and receptor density (Bₘₐₓ).[9]

  • Choice of Radioligand: The selection of the radioligand is paramount. For σ₁ receptors, [³H]-(+)-pentazocine is the preferred choice due to its high affinity and selectivity.[9][10] For σ₂ receptors, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is commonly used.[9] Since DTG is non-selective, a high concentration of a selective σ₁ ligand (like (+)-pentazocine) is added to the assay to "mask" the σ₁ sites, ensuring that the measured binding is specific to the σ₂ receptor.[11]

  • Tissue/Cell Preparation: Guinea pig brain or liver membranes are often used as a source of sigma receptors due to their high expression levels.[10] Cultured cell lines expressing the target receptor are also a viable option.

  • Separation of Bound and Free Radioligand: Rapid filtration is the most common method to separate receptor-bound radioligand from the unbound fraction. The filter traps the membranes (and thus the bound radioligand), while the unbound radioligand passes through.

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer.[12] Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[12]

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer (50 mM Tris-HCl, pH 7.4)

    • A range of concentrations of the unlabeled test compound (e.g., a this compound derivative).

    • A fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kₐ value).[10]

    • Membrane homogenate (typically 20-50 µg of protein per well).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competing ligand.

    • Non-specific Binding (NSB): Radioactivity in the presence of a high concentration of a known high-affinity ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[13]

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve (IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[14][15] It provides valuable information on the kinetics of binding (association and dissociation rates) in addition to the binding affinity.[15]

  • Immobilization Strategy: In a typical SPR experiment for small molecule-protein interactions, the protein (receptor) is immobilized on the sensor chip surface, and the small molecule (analyte) is flowed over the surface.[14][15] This is because the SPR signal is proportional to the mass change on the sensor surface, and immobilizing the larger molecule generally yields a better signal.

  • Flow Rate and Injection Time: The flow rate and injection time of the analyte are optimized to ensure that the binding reaches equilibrium and to accurately measure the association and dissociation phases.[16]

  • Regeneration: After each binding event, the sensor surface is typically regenerated using a solution that disrupts the interaction without denaturing the immobilized protein, allowing for multiple binding cycles.[16]

  • Chip Preparation and Protein Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., using a mixture of EDC and NHS).

    • Inject the purified sigma receptor protein over the activated surface to immobilize it via covalent linkage.

    • Deactivate any remaining active groups on the surface.

  • Analyte Preparation: Prepare a series of concentrations of the this compound derivative in running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time. This will show an association phase during injection and a dissociation phase when the injection is stopped.

  • Regeneration: Inject a regeneration solution to remove the bound analyte from the immobilized receptor.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using specialized software.

    • This analysis will yield the association rate constant (kₐ), the dissociation rate constant (kₐ), and the equilibrium dissociation constant (Kₐ = kₐ/kₐ).

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Chip_Prep Sensor Chip Preparation Protein_Immobilization Receptor Immobilization Chip_Prep->Protein_Immobilization Association Analyte Injection (Association) Protein_Immobilization->Association Analyte_Prep Analyte Dilution Series Analyte_Prep->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Reference_Subtraction Reference Subtraction Dissociation->Reference_Subtraction Regeneration->Association Next Cycle Kinetic_Fitting Kinetic Model Fitting Reference_Subtraction->Kinetic_Fitting Affinity_Determination Determine ka, kd, and KD Kinetic_Fitting->Affinity_Determination

Caption: Workflow of a Surface Plasmon Resonance experiment.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[17]

  • Sample Purity and Buffer Matching: ITC is highly sensitive to buffer mismatches between the sample in the cell and the titrant in the syringe.[2] Therefore, it is crucial to use highly pure samples and to dialyze both the protein and the ligand against the same buffer to minimize heats of dilution.[2]

  • Concentrations of Macromolecule and Ligand: The concentrations of the macromolecule in the cell and the ligand in the syringe need to be carefully chosen to ensure a measurable heat change and a complete binding isotherm.[2] A general rule of thumb is to have the ligand concentration in the syringe 10-20 times higher than the macromolecule concentration in the cell.[2]

  • Reverse Titration: In some cases, especially with poorly soluble small molecules, a "reverse titration" where the protein is in the syringe and the ligand is in the cell can be advantageous.

  • Sample Preparation:

    • Prepare highly pure solutions of the sigma receptor and the this compound derivative.

    • Thoroughly dialyze both samples against the same buffer to ensure a perfect buffer match.

    • Degas the samples to prevent the formation of air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the sigma receptor solution into the sample cell of the calorimeter.

    • Load the this compound derivative solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the area under each peak in the raw data to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated using the Gibbs free energy equation: ΔG = -RTlnKₐ = ΔH - TΔS .

G cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Sample_Purification Protein and Ligand Purification Buffer_Matching Dialysis in Identical Buffer Sample_Purification->Buffer_Matching Degassing Sample Degassing Buffer_Matching->Degassing Loading Load Protein into Cell, Ligand into Syringe Degassing->Loading Titration Sequential Injections of Ligand Loading->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Peak_Integration Integrate Raw Data Peaks Heat_Measurement->Peak_Integration Isotherm_Generation Plot Heat vs. Molar Ratio Peak_Integration->Isotherm_Generation Thermodynamic_Fitting Fit to Binding Model (KD, ΔH, n, ΔS) Isotherm_Generation->Thermodynamic_Fitting

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

Conclusion

The assessment of binding affinity for this compound derivatives at sigma receptors is a multi-faceted process that requires a judicious selection of experimental techniques. Radioligand binding assays remain the cornerstone for high-throughput screening and accurate Kᵢ determination. SPR provides invaluable kinetic data, offering a deeper understanding of the binding mechanism. ITC delivers a complete thermodynamic profile of the interaction, which can be instrumental in lead optimization. By understanding the principles and practicalities of these methods, and by carefully considering the structure-activity relationships of the 1-benzylpiperidine scaffold, researchers can effectively characterize novel sigma receptor ligands and accelerate the development of new therapeutics.

References

  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry. [Link]

  • σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. Molecular Pharmacology. [Link]

  • A structure-affinity and comparative molecular field analysis of sigma-2 (sigma2) receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

  • Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Semantic Scholar. [Link]

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds. BMC Neuroscience. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • A Structure-Affinity and Comparative Molecular Field Analysis of Sigma-2 (σ2) Receptor Ligands. ResearchGate. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Haloperidol metabolite II with Ki values for σ receptors. ResearchGate. [Link]

  • Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Nicoya. [Link]

  • Binding characteristics of sigma2 receptor ligands. SciELO. [Link]

  • Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Neuropharmacology. [Link]

  • Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Binding properties and agonist effects of (-)-pentazocine on human... ResearchGate. [Link]

  • Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. Usiena air. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. ResearchGate. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • How to Assess Binding in Drug Discovery. TA Instruments. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. MDPI. [Link]

  • Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. NIH. [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE COST Action. [Link]

Sources

A Comparative Guide to Novel Acetylcholinesterase Inhibitors: In Vitro and In Vivo Studies of a 1-Benzyl-4-Iodopiperidine Derivative Versus Donepezil

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. The piperidine scaffold has proven to be a versatile framework in the design of potent AChE inhibitors. This guide provides an in-depth technical comparison of a promising synthesized compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, against the well-established drug, Donepezil. We will delve into their synthesis, in vitro efficacy, and in vivo pharmacological effects, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of their relative performance.

The Rationale for Piperidine-Based Acetylcholinesterase Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. By inhibiting this enzyme, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.[1][2] The 1-benzylpiperidine moiety is a key structural feature in many potent AChE inhibitors, including the benchmark drug Donepezil.[3][4] This scaffold provides a basic nitrogen atom that can interact with the anionic subsite of the AChE active site, while the benzyl group can engage in hydrophobic interactions, contributing to the overall binding affinity.[4]

The starting material, 1-Benzyl-4-Iodopiperidine, serves as a versatile precursor for the synthesis of a diverse range of piperidine derivatives. The iodine atom at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functional groups, allowing for the exploration of structure-activity relationships.

Synthesis of a Novel Inhibitor: 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride

The synthesis of the highly potent acetylcholinesterase inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (referred to as Compound 21 in seminal literature), showcases a strategic chemical design to maximize interaction with the target enzyme.[5] A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated, revealing that the introduction of a bulky moiety at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen dramatically enhanced inhibitory activity.[5]

Synthesis_Pathway 1-Benzyl-4-(2-aminoethyl)piperidine 1-Benzyl-4-(2-aminoethyl)piperidine Intermediate N-[2-(1-Benzylpiperidin-4-yl)ethyl]- 4'-(benzylsulfonyl)benzamide 1-Benzyl-4-(2-aminoethyl)piperidine->Intermediate Acylation with 4'-(benzylsulfonyl)benzoyl chloride Compound_21 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]- N-methylamino]ethyl]piperidine (Compound 21) Intermediate->Compound_21 N-methylation

Figure 1: Simplified synthetic pathway for Compound 21.

In Vitro Performance: A Head-to-Head Comparison

The in vitro inhibitory activity of Compound 21 and Donepezil against AChE and butyrylcholinesterase (BuChE) provides critical insights into their potency and selectivity. BuChE is a related enzyme that can also hydrolyze acetylcholine, and selectivity for AChE is often a desirable trait to minimize potential side effects.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)
Compound 21 0.56[5]~10,080[5]~18,000[5]
Donepezil 6.7[6]7400[7]~1100[7]

Table 1: In Vitro Inhibitory Activity of Compound 21 and Donepezil

As the data clearly indicates, Compound 21 exhibits significantly higher potency against AChE, with an IC50 value approximately 12 times lower than that of Donepezil.[5][6] Furthermore, Compound 21 demonstrates a remarkable 18,000-fold selectivity for AChE over BuChE, which is substantially greater than the selectivity of Donepezil.[5][7] This high selectivity suggests a potentially more targeted pharmacological profile with a lower likelihood of side effects associated with BuChE inhibition.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds is typically determined using a modified Ellman's method. This spectrophotometric assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by the enzyme) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of acetylcholinesterase (from electric eel or human recombinant sources) and butyrylcholinesterase (from equine serum or human recombinant sources) in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare a solution of the substrate, acetylthiocholine iodide, and the chromogen, DTNB, in the same buffer.

  • Inhibitor Incubation: In a 96-well microplate, add the enzyme solution to wells containing various concentrations of the test compound (Compound 21 or Donepezil) or a vehicle control. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate and DTNB solution to each well. Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Substrate Prepare Enzyme and Substrate Solutions Incubation Incubate Enzyme with Inhibitor Enzyme_Substrate->Incubation Reaction Initiate Reaction and Measure Absorbance Incubation->Reaction Calculation Calculate % Inhibition Reaction->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 2: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

In Vivo Efficacy: Assessing Brain Cholinergic Activity

While in vitro data provides a strong indication of a compound's potential, in vivo studies are crucial to evaluate its efficacy in a physiological context, including its ability to cross the blood-brain barrier and exert its effects in the central nervous system.

A study on Compound 21 demonstrated its potent in vivo activity in rats.[5] At a dose of 3 mg/kg, administered orally, Compound 21 produced a marked and significant increase in the acetylcholine content in the cerebral cortex and hippocampus.[5] This finding is particularly relevant as these brain regions are critically involved in cognitive functions that are impaired in Alzheimer's disease.

For comparison, in vivo microdialysis studies in rats have shown that Donepezil also increases extracellular acetylcholine levels in the cerebral cortex.[8] While a direct head-to-head in vivo comparison of Compound 21 and Donepezil at equivalent doses is not available in the public literature, the potent in vivo effect of Compound 21 at a relatively low dose suggests it is a promising candidate for further development.

CompoundAnimal ModelDose (p.o.)Key In Vivo Finding
Compound 21 Rats3 mg/kgMarked and significant increase in acetylcholine content in the cerebral cortex and hippocampus.[5]
Donepezil Rats50 µmol/kg (~20 mg/kg)ED50 for producing tremor, a cholinergic side effect.[8]

Table 2: In Vivo Effects of Compound 21 and Donepezil

Conclusion and Future Directions

The synthesized compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, has demonstrated exceptional in vitro potency and selectivity as an acetylcholinesterase inhibitor, surpassing the established drug Donepezil in these key metrics. Its significant in vivo activity in increasing acetylcholine levels in critical brain regions further underscores its therapeutic potential.

This comparative guide highlights the value of the this compound scaffold as a starting point for the rational design of novel and highly effective AChE inhibitors. Further preclinical development of Compound 21, including comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies, is warranted to fully assess its potential as a next-generation therapeutic for Alzheimer's disease. The superior in vitro profile of Compound 21 suggests that it may offer an improved therapeutic window with enhanced efficacy and potentially fewer side effects compared to current treatments.

References

  • Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Nakamura, T., Araki, S., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887. [Link]

  • Snape, M. F., Misra, A., Murray, T. K., De Souza, R. J., Williams, J. L., Cross, A. J., & Green, A. R. (1999). A comparative study in rats of the in vitro and in vivo pharmacology of the acetylcholinesterase inhibitors tacrine, donepezil and NXX-066. Neuropharmacology, 38(2), 181–193. [Link]

  • Shal, B., Ding, W., Ali, H., Kim, Y. S., & Khan, S. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]

  • IvyPanda. (2024, April 10). The Pharmacology and Mechanism of Donepezil Action. IvyPanda. [Link]

  • Ogura, H., Kosasa, T., Kuriya, Y., & Yamanishi, Y. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609–613. [Link]

  • GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]

  • Ogura, H., Kosasa, T., Kuriya, Y., & Yamanishi, Y. (2000). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609-613. [Link]

  • Wikipedia. (n.d.). Donepezil. In Wikipedia. Retrieved from [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1996). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Neuroscience Research Communications, 18(1), 35-43. [Link]

Sources

comparing the efficacy of different synthetic routes to 1-Benzyl-4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Benzyl-4-Iodopiperidine in Medicinal Chemistry

This compound is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds. Its structure incorporates a versatile piperidine scaffold, a readily cleavable N-benzyl protecting group, and a strategically placed iodine atom. This iodine substituent is particularly valuable as it serves as an excellent leaving group in nucleophilic substitution reactions and as a reactive handle for carbon-carbon bond formation, notably in metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[1] The ability to readily introduce diverse molecular complexity at the 4-position makes this compound a sought-after building block for drug discovery programs targeting a wide range of therapeutic areas.

This guide provides a comparative analysis of three common synthetic routes to this compound, offering an in-depth look at their underlying mechanisms, experimental protocols, and relative efficacies. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy based on factors such as starting material availability, yield, scalability, and operational simplicity.

Comparative Analysis of Synthetic Strategies

Three primary strategies for the synthesis of this compound from commercially available precursors will be discussed and compared:

  • Route A: Direct Iodination of 1-Benzyl-4-hydroxypiperidine via an Appel-type Reaction. This single-step conversion of a readily available alcohol to the corresponding iodide is a classic and straightforward approach.

  • Route B: Two-Step Conversion from 1-Benzyl-4-hydroxypiperidine via a Sulfonate Ester Intermediate. This method involves the activation of the hydroxyl group by conversion to a mesylate or tosylate, followed by a nucleophilic substitution with an iodide source. This is often a high-yielding and reliable strategy.[1]

  • Route C: Halogen Exchange from 1-Benzyl-4-chloropiperidine via the Finkelstein Reaction. This route leverages the differential solubility of sodium halides to drive the conversion of a more accessible chloro- a to the desired iodo-derivative.

The following sections will delve into the mechanistic details and provide step-by-step experimental protocols for each of these routes.

Route A: Direct Iodination of 1-Benzyl-4-hydroxypiperidine (Appel-type Reaction)

This route offers the most direct conversion of the hydroxyl group to an iodide. The reaction proceeds via an Appel-type mechanism where triphenylphosphine and iodine are used to activate the alcohol.

Reaction Mechanism

The reaction is initiated by the formation of a triphenylphosphine-iodine adduct. The lone pair of the alcohol's oxygen atom then attacks the electrophilic phosphorus atom, leading to the formation of an alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen in an SN2 fashion, resulting in the desired this compound and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

Caption: Mechanism of the Appel-type iodination.

Experimental Protocol
  • Materials: 1-Benzyl-4-hydroxypiperidine, Triphenylphosphine, Iodine, Imidazole, Dichloromethane (DCM), Saturated aqueous sodium thiosulfate solution, Brine.

  • Procedure:

    • To a solution of 1-Benzyl-4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).

    • Slowly add a solution of iodine (1.5 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Two-Step Synthesis via a Sulfonate Ester Intermediate

This robust two-step sequence involves the initial conversion of the hydroxyl group into a better leaving group, typically a mesylate, followed by a nucleophilic substitution with sodium iodide.

Reaction Mechanism

Step 1: Mesylation. 1-Benzyl-4-hydroxypiperidine is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine. The base deprotonates the alcohol, and the resulting alkoxide attacks the electrophilic sulfur atom of the methanesulfonyl chloride, displacing the chloride and forming 1-Benzyl-4-(methylsulfonyloxy)piperidine.

Step 2: Iodination. The mesylate is then treated with a source of iodide ions, typically sodium iodide, in a polar aprotic solvent like acetone or DMF. The iodide ion displaces the mesylate group via an SN2 reaction to yield the final product.

Sources

A Comparative Guide to Analytical Method Validation for 1-Benzyl-4-Iodopiperidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of robust process development and quality control. 1-Benzyl-4-Iodopiperidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity and concentration is paramount for reaction stoichiometry, yield calculations, and ultimately, the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of common analytical methodologies for the quantification of this compound. We will delve into the principles, strengths, and weaknesses of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The validation of these analytical methods is discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.[1][2][3][4]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method for quantifying this compound is a critical decision influenced by factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of three commonly employed and validated methods.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 500 µg/mL5 - 1000 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 0.5 µg/mL1 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 1 µg/mL5 µg/mL0.1 ng/mL
Specificity GoodModerateExcellent

The Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[5][6][7] The following diagram illustrates a typical workflow for validating an analytical method for the quantification of this compound, based on ICH guidelines.[1][4][8]

Analytical Method Validation Workflow cluster_Plan Phase 1: Planning & Development cluster_Execution Phase 2: Validation Execution cluster_Documentation Phase 3: Documentation & Implementation P1 Define Analytical Method Requirements P2 Method Development & Optimization P1->P2 P3 Draft Validation Protocol P2->P3 V1 Specificity P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Analyze Data & Compare with Acceptance Criteria V6->D1 D2 Prepare Validation Report D1->D2 D3 Implement Validated Method for Routine Use D2->D3

Caption: A typical workflow for analytical method validation.

In-Depth Methodologies and Experimental Protocols

This section provides detailed methodologies for each of the compared analytical techniques. It is important to note that these are starting points and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of pharmaceutical compounds due to its robustness, ease of use, and cost-effectiveness. For this compound, a reverse-phase method is typically suitable.[9][10]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (likely around 220 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the linear range of the method.

Validation Protocol: Specificity

  • Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][11]

  • Procedure:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a sample of this compound.

    • Analyze a sample of this compound spiked with known related substances and potential impurities.

    • If available, analyze a placebo sample (a mixture of all excipients without the active ingredient).

  • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 2.0).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of this compound, it may be amenable to GC-MS analysis, potentially after derivatization to improve volatility and thermal stability.[12]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

Validation Protocol: Linearity

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.[13][14]

  • Procedure:

    • Prepare a stock solution of this compound of a known high concentration.

    • Perform serial dilutions to prepare at least five calibration standards of different concentrations covering the expected working range.

    • Inject each calibration standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.995.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, especially in complex matrices.[15][16][17][18]

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Similar to the HPLC-UV method, but typically using UPLC for faster analysis and better resolution.

MS/MS Conditions:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM):

    • Optimize the precursor ion (likely [M+H]⁺) and product ions for this compound by direct infusion.

    • Select at least two MRM transitions for quantification and confirmation.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Sample Preparation:

  • Similar to HPLC-UV, but may require a more rigorous sample clean-up (e.g., solid-phase extraction) for complex matrices to minimize matrix effects.

Validation Protocol: Accuracy and Precision

  • Objective:

    • Accuracy: To determine the closeness of the test results obtained by the method to the true value.[11][13]

    • Precision: To express the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11][14]

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Accuracy: Analyze the QC samples against a freshly prepared calibration curve and calculate the percent recovery. This should be performed on at least three different days.

    • Precision (Repeatability): Analyze the QC samples multiple times (n=6) on the same day by the same analyst.

    • Precision (Intermediate Precision): Analyze the QC samples on different days, with different analysts, and on different instruments.

  • Acceptance Criteria:

    • Accuracy: The mean recovery should be within 98.0% to 102.0%.

    • Precision: The relative standard deviation (RSD) should be ≤ 2.0%.

Conclusion

The choice of an analytical method for the quantification of this compound should be a well-considered decision based on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method for routine quality control where high sensitivity is not a primary concern.

  • GC-MS can be a viable alternative, particularly for purity analysis where the identification of volatile impurities is also required.

  • LC-MS/MS is the gold standard for high-sensitivity quantification, especially in complex sample matrices such as in-process monitoring or pharmacokinetic studies.[15][19]

Regardless of the chosen method, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data, which is fundamental to the integrity of the drug development process.[20][21][22][23]

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Future Science. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • European Platform for Translational Medicine. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance? [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • News-Medical.net. LC-MS Analysis of Pharmaceutical Drugs. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]

  • SciSpace. Current developments in LC-MS for pharmaceutical analysis. [Link]

  • SIELC Technologies. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. [Link]

  • IntechOpen. LC-MS in Drug Metabolism and Pharmacokinetics: A Pharmaceutical Industry Perspective. [Link]

  • Google Patents.
  • ResearchGate. Analytical method validation: Accuracy in quantitation. [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Donepezil Hydrochloride. [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. Analytical Method Validation for Biopharmaceuticals. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. [Link]

  • BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. [Link]

  • International Journal of Research in Pharmacy and Chemistry. A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

Sources

Navigating the Unseen Risks: A Comparative Toxicological Guide to 1-Benzyl-4-Iodopiperidine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its versatility allows for a wide range of substitutions, enabling the fine-tuning of pharmacological activity. However, this structural flexibility comes with a critical caveat: modifications can dramatically alter a compound's toxicological profile. This guide offers a comprehensive analysis of the toxicological landscape of 1-Benzyl-4-Iodopiperidine, a versatile synthetic intermediate, and its derivatives. In the absence of extensive direct toxicological data for this specific compound, this guide provides a predictive profile based on its structural components and compares it with known data for related piperidine analogues. Furthermore, it details the essential experimental protocols required for a thorough toxicological assessment, empowering researchers to make informed decisions in drug development.

The Toxicological Profile: A Predictive Analysis

A complete toxicological profile for any new chemical entity is built upon a foundation of in vitro and in vivo studies. For this compound, a predictive assessment can be constructed by dissecting its key structural features: the piperidine ring, the N-benzyl group, and the C-4 iodine substituent.

1.1. The Piperidine Core: A Foundation of Moderate Toxicity

The parent piperidine molecule exhibits moderate acute toxicity. Oral LD50 values in rats range from 133 to 740 mg/kg, indicating a moderate hazard if ingested[1]. It is also classified as toxic in contact with skin and by inhalation[1]. Piperidine is a corrosive substance, capable of causing severe skin and eye irritation[2]. While genotoxicity studies on piperidine have generally yielded negative results, its irritant properties are a primary concern in handling[1].

1.2. The N-Benzyl Group: Modulating Lipophilicity and Metabolism

The addition of a benzyl group to the piperidine nitrogen significantly increases the molecule's lipophilicity. This can enhance its ability to cross biological membranes, potentially leading to wider distribution in the body and increased interaction with various biological targets. While benzyl alcohol itself has low acute toxicity, its metabolism in the liver is a key consideration. Derivatives of 1-Benzyl-4-piperidone have been explored for various therapeutic applications, with some showing low toxicity in specific cell lines[3].

1.3. The C-4 Iodine Substituent: A Halogen's Influence

The introduction of a halogen, such as iodine, at the 4-position of the piperidine ring can significantly impact the compound's reactivity and toxicological profile. Halogenated compounds can be more reactive and may exhibit different metabolic pathways. For instance, N-chloropiperidine has been shown to be more mutagenic than piperidine in Salmonella tester strains[4]. While specific data for 4-iodopiperidine derivatives is scarce, it is crucial to consider the potential for increased reactivity and the formation of toxic metabolites.

1.4. Predictive Summary for this compound

Based on the analysis of its structural components, this compound is predicted to exhibit:

  • Moderate acute oral toxicity , similar to or slightly greater than piperidine.

  • Significant skin and eye irritation potential , warranting careful handling and the use of personal protective equipment.

  • Potential for neurotoxicity , a known effect of some piperidine derivatives.

  • Uncertain but potential genotoxicity , given the presence of the iodine substituent and the known effects of other halogenated piperidines.

This predictive profile underscores the critical need for empirical toxicological testing before any advanced studies or applications are considered.

Comparative Analysis: this compound Derivatives and Alternatives

A key aspect of drug development is understanding how a lead compound compares to existing or alternative scaffolds.

2.1. Comparison with Other Substituted Piperidines

Compound Key Structural Feature Known/Predicted Toxicological Concerns References
This compound Iodine at C-4Moderate acute toxicity, skin/eye irritation, potential neurotoxicity and genotoxicity.Predictive
1-Benzyl-4-piperidone Ketone at C-4Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[5]
4-Fluoropiperidine Fluorine at C-4Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6]
4-Chloropiperidine Chlorine at C-4Flammable, causes severe skin burns and eye damage.[7]
2-Phenylpiperidine Phenyl at C-2Causes skin and eye irritation, may cause respiratory irritation.[8]
4-Phenylpiperidine Phenyl at C-4Causes skin and eye irritation, may cause respiratory irritation.[9]

Table 1: Comparative Toxicological Overview of Substituted Piperidines. This table highlights the known and predicted hazards associated with various substitutions on the piperidine ring. The presence of a halogen at the 4-position, as in 4-fluoro- and 4-chloropiperidine, is associated with significant hazards, suggesting that this compound should be handled with similar caution.

2.2. Alternatives to the Piperidine Scaffold

In drug discovery, exploring alternative scaffolds is crucial for optimizing efficacy and minimizing toxicity. Several other nitrogen-containing heterocycles are widely used and offer different physicochemical and toxicological properties.

  • Pyrrolidines: Five-membered nitrogen-containing rings that can offer different conformational flexibility and polarity compared to piperidines.

  • Morpholines: Six-membered rings containing both a nitrogen and an oxygen atom, which generally increases hydrophilicity and can alter metabolic stability.

  • Piperazines: Six-membered rings with two nitrogen atoms, often used to introduce a basic center and modulate solubility. The synthetic routes to piperazine-containing drugs are well-established[10].

  • Azepanes: Seven-membered nitrogen-containing rings that provide a larger and more flexible scaffold.

The choice of an alternative scaffold depends on the specific therapeutic target and the desired pharmacological profile. Each of these alternatives comes with its own set of potential toxicological liabilities that must be thoroughly investigated.

Essential Experimental Protocols for Toxicological Assessment

To move beyond a predictive profile, a rigorous and systematic toxicological evaluation is mandatory. The following experimental workflows are fundamental for characterizing the safety of this compound and its derivatives.

3.1. In Vitro Cytotoxicity Assays

These assays are the first line of investigation to determine a compound's potential to cause cell death.

Experimental Workflow: MTT/XTT Assay

Caption: Workflow for determining cytotoxicity using MTT/XTT assays.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

3.2. Genotoxicity Assays

These assays are crucial for identifying compounds that can cause DNA damage, a key indicator of carcinogenic potential.

Experimental Workflow: Ames Test (Bacterial Reverse Mutation Assay)

Caption: Workflow for the Ames test to assess mutagenicity.

Protocol: Ames Test

  • Strain Preparation: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Workflow: In Vitro Micronucleus Assay

Caption: Workflow for in vivo acute oral toxicity testing.

Protocol: Acute Oral Toxicity (Following OECD Guidelines)

  • Animal Selection: Use a single rodent species (usually rats), typically females.

  • Dosing: Administer the test compound by oral gavage in a stepwise procedure using defined doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on available data.

  • Observation: Observe animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; tremors, convulsions, salivation, diarrhea, lethargy).

  • Body Weight: Record body weight just before dosing and at least weekly thereafter.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

  • Data Analysis: The results are used to classify the substance according to its acute toxicity and to estimate the LD50.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate, but its toxicological profile remains largely uncharacterized. This guide provides a predictive framework based on the known toxicology of its constituent parts and related compounds, highlighting the need for caution in its handling. For researchers and drug development professionals, the path forward is clear: a systematic and rigorous toxicological evaluation, following established protocols such as those outlined here, is essential. By investing in a thorough understanding of the safety profile of this and other novel piperidine derivatives, the scientific community can continue to leverage the power of this versatile scaffold while mitigating the risks associated with new chemical entities. The future of drug discovery lies not only in the design of potent molecules but also in a deep and proactive understanding of their potential toxicity.

References

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. Food and Chemical Toxicology, 164, 113085. [Link]

  • BASF. (1980). Report on the study of the acute inhalation toxicity LC50 of piperidine in rats (4-hour exposure). Project No. 30I0289/7816.
  • PubChem. (n.d.). 2-Phenylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • PubChem. (n.d.). 4-Fluoropiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives... Retrieved from [Link]

  • ResearchGate. (2025). New and Unusual Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]

  • PharMingen. (2024). 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. Retrieved from [Link]

  • NICNAS. (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health.
  • Pharos. (n.d.). Piperidine, 2-phenyl-. Retrieved from [Link]

  • Bempong, M. A., & Scully Jr, F. E. (1980). Mutagenic activity of N-chloropiperidine. Journal of Environmental Pathology and Toxicology, 4(2-3), 345-354.
  • ACS Publications. (n.d.). ASAP (As Soon As Publishable). American Chemical Society. Retrieved from [Link]

  • Researcher.Life. (2011). New and unusual scaffolds in medicinal chemistry. Retrieved from [Link]

  • Molecules. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • MDPI. (2026). Synergistic Activation of Peroxymonosulfate by CoMnOx Supported on Coal Gangue for Alkaline Wastewater Treatment. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. Retrieved from [Link]

  • Wikipedia. (n.d.). Theophylline. Retrieved from [Link]

  • LookChem. (n.d.). Cas 885274-98-6,N-CBZ-4-CHLORO-PIPERIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nitroso-4-phenylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-4-iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Chemical Handling Professionals

As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1-Benzyl-4-iodopiperidine, a compound frequently used as a versatile synthetic intermediate in pharmaceutical research.[1] The procedures outlined herein are designed to ensure compliance with safety regulations and to minimize environmental impact.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is essential. This compound (CAS No. 109838-88-2) is a halogenated organic compound belonging to the piperidine class.[2] Its key characteristics relevant to disposal are summarized in the table below.

PropertyValueSignificance for Disposal
Molecular Formula C₁₂H₁₆INContains iodine, a halogen that requires special disposal considerations.[3][4]
Molecular Weight 301.17 g/mol Influences the quantity of waste generated.[2]
Physical State Liquid or solidThe physical state will dictate the handling and containment procedures.
Boiling Point 405.9±45.0°CHigh boiling point suggests low volatility at room temperature.[2]
Flash Point 199.3±28.7°CClassified as a combustible liquid, requiring avoidance of ignition sources.
Solubility Limited aqueous solubilityIndicates that it should not be disposed of down the drain.[2]
LogP 3.26Suggests moderate lipophilicity and potential for bioaccumulation.[2]
Hazard Statements H302, H315, H319, H332, H335Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5]

The presence of a carbon-iodine bond classifies this compound as a halogenated organic compound. Such compounds are subject to specific disposal regulations due to their potential to form persistent and toxic environmental pollutants if not handled correctly.[3][4]

Personal Protective Equipment (PPE) and Safety Precautions

Given the hazardous nature of this compound, the following PPE is mandatory when handling the compound and its waste:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or impervious clothing are required to prevent skin contact.[6][7] Contaminated clothing should be removed immediately and laundered before reuse.[8]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][9] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is necessary.[6]

General Safety Practices:

  • Avoid breathing vapors or mist.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[10]

  • Wash hands thoroughly after handling.[6][9]

  • Ensure that eyewash stations and safety showers are readily accessible.[6][8]

Disposal Workflow

The proper disposal of this compound is a multi-step process that must be followed diligently. The following diagram illustrates the decision-making and operational workflow for its disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_1 Waste Containment cluster_2 Disposal Path A Unused Product D Label as 'Halogenated Organic Waste' A->D B Contaminated Materials (e.g., gloves, glassware) B->D C Aqueous Solutions C->D E Use designated, sealed, and non-reactive containers D->E F Consult Institutional EHS Office E->F G Arrange for pickup by a licensed hazardous waste disposal company F->G H Incineration at a permitted facility G->H

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

4.1. Waste Segregation and Collection

  • Pure Compound and Concentrated Solutions: Any unused or waste this compound, as well as concentrated solutions, must be collected in a designated hazardous waste container. This container should be clearly labeled as "Halogenated Organic Waste" and should include the full chemical name.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered contaminated. These items should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Aqueous Waste: Due to its limited water solubility, avoid disposing of any solutions containing this compound down the drain.[2] Collect all aqueous waste containing this compound in a designated "Aqueous Halogenated Organic Waste" container.

4.2. Container Management

  • Use only containers that are compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Keep waste containers tightly closed except when adding waste.[11]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6]

4.3. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate all non-essential personnel from the area.[12]

  • Remove all sources of ignition.[12]

  • Wear the appropriate PPE as described in Section 2.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[8][12]

  • Carefully collect the absorbed material into a labeled hazardous waste container for disposal.[11]

  • Clean the spill area thoroughly with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Ventilate the area after the cleanup is complete.[12]

4.4. Final Disposal

  • Never dispose of this compound in the regular trash or down the sanitary sewer.[8]

  • The collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The primary recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide).[3][8]

Regulatory Framework

The disposal of this compound is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As a halogenated organic compound, it falls under the category of wastes that are regulated due to their potential environmental persistence and toxicity.[3][4] It is imperative to comply with all local, state, and federal regulations regarding hazardous waste disposal.[9][12]

References

  • Pentachemicals. Piperidine - SAFETY DATA SHEET. (2024-05-07). Available at: [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. (2019-06-24). Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. (2025-03-31). Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19220, 1-Benzyl-4-piperidone. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Available at: [Link]

  • University of Maryland. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Available at: [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Available at: [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 1-Benzyl-4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth operational plan for the safe handling, use, and disposal of 1-Benzyl-4-Iodopiperidine (CAS No. 109838-88-2). As a Senior Application Scientist, this document is crafted to instill a culture of safety and proactive risk mitigation in the laboratory. The protocols outlined herein are designed to be a self-validating system, ensuring the protection of personnel and the integrity of your research.

Section 1: Hazard Analysis and Risk Mitigation

This compound should be treated as a hazardous substance with multiple potential routes of exposure and adverse effects. The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.

  • Corrosivity/Irritation: Potential to cause severe skin burns, eye damage, and respiratory tract irritation.

  • Sensitization: May cause an allergic skin reaction.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a continuous and verifiable airflow. Safety showers and eyewash stations must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene gloves, double-gloved.Provides a robust barrier against potential skin absorption and irritation. Double-gloving allows for the safe removal of the outer glove if contamination occurs.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage.
Body Protection A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs.Prevents contact with clothing and skin.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Section 2: Operational Protocols

Handling and Storage
  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] The container should be tightly sealed and clearly labeled with the chemical name and associated hazards.

  • Dispensing: When weighing or transferring the solid compound, do so in a fume hood. Use spark-proof tools and ground equipment to prevent static discharge.[3][4][5]

  • Solutions: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood Proceed with Caution prep_materials Gather Materials prep_fume_hood->prep_materials Proceed with Caution handle_weigh Weigh Compound prep_materials->handle_weigh Proceed with Caution handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Post-Reaction cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Standard operating procedure workflow for handling this compound.

Section 3: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7][8][9][10][11] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][7][8] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Management
  • Minor Spill (in a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.[12]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the designated safety officer.

    • Prevent entry to the area.

    • Follow established institutional procedures for major chemical spills.

Section 4: Disposal Plan

This compound and any materials contaminated with it are to be disposed of as halogenated organic waste .

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams.

  • Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office.

The following diagram outlines the decision-making process for waste disposal.

disposal_plan start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated halogenated_waste Halogenated Organic Waste Container is_contaminated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Waste Container is_contaminated->non_halogenated_waste No disposal_pickup Arrange for EHS Pickup halogenated_waste->disposal_pickup non_halogenated_waste->disposal_pickup

Caption: Waste disposal decision tree for this compound.

Section 5: Conclusion

The safe handling of this compound is predicated on a thorough understanding of the potential hazards derived from its constituent chemical moieties and a strict adherence to established safety protocols. By implementing the engineering controls, personal protective equipment, and operational procedures outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

  • s d fine-chem limited. (n.d.). piperidine hydrochloride. Retrieved from [Link]

  • pentachemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • BIOSYNCE. (2025, October 15). How to deal with piperidine leakage? - Blog. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Benzyl 4-iodo-1-piperidinecarboxylate | CAS#:885275-00-3. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

  • Dr Agarwals Eye Hospital. (2025, July 22). How to Handle and Store Chemicals Safely to Protect Your Eyes. Retrieved from [Link]

  • MyCPR NOW. (n.d.). Emergency Eye Wash: First Aid for Eye Injuries and Contaminants. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone | C12H15NO | CID 19220. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-Iodopiperidine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-Iodopiperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。